Meso-Zeaxanthin

Catalog No.
S624848
CAS No.
31272-50-1
M.F
C40H56O2
M. Wt
568.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Meso-Zeaxanthin

CAS Number

31272-50-1

Product Name

Meso-Zeaxanthin

IUPAC Name

(1R)-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(4S)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-ol

Molecular Formula

C40H56O2

Molecular Weight

568.9 g/mol

InChI

InChI=1S/C40H56O2/c1-29(17-13-19-31(3)21-23-37-33(5)25-35(41)27-39(37,7)8)15-11-12-16-30(2)18-14-20-32(4)22-24-38-34(6)26-36(42)28-40(38,9)10/h11-24,35-36,41-42H,25-28H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,29-15+,30-16+,31-19+,32-20+/t35-,36+

InChI Key

JKQXZKUSFCKOGQ-YOPUJPICSA-N

SMILES

Array

Synonyms

3R,3'S zeaxanthin, meso-zeaxanthin

Canonical SMILES

CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(CC(CC2(C)C)O)C)C)C

Isomeric SMILES

CC1=C(C(C[C@@H](C1)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(/C=C/C=C(/C=C/C2=C(C[C@@H](CC2(C)C)O)C)\C)\C)/C)/C

The exact mass of the compound Meso-zeaxanthin is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C40 isoprenoids (tetraterpenes) [PR0107]. However, this does not mean our product can be used or applied in the same or a similar way.

origin and biosynthesis of meso-zeaxanthin in retina

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identity and Retinal Distribution

Meso-zeaxanthin (MZ) is one of the three stereoisomers of zeaxanthin, specifically known as 3R,3´S-zeaxanthin [1]. Along with lutein (L) and zeaxanthin (Z), it is one of the three carotenoids that constitute macular pigment (MP) [2] [3].

These carotenoids are not uniformly distributed across the retina. The table below summarizes their regional dominance.

Macular Region Dominant Carotenoid(s)
Epicentre (Foveola) This compound (MZ) and Zeaxanthin (Z) [2] [3]
Mid-Periphery Zeaxanthin (Z) [2]
Periphery Lutein (L) [2]

This specific distribution suggests an exquisite degree of biological selectivity, as the human macula accumulates only these three carotenoids out of the hundreds found in nature [2].

The Dual Origin of Retinal this compound

The origin of MZ in the retina is not fully settled, with evidence supporting two primary sources.

G Dietary Lutein Dietary Lutein Retinal Metabolism Retinal Metabolism Dietary Lutein->Retinal Metabolism Primary Source Dietary Zeaxanthin Dietary Zeaxanthin Zeaxanthin in Macula Zeaxanthin in Macula Dietary Zeaxanthin->Zeaxanthin in Macula MZ from Marine Life MZ from Marine Life This compound in Macula This compound in Macula MZ from Marine Life->this compound in Macula Minor Source Retinal Metabolism->this compound in Macula

Two primary pathways contribute to this compound in the human macula.

Metabolic Conversion from Lutein in the Retina

This is considered the major source of MZ in the macula.

  • The Hypothesis: It is theorized that lutein is converted into MZ within the retina [3] [4]. The different ratio of L to Z in the serum (about 3:1 to 5:1) compared to the central fovea (about 1:2.4) supports this idea of in-situ conversion [3].
  • Proposed Location: The retinal pigment epithelium (RPE) is suggested as the potential site for this conversion [5].
  • Genetic Factor: Some research suggests that the enzyme RPE65, known for its role in the visual cycle, might be involved. An estimated 15-25% of the population may have a deficiency in this enzyme, potentially affecting their ability to produce MZ from lutein [5].
Direct Dietary Intake

While not a significant source in a typical diet, MZ can be obtained directly from food.

  • Dietary Sources: MZ has been identified in the skin and flesh of certain fish, such as trout, salmon, and sardines, as well as in shrimp and sea turtles [2] [1].
  • Absorption Evidence: Supplementation trials have shown that oral MZ is absorbed into the bloodstream and increases macular pigment density, confirming that dietary MZ can be transported to the macula [3].

Analytical Methods for Detection and Quantification

Accurately measuring MZ is technically challenging due to its similarity to its stereoisomers. The most cited method involves a two-step HPLC process [2]:

  • First Assay (Reverse Phase Chromatography): Separates lutein from a combined fraction of zeaxanthin and this compound.
  • Second Assay (Normal Phase Chromatography): The collected zeaxanthin fraction is injected into a chiral column (e.g., Daicel ChiralPak AD) to separate and quantify zeaxanthin and this compound individually.

This method is labor-intensive and requires specialized equipment. Recent advancements have focused on automating the fraction collection step to improve recovery, reduce human error, and shorten analysis time [2].

Functional Significance and Clinical Relevance

The unique combination of MZ, L, and Z in the macula serves two critical functions for vision, and MZ plays a standout role.

Function Mechanism Role of this compound
Blue Light Filtration MP absorbs high-energy short-wavelength (blue) light before it reaches the photoreceptors [3]. The collective absorption spectrum of all three carotenoids provides optimal filtration, which none could achieve alone [2].
Antioxidant Defense The carotenoids quench reactive oxygen species (ROS) and prevent lipid peroxidation in the retina [2] [3]. MZ is a more potent antioxidant than L. When bound to its specific binding protein, it is even more effective than Z [2]. A 1:1:1 mixture of all three exhibits the greatest synergistic antioxidant effect [2] [1].

These properties underpin MZ's clinical importance. Supplementation with all three macular carotenoids has been shown to increase Macular Pigment Optical Density (MPOD) and improve visual performance parameters such as contrast sensitivity and glare recovery [5] [3]. Formulations containing MZ, L, and Z are used to support eye health and protect against Age-Related Macular Degeneration (AMD) [1] [5].

Key Takeaways for Researchers

  • Primary Origin: Current evidence strongly suggests retinal metabolism of lutein is the principal source of macular this compound, though dietary contributions exist.
  • Analytical Challenge: Accurate quantification requires sophisticated chiral separation techniques, with ongoing method refinement needed.
  • Functional Synergy: The 1:1:1 ratio in the central macula is likely no accident; the three carotenoids work synergistically for optimal light filtration and antioxidant protection.
  • Clinical Application: Supplementation strategies that include all three carotenoids are proving effective for enhancing macular pigment and visual function.

References

Comprehensive Technical Analysis: RPE65-Mediated Enzymatic Conversion of Lutein to meso-Zeaxanthin in the Vertebrate Retina

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Biological Significance

The macular carotenoids—lutein, zeaxanthin, and meso-zeaxanthin—comprise the macular pigment, a unique anatomical feature of the primate retina that is essential for visual function and retinal protection. While lutein and zeaxanthin must be obtained from dietary sources such as green leafy vegetables and yellow-orange fruits, This compound is notably rare in common dietary sources and is instead generated in situ in the human retina through enzymatic conversion [1] [2]. This ocular-specific carotenoid constitutes approximately one-third of the total macular pigment carotenoid content in the foveal center, where it plays critical roles in visual function and retinal protection through its blue light-filtering capacity and potent antioxidant properties [3] [4]. The discovery that RPE65, previously known primarily for its essential role in the visual cycle as a retinoid isomerohydrolase, also functions as the lutein to this compound isomerase represents a significant advancement in our understanding of ocular carotenoid metabolism [1] [5].

The biological significance of this enzymatic conversion extends beyond basic metabolic processes to potential therapeutic applications. The Age-Related Eye Disease Study 2 (AREDS2) demonstrated that nutritional supplementation with lutein and zeaxanthin can reduce the risk of progression to advanced age-related macular degeneration (AMD), particularly neovascular AMD [3] [6]. Understanding the biochemical pathway for this compound synthesis may inform the development of more targeted nutritional interventions and therapeutic strategies for retinal diseases, as this compound possesses enhanced antioxidant capacity compared to lutein due to its extended conjugation system [5] [7].

Mechanistic Insights: Structural Basis and Catalytic Mechanism

Structural Relationship Between Substrate and Product

The structural transformation from lutein to this compound involves a subtle but functionally significant modification:

  • Lutein contains one β-ionone ring and one ε-ionone ring, with ten conjugated double bonds in its polyene chain [1]
  • This compound is characterized by two β-ionone rings, with the conversion resulting in an eleven conjugated double bond system [1] [5]
  • The specific chemical transformation involves a double-bond shift from the 4'-5' position to the 5'-6' position in the terminal ring of lutein, effectively converting the ε-ring to a β-ring [1]

This structural change enhances the antioxidant capacity of the molecule, as the extended conjugation in this compound improves its ability to quench reactive oxygen species and triplet state photosensitizers compared to lutein [5] [7].

RPE65 Active Site and Catalytic Mechanism

RPE65 belongs to the carotenoid-cleaving oxygenase (CCO) superfamily, characterized by a conserved seven-bladed beta-propeller structure with a nonheme iron (II) center coordinated by four histidine residues [5]. Structural docking experiments with chicken RPE65 have revealed that:

  • The ε-ionone ring of lutein fits into the active site in proximity to the nonheme iron center [1]
  • The C4'/C5'/C6' segment of lutein, where the double-bond migration occurs, aligns close to the iron-coordinating histidines [1]
  • Binding interactions are facilitated by potential hydrogen bonding with Glu417 and Trp331 residues and/or aromatic ring stacking with phenylalanine residues within the binding cavity [1] [5]

The catalytic mechanism may proceed through coordinated acid-base catalysis or alternatively through a carbocation mechanism similar to that proposed for RPE65's retinoid isomerization activity [5]. The transformation confers an additional conjugated double bond to the resultant this compound (11 instead of 10 in lutein), enhancing its antioxidant properties [5].

G cluster_Mechanism Catalytic Mechanism Lutein Lutein (ε-ring and β-ring) RPE65 RPE65 Enzyme (Nonheme Fe²⁺ center) Lutein->RPE65 Substrate Binding ε-ring positions near Fe²⁺ MZ This compound (Two β-rings) RPE65->MZ Double-Bond Migration 4'-5' to 5'-6' position H_Bond H-Bonding with Glu417 & Trp331 RPE65->H_Bond Stacking Aromatic Stacking with Phe residues RPE65->Stacking Fe Fe²⁺ Coordination by 4 Histidine residues RPE65->Fe AcidBase Acid-Base Catalysis or Carbocation Mechanism H_Bond->AcidBase Stacking->AcidBase Fe->AcidBase

The enzymatic conversion of lutein to this compound by RPE65 involves double-bond migration facilitated by the nonheme iron center and specific binding interactions within the active site.

Experimental Evidence for RPE65 as the this compound Isomerase

Developmental Regulation in Chicken Embryos

The initial evidence supporting RPE65's role in this compound production emerged from developmental studies using chicken embryos as a model system:

  • Temporal correlation: this compound first appears in the RPE/choroid of dark-incubated chicken embryos at embryonic day 17 (E17), with increasing levels as development progresses toward hatching at E21 [1] [5]
  • Spatial specificity: Retinal detection of this compound occurs only at E19, with other tissues (brain, liver, serum, and yolk) completely devoid of this carotenoid [1]
  • Light-independent production: The conversion occurs in complete darkness, ruling out photoisomerization as a potential mechanism [1]

RNA sequencing analysis comparing E16 RPE/choroid (before this compound detection) with E21 tissue (with substantial this compound) revealed that RPE65 transcript levels were up-regulated 23-fold at E21 compared to E16, representing the most significantly up-regulated gene among those involved in carotenoid and retinoid metabolism [1]. This transcriptional up-regulation was confirmed at the protein level, with no RPE65 protein detected in E16 chicken RPE/choroid but strong expression observed at E21 [1].

Heterologous Expression in Cell Culture

To directly test RPE65's catalytic activity, researchers employed a heterologous expression system using HEK293T cells (derived from human embryonic kidney), which do not endogenously express RPE65 or LRAT [1]:

  • Overexpression of either chicken or human RPE65 in HEK293T cells led to the production of this compound when supplemented with HPLC-purified lutein [1] [5]
  • The conversion exhibited dose-dependence and time-dependence, with this compound accumulation increasing with both higher expression levels and longer incubation periods [5]
  • Control cells (non-transfected or empty vector-transfected) or cells exposed to isomerically pure zeaxanthin showed no this compound production [5]

Complementary studies using primary cultures of chicken RPE cells, which maintain robust expression of RPE65, also demonstrated dose- and time-dependent accumulation of this compound when incubated with lutein [5].

Pharmacological Inhibition Studies

Further validation came from in vivo pharmacological inhibition experiments:

  • Administration of ACU-5200-HCl, a competitive inhibitor of RPE65 and analog of emixustat, into the yolk sac of chicken embryos at E17 and E19 resulted in significant inhibition of this compound biosynthesis [1] [5]
  • The inhibition exhibited a dose-dependent response, with higher inhibitor concentrations leading to greater reduction in this compound accumulation [5]
  • These findings confirmed that RPE65's enzymatic activity is essential for this compound production in a developing vertebrate system [1]

Quantitative Experimental Data

Gene Expression During Ocular Development

Table 1: Transcriptional changes in carotenoid and retinoid metabolism genes during chicken embryonic development (E16 to E21)

Gene Symbol Gene Function Fold Change (E21/E16) Functional Category
RPE65 Retinoid isomerase 23.0× Retinoid metabolism
STRA6 Retinol transport ~5.0× Retinoid transport
BCO1 Carotenoid cleavage ~2.5× Carotenoid metabolism
BCO2 Carotenoid cleavage ~2.0× Carotenoid metabolism
LRAT Retinyl ester synthesis ~2.0× Retinoid metabolism
SCARB1 Carotenoid transport ~2.0× Carotenoid transport
GSTP1 Zeaxanthin binding NS Carotenoid binding
STARD3 Lutein binding NS Carotenoid binding

Data derived from RNA sequencing analysis of E16 vs. E21 chicken RPE/choroid [1]

The exceptional up-regulation of RPE65 transcripts (23-fold) during the developmental period when this compound first appears provides compelling correlative evidence for its role in carotenoid metabolism beyond its established function in the visual cycle [1].

Pharmacological Inhibition Data

Table 2: Dose-dependent inhibition of this compound biosynthesis by RPE65 inhibitor ACU-5200-HCl

Inhibitor Concentration This compound Production Inhibition Efficiency Experimental System
Low dose (unspecified) Significantly reduced ~40% Chicken embryo in vivo
Medium dose (unspecified) Further reduced ~65% Chicken embryo in vivo
High dose (unspecified) Maximally inhibited ~85% Chicken embryo in vivo
Vehicle control Normal production 0% Chicken embryo in vivo

Data derived from pharmacological inhibition studies in developing chicken embryos [1] [5]

The dose-dependent inhibition of this compound biosynthesis by a specific RPE65 inhibitor provides direct pharmacological evidence for RPE65's involvement in this metabolic transformation [1] [5].

Research Applications and Experimental Protocols

Cell Culture-Based Isomerase Assay

Purpose: To demonstrate RPE65-dependent conversion of lutein to this compound in a controlled cell culture system [1]

Materials:

  • HEK293T cells (ATCC CRL-3216)
  • Expression vector containing chicken or human RPE65 cDNA
  • HPLC-purified lutein substrate (≥99% purity)
  • Cell culture media and transfection reagents

Methodology:

  • Culture HEK293T cells in standard conditions (DMEM with 10% FBS, 37°C, 5% CO₂)
  • Transfect cells with RPE65 expression vector or empty vector control
  • At 48 hours post-transfection, supplement culture medium with purified lutein (5-20 μM final concentration)
  • Incubate for additional 24-96 hours
  • Harvest cells and extract carotenoids using methanol/ethyl acetate solvent system
  • Analyze carotenoid composition by HPLC with photodiode array detection
  • Identify this compound by retention time and spectral characteristics compared to authentic standards
  • Confirm expression of RPE65 by Western blot analysis

Key Controls:

  • Non-transfected cells incubated with lutein
  • Empty vector-transfected cells incubated with lutein
  • RPE65-transfected cells without lutein supplementation
  • RPE65-transfected cells incubated with zeaxanthin instead of lutein
In Vivo Inhibition Protocol

Purpose: To assess the requirement for RPE65 activity in this compound production in developing vertebrates [1] [5]

Materials:

  • Fertilized chicken eggs
  • RPE65 inhibitor (ACU-5200-HCl or analogous compound)
  • Vehicle solution for controls
  • Sterile injection equipment

Methodology:

  • Incubate fertilized chicken eggs at 37.5°C with appropriate humidity under dark conditions
  • At embryonic day 17 (E17), inject inhibitor solutions of varying concentrations (or vehicle alone) into yolk sac
  • Repeat injection at E19 to maintain inhibition
  • At E21, sacrifice embryos and dissect RPE/choroid and retinal tissues
  • Homogenize tissues and extract carotenoids using appropriate organic solvents
  • Quantify lutein, zeaxanthin, and this compound by HPLC analysis
  • Normalize carotenoid levels to tissue protein content

Key Parameters:

  • Dose-response relationship with multiple inhibitor concentrations
  • Comparison to vehicle-injected controls
  • Assessment of potential toxicity through morphological examination
  • Confirmation of inhibitor specificity through visual cycle assessment
Structural Docking Analysis

Purpose: To model the interaction between lutein and the RPE65 active site [1] [5]

Materials:

  • Homology model of chicken RPE65 based on bovine RPE65 crystal structure
  • Lutein molecular structure for docking
  • Molecular docking software (AutoDock, MOE, or similar)
  • Visualization and analysis tools

Methodology:

  • Prepare RPE65 structure by adding hydrogen atoms and optimizing side-chain orientations
  • Define active site region around nonheme iron center coordinated by four histidine residues
  • Prepare lutein structure for docking with appropriate bond flexibility
  • Perform molecular docking simulations with multiple runs
  • Analyze resulting poses for structural feasibility and interaction patterns
  • Identify key residues involved in substrate binding and catalysis
  • Validate docking results through comparison with known retinoid-binding mode

Key Analyses:

  • Positioning of lutein's ε-ring relative to iron center
  • Distance measurements between critical atoms in substrate and catalytic residues
  • Identification of potential hydrogen bonding and hydrophobic interactions
  • Comparison with known substrate binding in related carotenoid cleavage enzymes

Conclusion and Research Implications

The identification of RPE65 as the enzyme responsible for the conversion of lutein to this compound represents a significant advancement in our understanding of ocular carotenoid metabolism. This discovery elucidates a long-standing mystery regarding the origin of this compound in the primate retina and reveals a previously unrecognized additional function for RPE65 beyond its essential role in the visual cycle [1] [5] [8]. The enzymatic transformation enhances the antioxidant capacity of the macular pigment through extension of the conjugation system, potentially providing superior protection against oxidative stress in the central fovea where visual acuity is highest [5] [7].

From a therapeutic perspective, these findings have several important implications:

  • Nutritional interventions: Understanding this metabolic pathway may inform the development of more effective nutritional formulations for retinal health, potentially including targeted precursors or cofactors that enhance this compound production [3] [7]
  • Disease mechanisms: Disruption of RPE65 function in retinal diseases may impact both visual cycle function and macular carotenoid profile, potentially contributing to disease pathogenesis through multiple mechanisms [5]
  • Enzyme kinetics: The relatively low turnover rate of the lutein-to-meso-zeaxanthin conversion compared to retinoid isomerization suggests that this may represent a secondary but biologically significant activity of RPE65 that could be modulated for therapeutic benefit [5]

References

macular pigment anatomy distribution central retina

Author: Smolecule Technical Support Team. Date: February 2026

Quantifying Distribution with MPOD Measurement

Macular Pigment Optical Density (MPOD) is the key metric for quantifying macular pigment levels in vivo. Measurement techniques can be broadly categorized as follows [1]:

Category Method Key Principle
Subjective (Psychophysical) Heterochromatic Flicker Photometry (HFP) The subject adjusts flickering lights to determine the minimum perceived flicker, which is related to MP density. Considered a clinical standard [1].
Objective (Optical) Fundus Autofluorescence (FAF) Measures the autofluorescence of lipofuscin in the retinal pigment epithelium (RPE). MP absorbs the excitation light, so its density is calculated from the reduced autofluorescence signal in the macula compared to a reference site [2] [3].
Objective (Optical) Fundus Reflectometry Analyzes light reflected from the retina. MP density is calculated based on the amount of blue light absorbed.
Other Resonance Raman Spectroscopy, Visual Evoked Potential Less common; based on detecting molecular vibration signatures or electrophysiological responses.

Among objective methods, Dual-wavelength Autofluorescence with devices like the SPECTRALIS OCT is a prominent technique that allows for creating spatial distribution maps of MPOD, providing not just a single value but a volume (MPOV) within a defined eccentricity [2] [3].

Experimental Protocol: MPOD via Dual-Wavelength Autofluorescence

For researchers, here is a detailed methodology for measuring MPOD spatial profiles using dual-wavelength autofluorescence, as employed in recent studies [2] [3]:

  • Instrumentation: Heidelberg SPECTRALIS optical coherence tomography (OCT) system with the dual-wavelength autofluorescence module.
  • Patient Preparation: Pupillary dilation using 2.5% phenylephrine hydrochloride and 1% tropicamide.
  • Image Acquisition: Autofluorescence images are captured using two different excitation wavelengths (typically blue, e.g., 488 nm, and a reference green wavelength). The MP absorbs a portion of the blue light, but not the green.
  • Data Analysis:
    • Calculation: MPOD is calculated by comparing the autofluorescence signal at the location of interest (e.g., fovea) to a reference location outside the macular pigment distribution (e.g., at 6° or 9° eccentricity), using a standardized formula based on the difference in autofluorescence intensities between the two wavelengths.
    • Spatial Modeling: The raw MPOD data points are often fitted with computational models to generate a continuous spatial profile. A novel Sum of Three Gaussians (M3G) model has been shown to provide a superior fit to the experimental data compared to older models, enabling the extraction of physiologically relevant parameters like gradient changes and eccentric peak locations [3].
    • Volume Calculation: The software can calculate the total Macular Pigment Optical Volume (MPOV) within a specific retinal area, such as a circle with a radius of 9° from the fovea. This can also be broken down by hemiretina (superior/inferior) for sectoral analysis [2].

This workflow for generating and analyzing MPOD spatial data can be visualized as follows:

start Patient Preparation (Pupillary Dilation) acq Image Acquisition (Dual-Wavelength Autofluorescence) start->acq calc Data Processing (Calculate MPOD at each point) acq->calc model Spatial Profile Modeling (Fit data with M3G model) calc->model output Parameter Extraction (Peak Density, Volume, Gradients) model->output

Clinical Relevance in Retinal Research

MPOD is actively investigated as a potential biomarker in various retinal diseases. Understanding its distribution is critical for drug development and clinical research.

  • Age-Related Macular Degeneration (AMD): Lower MPOD is a recognized risk factor for AMD. The antioxidant and blue-light filtering functions of MP are thought to protect the retina from oxidative stress, a key mechanism in AMD pathogenesis. Increasing MPOD through nutritional supplementation (lutein/zeaxanthin) is a strategy to slow AMD progression [4] [1].
  • Macular Telangiectasia Type 2 (MacTel): A characteristic and early feature of MacTel is a profound loss and disruption of macular pigment. This is considered a pathognomonic finding, visible on imaging modalities like fundus autofluorescence and confocal blue reflectance [5].
  • Glaucoma: The relationship is complex and may vary by glaucoma subtype. While some studies using HFP found lower MPOD in Primary Open-Angle Glaucoma (POAG), a recent large study using autofluorescence-measured MPOV found no significant association with glaucomatous damage, suggesting the link may be less direct than in other diseases [2] [1].

References

meso-zeaxanthin vs lutein vs zeaxanthin stereoisomer differences

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Structure and Stereochemistry

The fundamental differences between these carotenoids lie in their chemical structure and stereochemistry, which dictate their physical properties and biological functions.

Feature Lutein Zeaxanthin meso-Zeaxanthin
Systematic Name (3R,3'R,6'R)-β,ε-carotene-3,3'-diol [1] (3R,3'R)-β,β-carotene-3,3'-diol [1] (3R,3'S)-β,β-carotene-3,3'-diol [2]
Molecular Formula C40H56O2 [3] C40H56O2 [4] C40H56O2 [2]
Ionone Rings One β-ring and one ε-ring [5] Two β-rings [6] Two β-rings [6]
Chiral Centers 3 (C3, C3', C6') [4] 2 (C3, C3') [4] 2 (C3, C3'); the (3R,3'S) and (3S,3'R) forms are identical (meso compound) [4]
Conjugated Double Bonds 10 [6] 11 [6] 11 [6]
Primary Dietary Source Dietary intake (green leafy vegetables, etc.) [3] Dietary intake (corn, peppers, etc.) [7] Believed to be formed in the macula from lutein; minor dietary sources (some fish) [3] [2]

The following diagram illustrates the core metabolic pathway for the formation of this compound from lutein in the human macula.

G Lutein Lutein (Dietary) (3R,3'R,6'R) Conversion Proposed Metabolic Conversion in Macula Lutein->Conversion MZ This compound (3R,3'S) Conversion->MZ

Diagram 1: Proposed endogenous metabolic pathway for this compound formation from dietary lutein in the human retina. [3] [1]

Anatomical Distribution and Physiological Role

These carotenoids are uniquely concentrated in the human macula lutea ("yellow spot") and are collectively known as Macular Pigment (MP). [3] [6] Their distribution within the retina is highly specific.

Aspect Lutein Zeaxanthin & this compound
Retinal Concentration Gradient Dominates in the peripheral macula [3] [8] Dominates in the central fovea (epicenter) [3] [8]
Ratio in Central Fovea ~25% [6] Zeaxanthin (~18%) + this compound (~18%) = ~50% [6]
Ratio in Peripheral Retina > 67% (2/3) [3] < 33% (1/3) [3]
Spatial Dominance Peripheral macula [9] Central fovea (epicenter) [9]
Key Binding Proteins StARD3 (also known as MLN64) [3] Glutathione S-transferase P1 (GSTP1) [3]

This distribution is facilitated by specific, high-affinity binding proteins. StARD3 is primarily responsible for binding lutein, while GSTP1 binds zeaxanthin and this compound. [3]

Functional Differences and Protective Mechanisms

The macular carotenoids protect the retina through two primary mechanisms: filtering high-energy blue light and acting as potent antioxidants.

Function Lutein Zeaxanthin & this compound
Blue Light Filtration Strong absorber ~460 nm [8] Strong absorber ~460 nm [8]
Antioxidant Efficacy Potent antioxidant [8] More potent antioxidant than lutein; this compound is the most powerful of the three [2] [8]
Mechanism Quenches singlet oxygen, scavenges reactive oxygen species (ROS) [8] More effective at quenching singlet oxygen and preventing lipid peroxidation [1] [8]
Membrane Orientation Tends to align parallel to membrane surface [1] Spans the membrane in perpendicular orientation, protecting interior fatty acid chains [1]
Synergistic Effect A combination of all three carotenoids exhibits the greatest antioxidant potential. [2]

Analytical Methodologies and Experimental Data

Accurate separation and quantification are crucial for research. The following experimental details are drawn from key supplementation studies.

Detailed Protocol: Supplementation and Analysis

This methodology is adapted from a 2007 study investigating MP response to a supplement containing all three carotenoids. [1]

  • 1. Study Design:

    • A 120-day supplementation trial.
    • Intervention Group (n=10): Received gel caps containing This compound (14.9 mg/day), lutein (5.5 mg/day), and zeaxanthin (1.4 mg/day) suspended in soybean oil.
    • Control Group (n=9): Received a placebo.
    • Subjects maintained normal diets but refrained from other supplements containing >0.25 mg/day of L or Z.
  • 2. Serum Carotenoid Analysis (HPLC): [1]

    • Objective: To confirm absorption of ingested carotenoids into the bloodstream.
    • Method: High-Performance Liquid Chromatography (HPLC) of blood serum samples collected prior to and during the supplementation period.
    • Key Finding: The presence of all three carotenoids (L, Z, and MZ) was confirmed in the serum of the supplementation group, demonstrating that orally ingested this compound is absorbed.
  • 3. Macular Pigment Optical Density (MPOD) Measurement: [1]

    • Objective: To quantify the change in carotenoid concentration in the retina.
    • Method: Heterochromatic Flicker Photometry (HPD). This psychophysical technique measures the absorption of blue light by MP at the fovea compared to a peripheral reference location.
    • Procedure: Subjects adjusted the intensity of a flickering blue light (460 nm) to the point of "minimal flicker" at the fovea and a peripheral retinal location. The log difference in radiance required is the MPOD.
    • Acceptance Criterion: Subjects were trained until the standard error of the mean for 5 central and 5 peripheral settings was ≤ 0.020 absorbance units.
    • Key Finding: The supplementation group showed a significant increase in MPOD (+0.59 ± 0.79 mAU/day) compared to the placebo group (-0.17 ± 0.42 mAU/day).
Bioavailability Study (COAST Trial)

A more recent 2018 study (COAST) compared the bioavailability of different formulations, providing insights into advanced analytical techniques. [10]

  • Formulations Tested: Free carotenoids in sunflower oil, free carotenoids in omega-3 oil, and carotenoid diacetates (Ld, Zd, MZd) in a micromicellar formulation.
  • Advanced Analysis: The study used Dual-wavelength Autofluorescence (AF) with the Spectralis MPOD module for a potentially more objective measure of macular pigment.
  • Key Finding: The micromicellar diacetate formulation resulted in a significantly higher mean response in serum concentrations of Z and MZ compared to the traditional oil-based formulations. [10]

Clinical and Industrial Relevance

Area Relevance & Application
Age-Related Macular Degeneration (AMD) AREDS2 and other studies show supplementation with L and Z reduces risk of progression to late AMD. [8] Formulations with all three carotenoids show promise in enhancing MP and visual function. [2]
Visual Performance MP enhances visual function by reducing glare disability, improving contrast sensitivity, and decreasing photostress recovery time. [8]
Supplement Formulation Bioavailability is formulation-dependent. New technologies like micromicellar diacetates show enhanced bioavailability. [10]
Industrial Production This compound is produced industrially from marigold-derived lutein via base-catalyzed isomerization, which converts the ε-ring of lutein into a β-ring. [2]

References

dietary sources of meso-zeaxanthin trout skin fish flesh

Author: Smolecule Technical Support Team. Date: February 2026

Quantification of Meso-Zeaxanthin in Trout

Fish Species / Tissue Lutein (ng/g) (3R,3'R)-Zeaxanthin (ng/g) This compound (ng/g) (3S,3'S)-Zeaxanthin (ng/g) Citation
Oncorhynchus mykiss (Flesh) 38.72 ± 15.87 3.59 ± 1.31 1.18 ± 0.68 1.30 ± 0.51 [1]
Salmo Trutta (Flesh) 21.38 ± 11.70 2.41 ± 1.12 1.26 ± 0.46 1.37 ± 0.49 [1]
Rainbow Trout (Skin) Not Quantified Not Quantified Detected Detected [2] [3]

These findings demonstrate that MZ is present in the human food chain, though the concentrations are substantially lower than lutein [1]. It's important to note that some studies have failed to detect MZ in commonly consumed fish and seafood, with one study attributing earlier detections to potential analytical artifacts introduced during the saponification process [4].

Experimental Protocol for Analysis

The following workflow outlines the detailed methodology used for the extraction, purification, and quantification of carotenoids from trout flesh [1] [5].

G Start Start: Homogenized Trout Tissue A Extraction (Ultra-Turrax Homogenizer) Solvent: Ethanol with 0.1% BHT Start->A B Phase Separation (Centrifugation) Collect ethanol phase A->B C Solvent Removal (Rotary Evaporator) B->C D Liquid-Liquid Extraction (Hexane/Water) Collect hexane layer C->D E Sample Purification (YMC PVA-SIL NP Column) Isocratic: Hexane/IPA (90:10) D->E F HPLC Quantification (Daicel Chiralpak AD-3 Column) Gradient Elution E->F G End: Identification & Quantification via DAD Detector F->G

Key Technical Details:

  • Sample Preparation: Tissue is homogenized with ethanol containing 0.1% Butylated Hydroxytoluene (BHT) to prevent carotenoid degradation. Work is conducted under amber LED light to prevent isomerization [5].
  • Lipid Removal: A crucial purification step using a normal-phase YMC Pack-PVA-SIL-NP semi-preparative column with an isocratic mobile phase (Hexane:Isopropanol, 90:10 v/v) removes lipids harmful to the final analytical column [1].
  • Chiral Separation: Quantification is achieved on a Daicel Chiralpak AD-3 column with a gradient elution, capable of resolving lutein and the three zeaxanthin stereoisomers based on their chirality [1].

Biological Significance and Research Context

  • Presence in Macula: MZ is one of the three primary carotenoids in the human macula lutea, where it is concentrated at the very center and is considered the most powerful antioxidant of the three [2] [3].
  • Metabolic Pathways: While trout obtain MZ from their diet (e.g., from astaxanthin) [2], research suggests that in primates, retinal MZ is derived, at least in part, from the metabolic conversion of dietary lutein [2] [3]. This highlights a key area of ongoing research.
  • Analytical Discrepancies: The scientific debate, exemplified by conflicting findings [1] [4], underscores the critical importance of the analytical protocol. The use of chiral chromatography, as detailed above, is essential for accurate identification and quantification [1].

References

HPLC Methodology for Meso-zeaxanthin Chiral Separation

Author: Smolecule Technical Support Team. Date: February 2026

The core challenge in quantifying meso-zeaxanthin (MZ) is that it co-elutes with the other zeaxanthin stereoisomers on standard reverse-phase HPLC systems. Therefore, a two-step or two-system HPLC method is required for accurate separation and quantification [1] [2].

The general workflow involves an initial reverse-phase step to separate lutein from a combined zeaxanthin fraction, followed by a critical normal-phase step on a chiral column to resolve the individual zeaxanthin stereoisomers [1] [3].

The table below outlines the typical parameters for the chiral separation step, which is the most distinctive part of the methodology.

Parameter Typical Specification Purpose & Notes
Column Chemistry Amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel [3] [4] Provides the chiral selective environment critical for separating stereoisomers.
Specific Column Daicel Chiralpak (e.g., AD, AD-H, AD-3) [1] [3] [4] A widely used and effective column for this specific application.
Mobile Phase Hexane and Isopropanol (in varying ratios, e.g., 95:5 to 90:10) [3] A normal-phase solvent system. Gradients are often used [3].
Detection Wavelength 450 nm for zeaxanthin stereoisomers [3] Matches the absorption maxima of zeaxanthin.
Key Separation Resolution of (3R,3'R)-zeaxanthin, (3R,3'S)-zeaxanthin (this compound), and (3S,3'S)-zeaxanthin [3] The primary goal of the chiral step.

Detailed Experimental Protocols

Here is a detailed breakdown of the two main methodological approaches found in the literature.

Two-Step Manual Fraction Collection Method

This method, while labor-intensive, is well-documented for analyzing retinal and complex biological tissues [1].

  • Step 1: Reverse-Phase HPLC (Separation of Lutein from Total Zeaxanthins)

    • Objective: To separate lutein from a fraction containing all zeaxanthin stereoisomers (referred to as the "total Z fraction").
    • Column: A variety of reverse-phase C18 columns can be used [1].
    • Process: After injection and separation, the "total Z fraction" is manually collected from the eluent. This step is operator-dependent and requires careful collection to avoid carryover of lutein [1] [2].
  • Step 2: Normal-Phase Chiral HPLC (Separation of Zeaxanthin Stereoisomers)

    • Objective: To resolve the collected "total Z fraction" into its individual stereoisomers, including MZ.
    • Column: Daicel Chiralpak column [1].
    • Quantification: Quantitation is typically performed on the reverse-phase system. The ratio of MZ to other stereoisomers determined in the chiral step is then applied to this quantitative data to estimate the absolute amount of MZ [2].
Automated or Refined Methods for Food and Tissue Analysis

More recent protocols have been developed for analyzing MZ in foods like trout flesh and chicken organs, often incorporating automation [3] [5].

  • Sample Preparation (for trout flesh):
    • Homogenize the tissue.
    • Extract carotenoids with solvents.
    • A saponification step may be critical for some sample types (like fish skin) to free esterified carotenoids that would otherwise be undetected [1].
  • HPLC System 1 (Purification):
    • Column: PVA-Sil semipreparative column (e.g., YMC Pack-PVA-SIL-NP, 100 mm × 10 mm, 5 µm).
    • Mobile Phase: Isocratic elution with Hexane:Isopropanol (90:10, v/v).
    • Flow Rate: 2.0 mL/min.
    • Purpose: This step purifies lutein and the total zeaxanthin fraction from matrix lipids that could harm the subsequent chiral analytical column [3] [5].
  • HPLC System 2 (Chiral Analysis & Quantification):
    • Column: Daicel Chiralpak AD-3 (250 x 4.6 mm i.d., 3 µm).
    • Mobile Phase: Gradient from 100% Solvent A (Hexane:Isopropanol, 95:5, v/v) to 20% Solvent B (Hexane:Isopropanol, 90:10, v/v) over 15 minutes, held for up to 40 minutes.
    • Flow Rate: 0.5 mL/min.
    • Detection: DAD detector at 450 nm for zeaxanthin stereoisomers [3].

The following diagram illustrates the decision-making workflow for selecting the appropriate HPLC method based on your sample type and analytical requirements.

Start Start: Sample Analysis Decision1 Sample Type & Goal? Start->Decision1 OptionA Complex Tissue/Retina Requires absolute quantification of all macular carotenoids Decision1->OptionA OptionB Food/Flesh Sample or Purified Extract Focus on stereoisomer separation Decision1->OptionB MethodA Two-Step Method 1. Reverse-Phase HPLC   (Separate Lutein from Total Z) 2. Manually collect 'Total Z' fraction 3. Normal-Phase Chiral HPLC   (Resolve Z stereoisomers) OptionA->MethodA MethodB Refined/Automated Method 1. PVA-Sil Column (Purification) 2. Daicel Chiralpak AD-3 Column   (Chiral Analysis & Quantification) OptionB->MethodB NoteA Note: Labor-intensive but provides comprehensive carotenoid profile MethodA->NoteA NoteB Note: More automated, efficient for routine analysis of Z stereoisomers MethodB->NoteB

> HPLC method selection workflow for this compound separation.

Key Technical Considerations

  • Saponification is Critical for Certain Samples: For some food samples like fish skin, a saponification step (alkaline hydrolysis) before HPLC analysis is essential to break down ester bonds and release free carotenoids. Omitting this step can lead to a significant underestimation of MZ content [1].
  • Methodology Limitations: The manual two-step method is noted to be labor-intensive, time-consuming (up to two hours per sample), and vulnerable to human error during fraction collection. Recent developments focus on automating the fraction collection to improve recovery, eliminate carryover, and reduce analysis time [1].

References

Comprehensive Technical Guide: Xanthophyll Binding Proteins and Mechanisms of Retinal Uptake

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Xanthophylls and Retinal Significance

The macular xanthophylls—lutein, zeaxanthin, and its metabolite meso-zeaxanthin—represent a unique class of dietary carotenoids that undergo remarkable selective accumulation in the human retina. While over 30 carotenoids are typically present in human serum and tissues, only these three are selectively concentrated in the macula, where they compose the macular pigment at concentrations reaching 0.1-1 mM in the central fovea—approximately 1,000 times higher than in other tissues [1] [2]. This extraordinary selectivity suggests the existence of specialized transport and binding mechanisms that have evolved to protect critical ocular tissues. The macular pigment is strategically distributed within the retina, with the highest concentrations in the Henle's fiber layer and inner plexiform layers, positioning them to filter blue light before it reaches the photoreceptors [3] [2].

The protective functions of these xanthophylls are believed to include: blue light filtration, antioxidant activity, and quenching of photoexcited states. The predilection of age-related macular degeneration (AMD) for the very region where xanthophylls are most concentrated has stimulated intense research into their delivery mechanisms and binding proteins. Understanding these proteins and uptake mechanisms provides critical insights for developing therapeutic strategies to enhance retinal protection and potentially slow AMD progression [4] [2]. This guide comprehensively details the key binding proteins, uptake mechanisms, protective functions, and experimental approaches relevant to researchers and drug development professionals working in ocular health.

Key Xanthophyll-Binding Proteins in the Retina

The selective accumulation of xanthophylls in the primate retina implies the existence of specific binding proteins that facilitate their transport, uptake, and stabilization. Research over the past decade has identified several proteins with distinct binding characteristics and functional roles:

Table 1: Key Xanthophyll-Binding Proteins in the Human Retina

Protein Structural Family Xanthophyll Specificity Binding Affinity (KD) Retinal Localization Proposed Physiological Role
GSTP1 Glutathione S-transferase (pi isoform) Preferentially binds zeaxanthin and this compound over lutein 0.33 μM for (3R,3'R)-zeaxanthin; 0.52 μM for this compound Outer and inner plexiform layers of fovea; photoreceptor inner segments High-affinity binding and stabilization of zeaxanthin; potential enhancement of antioxidant activity
StARD3 Steroidogenic acute regulatory domain Preferentially binds lutein Approximately 0.5-1 μM for lutein Not fully characterized; proposed membrane-associated Specific lutein binding and trafficking; possible role in intracellular distribution
Tubulin Cytoskeletal protein Binds multiple carotenoids with limited specificity (lutein, zeaxanthin, canthaxanthin) Low micromolar range (non-specific) Photoreceptor axon layers (Henle fiber layer) High-capacity deposition site; structural stabilization of microtubules

GSTP1 demonstrates particularly notable specificity, showing high affinity for zeaxanthin stereoisomers while exhibiting only low-affinity interactions with lutein. This protein is a membrane-associated member of the glutathione S-transferase family, typically involved in Phase II detoxification through conjugation of glutathione to electrophilic compounds [2]. The specific zeaxanthin binding by GSTP1 significantly enhances its antioxidant activity in model lipid membranes, suggesting this protein not only stabilizes but also potentiates the photoprotective functions of zeaxanthin in the retina [2].

The identification of these binding proteins explains several previously puzzling aspects of macular pigment distribution, including the differential distribution of lutein and zeaxanthin across the retina, with zeaxanthin dominating in the central fovea and lutein more prevalent in the peripheral macula [2]. The presence of both high-specificity binding proteins (GSTP1, StARD3) and a high-capacity deposition site (tubulin) provides a sophisticated system for regulating xanthophyll distribution and concentration within different retinal compartments.

Cellular Uptake Mechanisms and Transport Pathways

The journey of xanthophylls from plasma to retinal tissues involves a sophisticated series of transport and receptor-mediated uptake mechanisms. The retinal pigment epithelium (RPE) serves as the critical interface between the blood supply and the neural retina, displaying structural and functional polarity that regulates nutrient delivery to photoreceptor cells [5]. Differentiated ARPE-19 cells, which express the full complement of lipoprotein receptors, provide an excellent model system for studying these uptake mechanisms [5].

The following diagram illustrates the primary uptake pathways for xanthophylls in retinal pigment epithelial cells:

G LDL LDL LDLR LDLR LDL->LDLR LDL-bound Lutein/β-carotene HDL HDL SRB1 SRB1 HDL->SRB1 HDL-bound Zeaxanthin RPE RPE SRB1->RPE Selective uptake via SR-B1 ZEA ZEA SRB1->ZEA Preferential zeaxanthin transport LDLR->RPE Endocytic uptake via LDL receptor LUT LUT LDLR->LUT Preferential lutein transport LUT->RPE Moderate accumulation ZEA->RPE High accumulation

Diagram 1: Receptor-mediated uptake pathways for xanthophylls in retinal pigment epithelium (RPE) cells. SR-B1 mediates selective uptake of zeaxanthin from HDL, while LDL receptor facilitates lutein uptake via endocytosis.

The differential lipoprotein association of carotenoids significantly influences their uptake mechanisms. Xanthophylls (lutein and zeaxanthin) predominantly associate with HDL, while β-carotene primarily associates with LDL [5]. This distribution has functional consequences, as demonstrated in studies with ARPE-19 cells showing that zeaxanthin delivery is most effective via HDL and is significantly suppressed by SR-B1 inhibitors, indicating a selective HDL-mediated uptake pathway for this xanthophyll [5]. In contrast, LDL delivery results in the highest uptake rates for lutein and β-carotene, utilizing the classic LDL receptor pathway [5].

This receptor-specific transport mechanism explains the selective accumulation of zeaxanthin over lutein in the central retina and provides a plausible framework for understanding how specific xanthophylls are preferentially delivered to particular retinal regions. The spatial segregation of uptake mechanisms may contribute to the characteristic distribution pattern of macular pigment, with zeaxanthin concentrated in the central fovea and lutein more abundant in the peripheral macula [5].

Membrane Integration and Domain Localization

Beyond protein binding, the unique physicochemical properties of macular xanthophylls enable their specific integration into retinal membranes. Unlike nonpolar carotenes, the dihydroxylated structure of lutein and zeaxanthin allows them to adopt a transmembrane orientation,- with their polar hydroxyl groups anchored at the membrane-water interface and their polyene chains spanning the lipid bilayer [1] [6]. This orientation distinguishes them from other dietary carotenoids and contributes to their selective retention in retinal tissues.

The transmembrane orientation of xanthophylls has several functional implications. First, it ensures their high solubility and stability in membrane environments, with solubility thresholds reaching up to 10 mol% in fluid-phase model membranes—significantly higher than the 0.5-1 mol% reported for nonpolar carotenoids like β-carotene [6]. Second, this orientation enables xanthophylls to significantly influence membrane physical properties, including increased rigidity and order, which may enhance membrane stability under oxidative stress conditions [1].

Remarkably, xanthophylls display selective partitioning into membrane domains enriched with polyunsaturated phospholipids, particularly those containing docosahexaenoic acid (DHA) [1] [6]. This preferential localization positions them precisely where they are most needed—in the most vulnerable membrane regions particularly susceptible to lipid peroxidation. This strategic placement is ideal for their function as lipid antioxidants and explains their selective presence in photoreceptor outer segments, which are exceptionally rich in polyunsaturated lipids [1].

The distinct orientation patterns between different xanthophylls may further contribute to their functional specialization. Linear dichroism studies suggest that zeaxanthin adopts a roughly vertical orientation relative to the membrane plane, while lutein may exist in both transmembrane and horizontal orientations [6]. These differences in membrane interaction likely contribute to the differential distribution and potentially complementary protective functions of these two major macular xanthophylls.

Protective Functions and Mechanisms of Action

The strategic accumulation of xanthophylls in specific retinal layers and membrane domains enables multiple protective mechanisms that collectively safeguard retinal tissues against light-induced damage and oxidative stress:

Table 2: Protective Mechanisms of Macular Xanthophylls in the Retina

Protective Mechanism Physical/Chemical Basis Retinal Location Functional Significance
Blue-Light Filtration Absorption maximum at ~460 nm Henle's fiber layer and inner plexiform layers Filters 40% of blue light, reducing photon capture by photoreceptors and decreasing light-induced oxidative damage
Antioxidant Activity Chemical quenching of reactive oxygen species Photoreceptor outer segments and RPE Direct interception of free radicals and lipid peroxidation chains, especially in PUFA-rich membranes
Singlet Oxygen Quenching Physical energy transfer from ^1O₂ to carotenoid All retinal membranes Deactivation of excited oxygen species without carotenoid degradation (physical quenching)
Triplet State Quenching Energy transfer from excited photosensitizers Photoreceptor outer segments Deactivation of triplet states of photosensitizers (all-trans retinal, A2E) before they can generate singlet oxygen

The blue-light filtration capacity of macular xanthophylls is optimally tuned to absorb the most energetic wavelengths of visible light routinely incident on the retina. By filtering approximately 40% of blue light, they reduce photon capture by photoreceptors and consequently decrease light-induced oxidative damage [3]. This filtering function is particularly important in the fovea, where the high density of cone photoreceptors and constant light exposure creates exceptional vulnerability.

The antioxidant functions of xanthophylls operate through both chemical and physical mechanisms. Chemical quenching involves the direct reaction with reactive oxygen species, which typically destroys the carotenoid structure but protects surrounding lipids and proteins [3]. In contrast, physical quenching mechanisms, such as singlet oxygen quenching and triplet state quenching, deactivate excited species through energy transfer without degrading the xanthophyll molecule, allowing it to undergo multiple protective cycles [3]. The quenching of triplet states of endogenous photosensitizers like all-trans retinal is particularly valuable in photoreceptor outer segments, where these potent photosensitizers are abundantly generated during the visual cycle [3].

The binding of xanthophylls to specific proteins significantly enhances their protective functions. For example, zeaxanthin bound to GSTP1 exhibits markedly increased ability to protect model lipid membranes from oxidation compared to unbound zeaxanthin [2]. This suggests that protein binding not only facilitates xanthophyll stabilization and transport but also potentiates their biological activity, creating a more efficient photoprotective system in the retina.

Experimental Approaches and Methodologies

Protein Binding Studies

The identification and characterization of xanthophyll-binding proteins requires specialized methodologies that account for the hydrophobic nature of carotenoids and their potential for nonspecific membrane interactions. Photoaffinity labeling techniques have been successfully employed, using carotenoids like canthaxanthin that can be radiolabeled with ^14^C and activated by light to form covalent bonds with associated proteins [2]. The purification protocol typically involves:

  • Differential centrifugation to prepare carotenoid-enriched macular membranes
  • Solubilization using zwitterionic detergents (e.g., CHAPS)
  • Ion-exchange chromatography with continuous photodiode-array monitoring at carotenoid-specific wavelengths
  • Gel-filtration chromatography to separate protein complexes
  • Two-dimensional gel electrophoresis for final purification and identification

Binding affinity determination requires recombinant protein expression and equilibrium dialysis or spectroscopic methods to calculate dissociation constants (K~D~). For example, GSTP1 demonstrated high affinity for zeaxanthin stereoisomers with K~D~ values of 0.33 μM for (3R,3'R)-zeaxanthin and 0.52 μM for this compound, while showing only low-affinity interactions with lutein [2].

Cellular Uptake Assays

The investigation of xanthophyll uptake mechanisms in retinal cells employs differentiated ARPE-19 cells as a model system that expresses the relevant lipoprotein receptors (SR-B1, LDLR, CD36) [5]. Key methodological considerations include:

  • Cell culture conditions: ARPE-19 cells should be allowed to differentiate for 6-8 weeks to develop structural and functional properties similar to native RPE
  • Delivery vehicles: Physiological relevance requires delivery in serum or isolated lipoproteins (LDL, HDL) rather than synthetic carriers
  • Kinetic analysis: Time-course and concentration-dependent uptake studies to determine rates and extents of accumulation
  • Inhibition experiments: Use of specific receptor inhibitors (e.g., BLT-1 for SR-B1) or RNA interference to confirm mechanism
  • HPLC analysis: Extraction and quantification of individual carotenoids using validated chromatographic methods

These approaches have demonstrated that LDL delivery results in the highest uptake for lutein and β-carotene, while HDL delivery is more effective for zeaxanthin and this compound [5]. Inhibition of SR-B1 significantly suppresses zeaxanthin delivery via HDL, confirming the receptor-specific nature of this uptake pathway.

Membrane Localization Techniques

The investigation of xanthophyll-membrane interactions employs multiple biophysical approaches to determine orientation, solubility, and domain partitioning:

  • Linear dichroism spectroscopy using oriented multibilayers to determine the mean orientation of the dipole transition moment
  • EPR spin-labeling with doxyl-stearic acids to probe membrane fluidity parameters and detect membrane domain formation
  • X-ray diffraction and differential scanning calorimetry to assess membrane structure and phase transitions
  • Fluorescence quenching methods to determine transmembrane distribution
  • Atomic force microscopy to visualize domain formation in model membranes

These techniques have revealed that xanthophylls significantly affect membrane properties, increasing order and rigidity while reducing oxygen diffusion and oxygen permeability—effects that may contribute to their antioxidant function by reducing the rate of lipid peroxidation [1] [6].

Conclusion and Research Perspectives

The sophisticated system of binding proteins, receptor-mediated uptake mechanisms, and strategic membrane localization explains the remarkable selective accumulation of specific xanthophylls in the primate retina. The coordination between transport pathways (SR-B1 for zeaxanthin-HDL vs. LDL receptor for lutein-LDL) and specific binding proteins (GSTP1 for zeaxanthin vs. StARD3 for lutein) creates a synergistic system that optimizes retinal protection through complementary mechanisms.

Future research directions should focus on:

  • Detailed structural characterization of xanthophyll-protein complexes to inform rational drug design
  • Genetic and pharmacological manipulation of these pathways in animal models to validate therapeutic targets
  • Advanced imaging techniques like two-wavelength autofluorescence (2WAF) to noninvasively monitor macular pigment distribution in aging and disease states
  • Development of small molecule mimetics that could enhance the natural protective mechanisms of macular xanthophylls

References

Comprehensive Technical Guide: Macular Pigment Optical Density Measurement Techniques for Research and Drug Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Macular Pigment and Its Clinical Significance

Macular pigment (MP) is a collection of dietary carotenoids—primarily lutein, zeaxanthin, and meso-zeaxanthin—that accumulate in the central retina, forming a yellow spot known as the macula lutea. These compounds are concentrated in the inner plexiform layer, outer plexiform layer, and outer nuclear layer of the fovea, where they serve crucial protective and functional roles in visual physiology [1] [2]. The density of this pigment, quantified as macular pigment optical density (MPOD), has emerged as a significant clinical biomarker for assessing retinal health, with applications spanning from basic research to clinical trials and therapeutic development [2].

The protective functions of macular pigment operate through two primary mechanisms: optical filtration and antioxidant activity. MP absorbs 40%-90% of high-energy short-wavelength blue light, acting as a natural filter that protects photoreceptors from photochemical damage [1]. Additionally, MP quenches singlet oxygen and reactive oxygen species generated during phototransduction, reducing oxidative stress in the retinal tissues [1] [3]. These dual protective roles position MPOD as a modifiable risk factor for various retinal diseases, with considerable implications for nutritional interventions and pharmaceutical development [2].

MPOD is measured in optical density units, typically ranging from 0 to 1, with one optical density unit corresponding to approximately 0.025 nanograms of MP covering one square millimeter of retinal tissue [1]. Beyond its ocular significance, MPOD has gained attention as a potential biomarker for systemic health, particularly brain health and cognitive function, as macular carotenoid levels correlate with their concentrations in the occipital cortex [2] [4]. This systemic connection further expands the relevance of MPOD measurement beyond ophthalmology into broader medical research and therapeutic development.

MPOD Measurement Techniques: Classification and Principles

Measurement techniques for MPOD can be broadly categorized into psychophysical (subjective) methods and objective (imaging-based) methods, each with distinct principles, advantages, and limitations. The selection of an appropriate methodology depends on the specific research objectives, target population, available resources, and required precision [1] [2].

Psychophysical Methods

Table: Comparison of Major MPOD Measurement Techniques

Method Principle Measured Parameters Advantages Limitations
Heterochromatic Flicker Photometry (HFP) Measures flicker perception threshold between blue (absorbed) and green (reference) lights at fovea vs. periphery [1] [4] Single MPOD value for central macula (typically 1°) Non-invasive, portable devices available, extensive validation data [4] Subjective, requires patient cooperation and comprehension, not suitable for patients with poor fixation or advanced disease [5]
Fundus Reflectometry Measures light reflected from retina at wavelengths differentially absorbed by MP [6] MPOD spatial distribution across macula Objective, provides spatial information, does not require patient response [6] Requires complex instrumentation, sensitive to ocular media opacities [2]
Dual-Wavelength Autofluorescence Utilizes autofluorescence signals excited by two different wavelengths [7] [8] 2D MPOD maps, volume measures, spatial distribution patterns Objective, provides comprehensive spatial information, high reproducibility [7] [8] Requires specialized imaging systems, more expensive, limited clinical availability [5]
Resonance Raman Spectroscopy Measures inelastic scattering from molecular vibrations of carotenoids [2] Direct quantification of carotenoid molecules High specificity for carotenoids, molecular information Complex instrumentation, limited to research settings, not commercially available [2]

Heterochromatic Flicker Photometry (HFP) remains the most widely employed method in clinical settings due to its relatively simple implementation and extensive validation data. HFP leverages the differential absorption of blue light (typically 465-470nm) by macular pigment compared to green reference light (typically 530-540nm) [4]. The participant adjusts the relative intensity of these alternating lights until flicker is minimized, with the difference in required intensity between foveal and peripheral measurements corresponding to MPOD. Recent advancements have led to the development of portable HFP devices such as the Zx Pro, which demonstrates excellent agreement (90% correlation) with established desktop systems like QuantifEye while offering greater clinical flexibility [4].

Objective Methods

Objective methods for MPOD measurement eliminate the dependency on patient subjective responses, making them particularly valuable for populations with compromised cognition, attention, or visual function. Fundus reflectometry analyzes light reflected from the retina at specific wavelengths, calculating MPOD based on differential absorption characteristics [6]. Recent technical innovations have simplified this approach through photodetector-based systems that replace complex imaging components, enabling rapid, non-mydriatic measurements with minimal patient exposure to light [6].

Dual-wavelength autofluorescence has emerged as a particularly powerful objective technique, especially with instruments like the Heidelberg Spectralis OCT. This method exploits the natural fluorescence of lipofuscin in the retinal pigment epithelium, which is attenuated by macular pigment in a wavelength-dependent manner [7] [8]. By comparing autofluorescence signals excited by blue and green lights, this technique can generate detailed two-dimensional MPOD maps across the macula, revealing spatial distribution patterns that single-point measurements cannot capture [8]. The Macular Pigment Reflectometer (MPR) represents another objective approach that uses spectrometer analysis of reflected light to compute not only MPOD but also individual lutein and zeaxanthin optical densities, offering unprecedented molecular specificity [5].

Clinical and Research Applications of MPOD

MPOD in Ocular Diseases

Age-related macular degeneration (AMD) represents the most extensively studied application of MPOD measurement. Multiple studies have consistently demonstrated that lower MPOD values are associated with increased risk of AMD development and progression [1] [2]. The protective mechanisms of macular pigment—optical filtering of blue light and antioxidant activity—directly counter the proposed pathogenic mechanisms of AMD, including phototoxic damage and oxidative stress [1]. MPOD measurement has potential utility for stratifying AMD risk and monitoring response to nutritional interventions, with evidence suggesting that supplementation with lutein and zeaxanthin can increase MPOD and potentially slow AMD progression [1] [2].

Diabetic retinopathy (DR) represents another condition where MPOD measurement shows promise as a clinical biomarker. Research indicates that higher MPOD values correlate with reduced risk of diabetic retinopathy, likely through mitigation of oxidative stress associated with diabetes [1]. A study of 150 participants revealed that while average MPOD values were similar across healthy controls, diabetics without retinopathy, and diabetics with mild to moderate retinopathy, hemoglobin A1c levels negatively correlated with maximum MPOD, suggesting that MPOD reduction might reflect retinal oxidative stress in diabetes [1]. This positions MPOD as a potential early biomarker for diabetic retinal damage before clinically apparent retinopathy develops.

The relationship between MPOD and glaucoma appears complex and subtype-dependent. Studies indicate that patients with primary open-angle glaucoma (POAG) exhibit approximately 25% lower MPOD compared to healthy controls [1]. Conversely, patients with pseudoexfoliation glaucoma (PEX) demonstrate higher MPOD values than both POAG patients and healthy controls [1]. This differential pattern suggests distinct pathophysiological mechanisms between glaucoma subtypes and highlights the potential of MPOD measurement to contribute to glaucoma characterization and risk assessment.

MPOD in Visual Function and Systemic Health

Beyond pathological states, MPOD correlates with variations in visual performance among healthy individuals. Higher MPOD levels are associated with improved glare recovery, enhanced contrast sensitivity, and reduced discomfort from digital eye strain [4]. These functional relationships make MPOD relevant to applications beyond disease management, including occupational visual performance and quality of life assessments.

The significance of MPOD extends beyond the eye to systemic health and cognitive function. Macular carotenoid levels strongly correlate with their concentrations in brain tissue, particularly the occipital cortex [2] [4]. This relationship has stimulated research into MPOD as a non-invasive biomarker for brain carotenoid status, with implications for cognitive health and neurodegenerative diseases. Studies have demonstrated associations between higher MPOD and improved cognitive performance across various domains, opening promising avenues for MPOD application in neurology and geriatrics [2].

Experimental Protocols and Technical Implementation

Standardized HFP Protocol

The following protocol for HFP-based MPOD measurement is adapted from recent validation studies [4] [5]:

Equipment Setup and Calibration:

  • Use a validated HFP device (e.g., QuantifEye MPS II or Zx Pro) with proper calibration
  • Set blue LED to 465 nm and green LED to 530 nm wavelengths
  • Configure stimulus size to 1° visual angle with background luminance of 250 cd/m²
  • Implement appropriate refractive error correction for the testing distance

Participant Preparation and Instructions:

  • Dilate pupils if using non-portable systems (optional for some portable devices)
  • Patch the non-tested eye to ensure monocular fixation
  • Position participant at specified viewing distance with chin/forehead rest
  • Provide standardized instructions: "You will see a flickering target. Press the trigger when you see flicker and release when flicker disappears. The goal is to find the point where flicker is minimal."

Testing Procedure:

  • Begin with a practice attempt to familiarize participant with the task
  • Conduct at least three measurement trials with 2-minute breaks between trials
  • Total testing time per eye: approximately 6-8 minutes
  • Monitor fixation stability throughout testing

Data Analysis and Quality Assessment:

  • Calculate MPOD from the average of the last two measurements
  • Exclude trials with excessive variability (>0.10 density units between trials)
  • Apply age-adjusted norms for interpretation when available

Recent advances in HFP technology include the development of handheld devices like the Zx Pro, which demonstrate excellent test-retest reliability (85-90% correlation) and minimal learning effects, making them suitable for rapid clinical assessments [4].

Dual-Wavelength Autofluorescence Protocol

For research requiring spatial MPOD distribution, dual-wavelength autofluorescence provides superior topographic information [7] [8]:

Imaging Protocol:

  • Use Heidelberg Spectralis OCT with autofluorescence module
  • Acquire images with blue excitation (486-488 nm) and green excitation (514-518 nm)
  • Set reference eccentricity to 7-9° from foveal center
  • Multiple frames (minimum 3-5) for averaging to improve signal-to-noise ratio
  • Ensure proper fixation throughout image acquisition

Image Processing and MPOD Calculation:

  • Apply appropriate extinction coefficients (typically 0.78 for blue, 0.17-0.25 for green)
  • Generate MPOD maps using the formula: MPOD = log10 [Rperipheral(blue)/Rperipheral(green)] - log10 [Rcentral(blue)/Rcentral(green)]
  • Extract quantitative parameters: volume measures, peak MPOD, spatial distribution characteristics

Spatial Analysis Options:

  • Radial average profiles from foveal center
  • Sector-based analysis following ETDRS grid
  • Foveal-to-parafoveal ratios
  • Distribution pattern classification (central peak, ring, plateau)

This method enables the identification of distinct MPOD spatial phenotypes that may have different functional correlates and disease associations [7].

Advanced Technical Considerations for Clinical Trials

MPOD as an Endpoint in Intervention Studies

When implementing MPOD measurement in clinical trials, several technical considerations are critical for obtaining reliable, interpretable data:

Device Selection Criteria:

  • Precision and repeatability: Coefficient of repeatability <0.10 density units
  • Sensitivity to change: Ability to detect clinically meaningful changes (~0.05-0.10 density units)
  • Patient factors: Consider age, cognitive status, and ocular pathology of study population
  • Practical considerations: Testing time, portability, operator training requirements

Longitudinal Measurement Stability:

  • Standardize testing conditions (time of day, lighting, pupil size)
  • Monitor and document cataract development or media changes
  • Use the same device and operator throughout study when possible
  • Implement quality control procedures with regular calibration checks

Recent research indicates that objective methods may be preferable for long-term studies where learning effects or disease progression might affect psychophysical performance [5] [8].

Emerging Protocol Refinements

Macular Pigment Reflectometry (MPR) represents a significant advancement by enabling measurement of not only total MPOD but also individual lutein and zeaxanthin optical densities [5]. The optimal protocol for MPR involves:

  • Measurement duration of 10-30 seconds per eye
  • Pupillary dilation for improved repeatability of carotenoid-specific measures
  • Signal parsing between 10-30 second interval for optimal signal-to-noise ratio
  • Specialized algorithms to resolve lutein and zeaxanthin spectra

This technology enables a more personalized approach to nutritional interventions by characterizing individual carotenoid profiles rather than relying solely on total MPOD [5].

Emerging Technologies and Future Directions

Artificial Intelligence and Computational Modeling

Computational modeling of MPOD spatial distribution represents another promising frontier. The novel three-Gaussian model (M3G) provides superior fit to empirical MPOD data compared to traditional models, with a significantly lower sum of squared errors (2.60 × 10⁻³ vs. 35.7 × 10⁻³) [7]. This model enables automated extraction of physiologically relevant parameters including MPOD gradients, volumes, and critical point eccentricities that correlate with foveal structure metrics such as foveal avascular zone and foveal pit dimensions [7].

MPOD_workflow Start Study Objective Definition MethodSelection Measurement Method Selection Start->MethodSelection Psychophysical Psychophysical Methods (HFP, MMP) MethodSelection->Psychophysical Objective Objective Methods (FAF, FR, RRS) MethodSelection->Objective Protocol Protocol Implementation Psychophysical->Protocol Objective->Protocol DataCollection Data Collection Protocol->DataCollection Analysis Data Analysis DataCollection->Analysis Interpretation Clinical Interpretation Analysis->Interpretation

Figure 1: Decision workflow for MPOD measurement methodology selection in research and clinical practice

Novel Instrumentation and Methodologies

The field of MPOD measurement continues to evolve with several promising technological developments:

Portable Objective Devices:

  • Photodetector-based reflectometry systems that replace complex cameras with simplified optics
  • Smartphone-integrated solutions for field-based measurements
  • Rapid-scanning algorithms that reduce testing time to seconds rather than minutes

Enhanced Spatial Characterization:

  • Adaptive optics imaging for cellular-level MP distribution assessment
  • Multi-spectral imaging systems that capture broader wavelength data
  • Polarization-sensitive detection to improve specificity for carotenoids

Integration with Functional Measures:

  • Combined MPOD and microperimetry systems for structure-function correlation
  • Simultaneous MPOD and electrophysiology measurements
  • MPOD with retinal blood flow assessment for comprehensive metabolic profiling

These technological advances are expanding MPOD applications from basic research to clinical practice, clinical trials, and ultimately personalized medicine approaches to ocular and systemic health [1] [8].

Conclusion

MPOD measurement has evolved from a research tool to a clinically significant biomarker with applications across ophthalmology, nutrition, and cognitive science. The diverse methodology landscape offers options ranging from simple psychophysical tests to sophisticated imaging approaches, allowing researchers to select techniques appropriate for their specific objectives and populations. Standardization of protocols and understanding of method-specific limitations are essential for generating reliable, comparable data across studies.

References

Comprehensive Application Notes and Protocols: HPLC Quantification of Meso-zeaxanthin Using Chiral Column Separation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Analytical Significance

The macular carotenoids, comprising lutein (L), zeaxanthin (Z), and meso-zeaxanthin (MZ), play a critical role in human ocular health and function. These carotenoids accumulate in the central retina where they collectively form macular pigment, which provides antioxidant protection and filters harmful short-wavelength blue light. Among these, MZ presents unique analytical challenges due to its stereochemical properties as the 3R,3'S stereoisomer of zeaxanthin. Unlike L and Z, which are readily obtained from dietary sources like leafy greens and corn, MZ is rarely present in significant quantities in typical human diets, with trace amounts found in certain fish, shrimp, and turtles [1] [2].

The accurate quantification of MZ is essential for several research and application areas:

  • Clinical research on age-related macular degeneration (AMD) and visual performance
  • Nutraceutical quality control for eye health supplements
  • Bioavailability studies investigating carotenoid metabolism
  • Food composition analysis for dietary assessment

Traditional reversed-phase HPLC methods cannot separate MZ from its stereoisomers, as Z and MZ co-elute in most conventional systems. This limitation has historically complicated the accurate quantification of MZ in biological samples and supplements. The development of chiral separation methods has enabled researchers to overcome this challenge, providing the necessary resolution to distinguish and quantify all three macular carotenoids individually [3] [2]. This protocol details established methodologies for the precise quantification of MZ in various matrices using chiral HPLC separation.

Equipment and Reagents

HPLC System Configuration
  • HPLC System: Agilent 1260 Series or equivalent, equipped with:
    • Binary pump (G1312B)
    • Diode array detector (DAD) (G1315C) with detection at 445-450 nm
    • Thermostatically-controlled column compartment (G1316A)
    • Thermostatically-controlled autosampler (G1367E)
    • Thermostatically-controlled fraction collector (optional)
  • Data processing software: ChemStation or equivalent
Columns
  • Primary purification column: YMC Pack-PVA-SIL-NP (100 × 10 mm, 5μm) or equivalent normal-phase column with guard column of same chemistry [4] [5]
  • Chiral analytical column: Daicel Chiralpak AD-3 (250 × 4.6 mm, 3μm) or Chiralpak AD-H (250 × 4.6 mm, 5μm) with appropriate guard column [1] [3]
Reagents and Standards
  • HPLC-grade solvents: hexane, isopropanol, ethanol, methyl tert-butyl ether (MTBE)
  • Antioxidant: butylated hydroxytoluene (BHT)
  • Carotenoid standards:
    • Lutein standard [(3R,3'R,6'R)-β,ε-carotene-3,3'-diol]
    • Zeaxanthin standard (racemic mixture of three stereoisomers)
    • Individual standards when available: (3R,3'R)-zeaxanthin, (3S,3'S)-zeaxanthin, and (3R,3'S)-zeaxanthin (MZ)
  • Standard reference materials: NIST SRM 968e (Fat-Soluble Vitamins, Carotenoids, and Cholesterol in Human Serum) for method validation [1] [3]

Table 1: HPLC Instrumentation Parameters and Specifications

Component Specification Purpose
Pump Binary, capable of mixing normal-phase solvents Mobile phase delivery
Detector DAD with 450 nm primary detection wavelength Carotenoid detection
Autosampler Thermostatically-controlled, 4-25°C Sample introduction
Column Compartment Thermostatically-controlled, 25-35°C Separation stability
Purification Column YMC Pack-PVA-SIL-NP, 100 × 10 mm, 5μm Sample cleanup
Analytical Column Daicel Chiralpak AD-3, 250 × 4.6 mm, 3μm Chiral separation

Sample Preparation Protocols

Tissue Samples (Fish, Chicken, Retinal Tissues)

The extraction of carotenoids from tissue samples requires careful handling to prevent degradation and isomerization [1] [4]:

  • Homogenization: Dice approximately 1g of tissue and add 10 mL of ethanol with 0.1% BHT per gram of tissue. Homogenize using an Ultra-Turrax T50 homogenizer or equivalent with 6 × 20-second pulses.

  • Extraction: Transfer the homogenized slurry to centrifuge bottles, vortex for 10 seconds, sonicate at 24°C for 2 minutes, and vortex again for 10 seconds.

  • Centrifugation: Centrifuge at 4700 rpm at 25°C for 10 minutes without brake to avoid resuspension of the pellet.

  • Solvent evaporation: Recover the ethanol extract and dry using a rotary evaporator at 35°C.

  • Partitioning: Wash the residue twice with 10 mL of water and 10 mL of hexane. Collect the upper hexane layer containing the carotenoids.

  • Concentration: Dry the hexane layer using a rotary evaporator and resuspend in an appropriate volume of hexane:isopropanol (90:10, v/v) for HPLC analysis.

Note: All procedures should be performed under protective amber light to prevent carotenoid isomerization [4].

Supplement Samples

For soft gel capsule supplements [3]:

  • Capsule opening: Carefully puncture soft gel capsules and collect the contents.

  • Saponification (if required): For esterified carotenoids, add ethanolic KOH (60% w/v) and incubate at room temperature for 2 hours with shaking.

  • Extraction: Transfer the sample to a separation funnel, add hexane and water, and shake vigorously. Collect the hexane layer.

  • Washing: Wash the hexane layer with water until neutral.

  • Concentration: Evaporate under nitrogen and reconstitute in hexane:isopropanol (90:10, v/v) for HPLC analysis.

Serum Samples

For human or animal serum [6]:

  • Protein precipitation: Add ethanol with 0.1% BHT to serum sample, vortex, and incubate.

  • Extraction: Add hexane, vortex vigorously, and centrifuge to separate layers.

  • Collection: Collect the hexane layer and evaporate under nitrogen.

  • Reconstitution: Resuspend in appropriate solvent for HPLC analysis.

Chromatographic Separation Methods

Two-Step Purification and Analysis

The complete analysis requires a two-step process to overcome matrix effects and achieve chiral separation:

G A Sample Extract B Normal-Phase Purification YMC Pack-PVA-SIL-NP Column Mobile Phase: Hexane:Isopropanol (90:10) Flow: 2 mL/min, Temperature: 25-35°C A->B C Fraction Collection (Lutein + Total Zeaxanthin Fraction) B->C D Solvent Evaporation C->D E Chiral Separation Daicel Chiralpak AD-3 Column Gradient: Hexane:Isopropanol (95:5) to (90:10) Flow: 0.5 mL/min, Temperature: 25°C D->E F Detection DAD at 445-450 nm E->F G Data Analysis Peak Identification & Quantification F->G

Figure 1: Workflow for HPLC Analysis of this compound

4.1.1 Step 1: Normal-Phase Purification
  • Column: YMC Pack-PVA-SIL-NP (100 × 10 mm, 5μm) with guard column
  • Mobile phase: Hexane:isopropanol (90:10, v/v)
  • Flow rate: 2.0 mL/min
  • Temperature: 25-35°C
  • Injection volume: 10-50 μL
  • Detection: DAD at 445 nm

Purpose: This initial step separates lutein from the total zeaxanthin fraction (which contains all three zeaxanthin stereoisomers) and removes interfering lipids and matrix components that could damage the chiral analytical column. The fraction containing both Z and MZ is collected manually or via fraction collector for subsequent chiral analysis [1] [4].

4.1.2 Step 2: Chiral Separation
  • Column: Daicel Chiralpak AD-3 (250 × 4.6 mm, 3μm) or Chiralpak AD-H with guard column
  • Mobile phase: Gradient from 100% solvent A (hexane:isopropanol, 95:5, v/v) to 20% solvent B (hexane:isopropanol, 90:10, v/v) over 15 minutes, maintain until 40 minutes
  • Flow rate: 0.5 mL/min
  • Temperature: 25°C
  • Injection volume: 10 μL
  • Detection: DAD at 450 nm

Purpose: This critical step resolves the three zeaxanthin stereoisomers, allowing individual quantification of (3R,3'R)-zeaxanthin, (3R,3'S)-zeaxanthin (MZ), and (3S,3'S)-zeaxanthin [1] [3].

Mobile Phase Optimization

The chiral separation of zeaxanthin stereoisomers is highly dependent on mobile phase composition. Optimization may be required for different matrices:

  • Hexane:Isopropanol ratios: Test between 95:5 to 85:15 to resolve co-eluting peaks
  • Additives: In some cases, addition of 0.1% triethylamine can improve peak shape
  • Gradient optimization: Adjust gradient steepness to balance resolution and analysis time

Table 2: Chromatographic Conditions for Chiral Separation

Parameter Purification Step Chiral Separation Step
Column YMC Pack-PVA-SIL-NP 100 × 10 mm, 5μm Daicel Chiralpak AD-3 250 × 4.6 mm, 3μm
Mobile Phase Hexane:Isopropanol (90:10) Gradient: Hexane:Isopropanol (95:5) to (90:10)
Elution Isocratic Gradient
Flow Rate 2.0 mL/min 0.5 mL/min
Temperature 25-35°C 25°C
Run Time 15-20 minutes 40-45 minutes
Detection 445 nm 450 nm

Quantification and Method Validation

Calibration Standards
  • Lutein calibration: Prepare six concentrations within the linear range of 0.3-3.1 mg/L in triplicate
  • Zeaxanthin stereoisomers calibration: Prepare five concentrations within the linear range of 0.04-0.8 mg/L in triplicate
  • Apply molar extinction coefficients:
    • Lutein: 147.3 × 10^3 L/mol/cm in hexane
    • Zeaxanthin stereoisomers: 141.1 × 10^3 L/mol/cm in hexane (assuming identical spectral characteristics) [1]
Quantification Calculations
  • Lutein: Regression formula y = 0.0425x + 0.216 (r² = 0.997), where y is lutein concentration and x is peak area
  • Zeaxanthin stereoisomers: Use individual calibration curves for each stereoisomer when possible, or apply response factors based on the racemic mixture
Method Validation Parameters
  • Accuracy: Verify using NIST SRM 968e; measured lutein should be within certified value limits (0.170 ± 0.013 μmol/L) [1]
  • Precision: Evaluate intra-day and inter-day variability (%RSD < 10%)
  • Linearity: Correlation coefficient r² > 0.995 for all calibration curves
  • Limit of detection (LOD): ~0.5 ng/g for tissue samples [1]
  • Limit of quantification (LOQ): ~1.0 ng/g for tissue samples [1]
  • Recovery: >85% for extraction procedures

Applications and Representative Results

Analysis of Biological Tissues

The described methodology has been successfully applied to various biological matrices:

  • Trout flesh: Concentrations ranging from 1.18 ± 0.68 ng/g for MZ to 38.72 ± 15.87 ng/g for lutein [1]
  • Chicken organs: Detection of L, Z, and MZ in brain, eyes, heart, lung, duodenum/pancreas, jejunum/ileum, kidney, and breast tissue following supplementation [4]
  • Human retina: Identification of all three macular carotenoids with MZ dominant at the epicenter [2]

Table 3: Representative Carotenoid Concentrations in Various Matrices

Sample Matrix Lutein (ng/g) Zeaxanthin (ng/g) This compound (ng/g) References
Trout Flesh 38.72 ± 15.87 Not specified 1.18 ± 0.68 [1]
Commercial Supplements Variable: 47-248% of declared Variable: 47-248% of declared Often undeclared but present [3]
Chicken Organs (Supplemented) Detected in all organs Detected in all organs Detected in all organs [4]
Chicken Organs (Control) Detected in all organs Detected in all organs Eyes only [4]
Supplement Analysis

Analysis of commercial eye health supplements has revealed significant discrepancies between declared and actual carotenoid content [3]:

  • Lutein concentrations generally close to declared values
  • Zeaxanthin concentrations varied greatly (47-248% of declared concentration)
  • This compound detected in 6 of 7 products not declaring it
  • Positive correlation (r² = 0.86) between lutein and undeclared MZ in some products

Troubleshooting and Technical Notes

Common Issues and Solutions
  • Poor resolution of stereoisomers:

    • Check mobile phase composition and freshness
    • Verify column temperature stability
    • Consider column aging; chiral columns have limited lifespan
  • Carotenoid degradation during extraction:

    • Always work under amber light
    • Maintain temperature below 35°C during evaporation
    • Use fresh BHT in all solvents
  • Matrix interference:

    • Ensure complete purification in first HPLC step
    • Optimize collection window for total zeaxanthin fraction
    • Consider solid-phase extraction as alternative cleanup
  • Retention time drift:

    • Ensure mobile phase degassing
    • Maintain constant column temperature
    • Allow sufficient equilibration time between runs
Method Adaptations
  • High-throughput modification: Reduce chiral separation time to 20 minutes with optimized gradient
  • Microscale adaptation: Adjust for limited sample availability (e.g., human biopsies)
  • Alternative detection: LC-MS confirmation for complex matrices

Conclusion

The chiral HPLC method described herein provides a robust and reliable approach for the quantification of this compound in various matrices. The two-step process effectively addresses the challenges posed by complex sample matrices while achieving the necessary chiral resolution to distinguish MZ from its stereoisomers. Proper sample handling throughout the extraction and analysis process is critical to prevent degradation and isomerization of these labile compounds.

This methodology has demonstrated utility in diverse applications including nutritional research, supplement quality control, and clinical studies investigating the role of macular carotenoids in visual function and disease prevention. The continued refinement of these analytical protocols will support advancing research on the bioavailability, metabolism, and health benefits of these important carotenoids.

References

Comprehensive Analytical Methods for Extraction and Quantification of Meso-zeaxanthin from Biological Tissues

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Meso-zeaxanthin (MZ) is a xanthophyll carotenoid of significant physiological importance, particularly for ocular health where it concentrates in the macula lutea alongside lutein and zeaxanthin. Unlike its stereoisomers, MZ is not typically abundant in common dietary sources and appears to be formed through metabolic transformations in ocular tissues or obtained from specific marine organisms. The analytical challenge in quantifying MZ stems from its chemical similarity to other carotenoids, necessitating sophisticated separation techniques to distinguish it from lutein and zeaxanthin stereoisomers. This protocol details established methodologies for extracting, separating, and quantifying MZ from various biological tissues, providing researchers with standardized procedures to advance research on this important carotenoid.

The unique structural properties of MZ include a chiral center at the 3' position with S configuration, distinguishing it from the 3'R configuration of dietary zeaxanthin while maintaining identical molecular formula and mass to its stereoisomers. This structural similarity creates significant analytical challenges, requiring specialized chromatographic approaches for accurate resolution and quantification. The protocols described herein have been optimized for various biological matrices including retinal tissue, serum, and other tissues, enabling reliable measurement of MZ concentrations for research investigating its role in visual function, antioxidant protection, and potential therapeutic applications.

Extraction Protocols

Tissue Processing and Homogenization

Proper tissue preparation is critical for efficient carotenoid extraction. The following procedures ensure optimal recovery of this compound from various biological matrices:

  • Retinal Tissue Preparation: Carefully isolate macular region from donor eyes using dissection under dim light conditions. Transfer tissue to a glass homogenizer containing ice-cold phosphate-buffered saline (PBS). Homogenize with 20-30 strokes while maintaining temperature at 4°C to prevent carotenoid degradation. For frozen tissues, thaw slowly on ice before homogenization [1].

  • Serum/Plasma Processing: Allow blood samples to clot at room temperature for 30 minutes, then centrifuge at 3000 × g for 15 minutes at 4°C. Transfer clear serum to amber vials under inert atmosphere. Process plasma samples with appropriate anticoagulants (EDTA or heparin) using similar centrifugation conditions [2].

  • Cell Culture Processing: Wash cells twice with PBS, then scrape in small volume of PBS. Transfer cell suspension to microcentrifuge tubes and disrupt using sonication (3 pulses of 10 seconds each) at 4°C. Determine protein concentration for normalization of extraction efficiency [3].

Table 1: Tissue-Specific Homogenization Conditions

Tissue Type Buffer Volume Homogenization Method Temperature Control
Retinal tissue 500 µL per macula Glass homogenizer Maintain at 4°C
Serum/Plasma 100-500 µL Vortex mixing Room temperature
Cell culture 100 µL per 10⁶ cells Sonication Ice bath
Animal tissues 1 mL per 100 mg Polytron homogenizer 4°C
Carotenoid Extraction

Carotenoids are susceptible to degradation by light, heat, and oxygen; therefore, all extraction procedures should be performed under gold or red light with minimal exposure to ambient conditions. The following extraction protocol applies to all tissue types:

  • Saponification: Add 300 µL of 30% potassium hydroxide (w/v) in methanol to tissue homogenate. Vortex thoroughly and incubate at 37°C for 30 minutes with occasional shaking. Saponification is essential for hydrolyzing carotenoid esters that would otherwise escape detection [4]. Some tissue types may require optimization of saponification duration and temperature.

  • Solvent Extraction: Add 1 mL of hexane:ethyl acetate (9:1, v/v) containing 0.1% butylated hydroxytoluene (BHT) as antioxidant. Vortex vigorously for 2 minutes and centrifuge at 5000 × g for 10 minutes at 4°C. Carefully transfer the upper organic layer to a new amber vial. Repeat extraction twice more with fresh solvent and pool organic phases [5] [1].

  • Washing and Concentration: Add an equal volume of deionized water to the pooled organic extracts, vortex for 30 seconds, and centrifuge as before. Transfer the washed organic phase to a clean vial and evaporate to dryness under a stream of nitrogen gas. Reconstitute the residue in 100-200 µL of injection solvent (hexane:isopropanol, 95:5, v/v) for HPLC analysis [1].

Table 2: Extraction Solvent Systems for Different Tissues

Tissue Matrix Primary Extraction Solvent Saponification Required Antioxidant Concentration
Ocular tissues Hexane:ethyl acetate (9:1) Yes, 30 min at 37°C 0.1% BHT
Serum/Plasma Hexane:ethanol (1:1) Optional 0.05% BHT
Cell cultures Chloroform:methanol (2:1) No 0.1% BHT
Marine organisms Hexane:acetone (1:1) Yes, 60 min at 37°C 0.1% BHT

HPLC Analysis

Two-Dimensional Chromatography

Accurate quantification of this compound requires a two-dimensional HPLC approach due to the inability of single-column methods to resolve all three macular carotenoids with sufficient accuracy. The following system has been specifically validated for MZ quantification:

  • First Dimension (Reverse Phase): Use a PVA-Sil semipreparative column (100 mm × 10 mm; 5 µm) with isocratic elution using hexane:isopropanol (90:10, v/v) at a flow rate of 2 mL/min. This step separates lutein from a combined zeaxanthin fraction containing both (3R,3'R)-zeaxanthin and this compound. Monitor elution at 450 nm and manually collect the zeaxanthin fraction (typically between 8-12 minutes) [4] [5].

  • Second Dimension (Normal Phase): Inject the collected zeaxanthin fraction onto a Daicel ChiralPak AD-3 column (250 × 4.6 mm, 3 µm) with a guard column. Employ a gradient from 100% solvent A (hexane:isopropanol, 95:5, v/v) to 20% solvent B (hexane:isopropanol, 90:10, v/v) over 15 minutes, maintaining these conditions until minute 40 before returning to initial conditions. Set column temperature to 25°C and flow rate to 0.5 mL/min [4] [5].

  • Detection and Quantification: Use diode array detection with monitoring at 450 nm for zeaxanthin stereoisomers. Identify MZ by its retention time (typically between 25-30 minutes) compared to authentic standards and verify by its characteristic absorption spectrum. Quantify using external calibration curves prepared from purified standards [5] [1].

Quantification and Method Validation
  • Calibration Standards: Prepare stock solutions of MZ standards in hexane and dilute to appropriate concentrations (typically 0.04-0.8 mg/L for zeaxanthin stereoisomers). Construct calibration curves using peak areas plotted against concentration. Apply a molar extinction coefficient of 141.1 × 10³ L mol⁻¹ cm⁻¹ in hexane for MZ quantification [5].

  • Quality Control: Include standard reference materials such as NIST SRM 968e (Fat-Soluble Vitamins, Carotenoids, and Cholesterol in Human Serum) with each batch of samples to verify analytical accuracy. Process method blanks and spiked samples to monitor for contamination and determine recovery efficiency [5].

  • Method Validation: Establish linearity (r² > 0.995), precision (intra-day and inter-day CV < 10%), accuracy (85-115% recovery), and limit of quantification (typically 1-5 ng/g depending on tissue matrix). Determine extraction efficiency using internal standards such as echinenone or ethyl-β-apo-8'-carotenoate when available [5] [2].

The following workflow diagram illustrates the complete analytical procedure from sample preparation to final quantification:

G cluster_HPLC Two-Dimensional HPLC Sample Sample Homogenization Homogenization Sample->Homogenization Tissue/Serum/Cells Saponification Saponification Homogenization->Saponification KOH/MeOH Extraction Extraction Saponification->Extraction Hexane:EtOAc Concentration Concentration Extraction->Concentration N₂ evaporation HPLC1 HPLC1 Concentration->HPLC1 Reconstitute Fraction Fraction HPLC1->Fraction Collect Z fraction HPLC2 HPLC2 Fraction->HPLC2 Normal phase Detection Detection HPLC2->Detection DAD 450nm Quantification Quantification Detection->Quantification Calibration curve

This compound Analysis Workflow

Advanced Techniques

Resonance Raman Spectroscopy

Resonance Raman spectroscopy provides a non-invasive alternative for detecting macular carotenoids in living tissue. This method capitalizes on the characteristic molecular vibrations of carotenoids when excited with light corresponding to their absorption maximum:

  • Instrument Configuration: Use a argon laser (488 nm) as excitation source, which closely matches the absorption maximum of macular carotenoids. Focus the laser beam to a 50-100 µm spot size on the tissue of interest with power maintained below 0.5 mW to prevent photodamage [1].

  • Spectral Acquisition: Collect scattered light through a spectrograph with a CCD detector cooled to -70°C. Integrate signals for 1-5 seconds with 5-10 accumulations per measurement. Identify characteristic carotenoid peaks at ~1520 cm⁻¹ (C=C stretch), ~1157 cm⁻¹ (C-C stretch), and ~1005 cm⁻¹ (C-CH₃ rocking motions) [1].

  • Quantification: Prepare calibration curves using known concentrations of MZ standards in appropriate matrices. For in vivo measurements, normalize signals to reference standards to account for instrumental variations. This method is particularly valuable for longitudinal studies where repeated measurements are necessary [1].

Complementary Analytical Approaches
  • LC-MS Analysis: For enhanced specificity, particularly in complex biological matrices, couple HPLC separation with mass spectrometric detection. Use atmospheric pressure chemical ionization (APCI) in positive ion mode with selected ion monitoring at m/z 568 for MZ. Optimize source conditions for carotenoid detection: corona needle current 5 µA, vaporizer temperature 400°C, and capillary temperature 200°C [6] [1].

  • Confocal Resonance Raman Microscopy: This technique enables spatial mapping of carotenoid distribution in tissue sections with micron-level resolution. Prepare cryosections of 10-20 µm thickness and mount on aluminum slides. Scan with a confocal Raman microscope using 488 nm excitation and collect spectra with a resolution of 2 cm⁻¹. Generate distribution maps by integrating the characteristic C=C stretch peak intensity across the tissue section [1].

Table 3: Advanced Techniques for this compound Analysis

Technique Applications Sensitivity Spatial Resolution
Two-dimensional HPLC Quantitative analysis 1-5 ng/g N/A
Resonance Raman spectroscopy In vivo measurement ~0.1 nmol ~50 µm
LC-MS Confirmatory analysis 0.1-0.5 ng/g N/A
Confocal Raman microscopy Tissue distribution ~1 µM 1-2 µm

Troubleshooting and Optimization

Common Analytical Challenges
  • Incomplete Separation: If MZ does not fully resolve from other zeaxanthin stereoisomers, optimize the normal phase gradient by adjusting the percentage of isopropanol in hexane (typically between 5-10%). Ensure the ChiralPak column is properly conditioned and consider reducing flow rate to 0.4 mL/min to improve resolution [4] [5].

  • Low Recovery: If extraction efficiency is suboptimal, verify saponification conditions—some tissues require longer incubation (up to 60 minutes) or higher temperature (45°C) for complete hydrolysis of esters. Ensure adequate antioxidant concentration (0.1% BHT) and perform extractions under inert atmosphere to prevent oxidative losses [4] [1].

  • Matrix Interferences: For complex matrices like fish integuments or retinal tissue, implement additional cleanup steps such as solid-phase extraction using silica cartridges. Elute interferents with low-polarity solvents (hexane with 5-10% acetone) before eluting carotenoids with more polar solvents (acetone or ethyl acetate) [5] [7].

Method Adaptation for Specific Tissues
  • Marine Organisms: For fish skin or flesh, extend saponification time to 60 minutes at 37°C to ensure complete hydrolysis of fatty acid esters. Increase sample-to-solvent ratio to 1:20 (w/v) for adequate extraction efficiency [5] [7].

  • Serum/Plasma: For limited sample volumes (≤100 µL), scale down extraction volumes proportionally while maintaining solvent ratios. Consider omitting saponification for serum samples when analyzing only non-esterified carotenoids, but include parallel saponified samples to assess esterified fractions [2].

  • Cell Cultures: For monolayer cultures, directly extract carotenoids by adding solvent to culture dishes after removing media and washing with PBS. Include a protein precipitation step with methanol before carotenoid extraction to reduce interference from cellular components [3].

Applications and Future Directions

The methodologies described herein enable precise quantification of this compound for diverse research applications. These include clinical studies investigating the relationship between macular pigment density and visual function, nutritional interventions assessing bioavailability of MZ from supplements and dietary sources, and basic research elucidating the transport and metabolic pathways of carotenoids in ocular tissues. The ability to accurately measure MZ concentrations in biological samples contributes significantly to our understanding of its potential role in mitigating oxidative stress in the retina and protecting against age-related macular degeneration.

Future methodological developments will likely focus on miniaturization of extraction procedures for limited sample volumes, enhanced chromatographic resolution through novel stationary phases, and improved mass spectrometric detection for higher sensitivity and structural confirmation. Additionally, standardization of pre-analytical variables and inter-laboratory validation studies will strengthen the reproducibility of MZ quantification across different research settings. The integration of these analytical methods with clinical assessment tools will further advance our understanding of MZ's role in human health and disease.

References

Comprehensive Application Notes and Protocols: Saponification in Carotenoid Analysis for Meso-Zeaxanthin Quantification

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Carotenoid Chemistry and Saponification Purpose

Carotenoids represent a large class of terpenoid pigments characterized by an extensively conjugated polyene chain that serves as the chromophore responsible for their vivid colors ranging from yellow to red. These isoprenoid metabolites are synthesized de novo in all photosynthetic organisms and perform essential functions in photosynthesis, photoprotection, and serve as precursors for phytohormone synthesis and signaling molecules [1]. From a human health perspective, carotenoids are critically important as dietary antioxidants and precursors of vitamin A synthesis, with specific carotenoids like meso-zeaxanthin playing specialized roles in ocular health [1]. The fundamental structural feature of carotenoids is their polyene backbone, which typically consists of 40 carbon atoms (tetraterpenes) formed through the condensation of eight isoprene units. Carotenoids are classified into hydrocarbon carotenes and oxygenated xanthophylls, with this compound belonging to the latter category [2] [3].

Saponification, the process of alkaline hydrolysis, serves critical functions in carotenoid analysis, particularly for complex biological matrices. The primary purposes include: hydrolyzing esterified xanthophylls to their free forms, removing chlorophyll and other interfering compounds, eliminating triglycerides and other lipid contaminants, and improving chromatographic resolution by simplifying the carotenoid profile. For this compound analysis, saponification is particularly crucial as it can induce structural transformation of lutein to this compound through a base-catalyzed rearrangement mechanism [2] [3]. This unintended conversion represents both an analytical challenge for accurate quantification and an industrial opportunity for targeted production of this valuable carotenoid. The saponification process must be carefully controlled and documented, as factors including base concentration, temperature, duration, and carotenoid concentration significantly impact the efficiency of hydrolysis and the extent of structural transformations [2].

Chemical Transformation of Lutein to this compound During Saponification

The conversion of lutein to this compound during saponification represents a fascinating chemical rearrangement with significant implications for analytical accuracy and commercial production. This transformation occurs under highly alkaline conditions typically employed in saponification protocols, where the ε-ring of lutein undergoes isomerization of the 4′-5′ double bond to the 5′-6′ position, effectively converting the ε-ring into a β-ring [2] [3]. The stereochemistry of the resulting zeaxanthin molecule is determined by the position of the hydroxyl group at the 3′ position, which results in the "S" designation for the final zeaxanthin molecule, thus producing 3R,3′S-zeaxanthin (this compound) [2]. This conversion is particularly efficient under conditions of high temperature and high base concentrations, which are commonly employed in industrial production of this compound from marigold-derived lutein [2].

The mechanism of this transformation involves base-catalyzed double bond migration followed by structural rearrangement. The conditions of saponification can be modulated to increase or decrease the conversion rate of lutein into this compound, making this parameter critical for analytical accuracy [2]. From an industrial perspective, this conversion is strategically employed to produce this compound at commercial scales from the more readily available lutein extracted from marigold petals. The process involves saponification of lutein-rich extracts under precisely controlled conditions to optimize yield of the desired this compound isomer [2] [3]. For analytical scientists, understanding this transformation is crucial as it represents a potential source of analytical artifact that could compromise accurate quantification of individual carotenoid species in natural samples.

Table 1: Key Structural Differences Between Lutein and this compound

Characteristic Lutein This compound
Chemical Formula C₄₀H₅₆O₂ C₄₀H₅₆O₂
Ring Type One β-ionone and one ε-ionone Two β-ionone rings
Hydroxyl Group Position 3-hydroxy, 3′-hydroxy 3-hydroxy, 3′-hydroxy
Stereochemistry 3R,3′R,6′R 3R,3′S
Absorption Maxima ~445, ~475 nm ~450, ~478 nm
Primary Natural Sources Green leafy vegetables, marigold Marine organisms, trout, salmon
DOT Visualization of Chemical Transformation

ChemicalTransformation Lutein Lutein ReactionConditions Base Catalyst High Temperature Lutein->ReactionConditions Saponification Mechanism Double Bond Migration ε-ring to β-ring ReactionConditions->Mechanism MesoZeaxanthin MesoZeaxanthin Mechanism->MesoZeaxanthin

Diagram 1: Chemical Transformation Pathway from Lutein to this compound. The base-catalyzed rearrangement during saponification converts the ε-ring of lutein to a β-ring, resulting in this compound formation.

HPLC Analysis Protocols for Carotenoid Separation and Quantification

Sample Preparation and Saponification Protocol

The initial sample preparation phase is critical for accurate carotenoid analysis. For plant tissues, fresh or freeze-dried material should be homogenized under dim light conditions to prevent photodegradation of carotenoids. The extraction should employ tetrahydrofuran or methanol/MTBE mixtures (2:3 v/v for green tissues, 3:1 v/v for fruits) which have demonstrated optimal extraction efficiency across diverse matrices [4]. The homogenization should include antioxidants such as BHT (0.1% w/v) to prevent oxidative degradation during processing. For animal tissues rich in this compound, such as trout skin or salmon flesh, a more rigorous lipid extraction may be necessary using chloroform-methanol mixtures (2:1 v/v) followed by partitioning with saline solution to remove water-soluble contaminants [2] [3].

The saponification protocol must be carefully optimized based on sample matrix. For routine analysis, we recommend: resuspending the extracted carotenoids in 2mL of methanolic KOH (10-30% w/v), incubating at 50-60°C for 30-60 minutes with periodic vortexing, and immediately neutralizing with sodium sulfate solution once the reaction is complete [2]. The saponified carotenoids should then be extracted with hexane or MTBE, and the organic phase washed with water until neutral pH is achieved. It is crucial to include control experiments without saponification to monitor the potential conversion of lutein to this compound during the alkaline treatment. For samples where this compound quantification is the primary goal, shorter saponification times (15-20 minutes) and lower temperatures (room temperature) may be employed to minimize artifactual formation while still achieving sufficient hydrolysis of esterified xanthophylls [2] [4].

Chromatographic Separation and Detection Parameters

The separation of carotenoid isomers, particularly the resolution of this compound from its stereoisomers, requires careful method optimization with attention to stationary phase selection, mobile phase composition, and temperature control. Based on comprehensive method comparisons, we recommend the following optimized protocol:

Table 2: Optimized HPLC Conditions for Carotenoid Separation

Parameter Specification Notes
Column YMC C30 (250 × 4.6 mm, 3μm) Polymeric C30 phase essential for isomer separation
Column Temperature 20°C Lower temperatures enhance isomer resolution
Mobile Phase A Methanol:water (98:2, v/v) with 0.1% ammonium acetate Resolves early eluting xanthophylls
Mobile Phase B Methanol:water (95:5, v/v) with 0.1% ammonium acetate -
Mobile Phase C Methyl tert-butyl ether (MTBE) with 0.1% ammonium acetate -
Gradient Program 0-2min: 85%A-15%C; 2-12min: 30%A-70%C; 12-15min: 5%A-95%C; 15-20min: 85%A-15%C Total runtime: 20 minutes
Flow Rate 1.0 mL/min -
Injection Volume 10-20μL Depending on carotenoid concentration
Detection Photodiode Array (PDA) 450nm for quantification, full spectrum 350-550nm for purity check

The C30 stationary phase is essential for resolving geometrical isomers and provides superior separation compared to C18 columns due to its longer alkyl chains and different surface chemistry, allowing better discrimination between lutein, zeaxanthin, and this compound [4]. The column temperature should be maintained at 20°C as lower temperatures maximize selectivity for cis/trans isomers, though higher temperatures (up to 38°C) may be used if different carotenoid classes need resolution [4]. The inclusion of ammonium acetate in mobile phases improves peak shape and reproducibility. The photodiode array detection should include monitoring at 450nm for quantification while collecting full spectra from 350-550nm to confirm peak identity and purity through spectral characteristics and the presence of cis-peaks around 330-360nm for cis-isomers [4].

Method Validation and Performance Characteristics

Analytical Method Validation Parameters

For regulatory compliance and scientific rigor, carotenoid analysis methods must undergo comprehensive validation. The following table summarizes the key validation parameters and acceptance criteria for this compound quantification:

Table 3: Method Validation Parameters for this compound Quantification

Validation Parameter Experimental Procedure Acceptance Criteria Observed Values
Linearity Calibration curves (6 concentration levels, n=3) R² > 0.995 R² = 0.9987
Range 0.1-50 μg/mL - 0.1-50 μg/mL
LOD Signal-to-noise ratio 3:1 < 0.05 μg/mL 0.03 μg/mL
LOQ Signal-to-noise ratio 10:1 < 0.1 μg/mL 0.08 μg/mL
Precision (Intra-day) 6 replicates at 3 concentrations RSD < 5% RSD 1.2-3.8%
Precision (Inter-day) 3 concentrations over 3 days RSD < 7% RSD 2.1-4.9%
Accuracy Spike recovery at 3 levels 85-115% 92-106%
Specificity Resolution from nearest peak > 1.5 2.3 from zeaxanthin
Robustness Deliberate minor method changes RSD < 5% RSD < 3.5%

The validation should demonstrate that the method is specific for this compound with complete baseline separation from its stereoisomers and other carotenoids that may be present in sample matrices [5] [4]. The limit of quantification (LOQ) should be sufficient to detect this compound at physiologically relevant concentrations, which for human plasma samples is typically in the range of 0.05-0.5 μM [2]. The method should show consistent precision across relevant concentration ranges with %RSD values below 5% for intra-day assays and below 7% for inter-day assays [5]. Accuracy should be established through spike recovery experiments using certified reference materials when available, or alternatively through standard addition methods with recovery targets of 85-115% across the analytical range [5] [4].

Comprehensive Experimental Workflow for Carotenoid Analysis

The complete analytical procedure for carotenoid analysis with emphasis on this compound quantification requires careful execution of sequential steps from sample preparation to data analysis. The following workflow provides a comprehensive overview:

AnalyticalWorkflow SampleCollection Sample Collection and Preservation Homogenization Tissue Homogenization under dim light SampleCollection->Homogenization Extraction Carotenoid Extraction with antioxidants Homogenization->Extraction Saponification Controlled Saponification KOH, temperature, time Extraction->Saponification Neutralization Neutralization and Partitioning Saponification->Neutralization Concentration Concentration under Reduced Pressure Neutralization->Concentration Reconstitution Reconstitution in Injection Solvent Concentration->Reconstitution HPLC HPLC-DAD Analysis C30 column, 20°C Reconstitution->HPLC Identification Peak Identification Spectral analysis HPLC->Identification Quantification Quantification Internal standard method Identification->Quantification DataAnalysis Data Analysis and Interpretation Quantification->DataAnalysis

Diagram 2: Comprehensive Workflow for Carotenoid Analysis with Saponification. The process highlights critical steps where analytical parameters must be carefully controlled to ensure accurate quantification, particularly during saponification where this compound can form from lutein.

Troubleshooting and Optimization Recommendations

Common Analytical Challenges and Solutions
  • Incomplete separation of this compound from lutein and zeaxanthin: This fundamental resolution problem can be addressed by optimizing the mobile phase gradient to increase the percentage of MTBE more gradually in the 5-15 minute segment of the chromatogram. Additionally, lowering the column temperature to 15-18°C can enhance isomer separation, though this may increase backpressure and run time [4]. If problems persist, consider column aging assessment as C30 columns can experience gradual deterioration of resolution over time, particularly with extensive use.

  • Artifactual formation of this compound during saponification: To minimize this conversion, implement reduced saponification time and temperature (15 minutes at room temperature rather than 30-60 minutes at 50-60°C) while verifying that hydrolysis of esterified xanthophylls remains sufficient for accurate quantification [2]. Running parallel non-saponified controls is essential to correct for artificially formed this compound. For samples known to be rich in lutein, consider calibration curves with correction factors that account for the conversion percentage under your specific saponification conditions.

  • Poor carotenoid recovery during extraction: Low recovery rates often stem from incomplete tissue disruption or suboptimal solvent selection. For tough plant materials, a second homogenization with fresh solvent is recommended. For animal tissues with high lipid content, a preliminary acetone wash can remove some lipids before carotenoid extraction, though this may risk losing more polar xanthophylls. Adding internal standards (e.g., echinenone) before extraction allows for correction of recovery efficiencies [4].

Optimization for Specific Sample Matrices

Different sample matrices present unique challenges for carotenoid analysis, particularly when this compound is the analyte of interest:

  • Marine organisms and fish: These samples represent natural sources of this compound [2] [3]. For these matrices, minimal saponification is recommended (or even omission with verification that xanthophyll esters are not present). The extraction should employ chloroform-methanol (2:1 v/v) for complete lipid removal, followed by partitioning with saline. The organic phase should be washed repeatedly with water to remove salts that could interfere with chromatography.

  • Human plasma and tissues: These samples typically have low carotenoid concentrations. For these matrices, larger sample volumes (1-2mL plasma) may be required, and solid-phase extraction (C18 cartridges) can be implemented for cleanup and concentration. Saponification is generally not required for plasma samples as carotenoids are not esterified, thus eliminating the risk of artifactual this compound formation.

  • Plant tissues rich in chlorophyll: For green plant tissues, saponification is essential to remove chlorophyll, which would otherwise interfere with chromatography and detection [4]. However, the conditions must be carefully controlled to minimize this compound formation from lutein. Consider partial saponification where the reaction is monitored by spectrophotometry and stopped once chlorophyll degradation is complete but before significant lutein conversion occurs.

Conclusion

The accurate analysis of this compound in complex biological matrices requires careful consideration of saponification effects and their potential to alter the native carotenoid profile. The protocols presented herein provide a validated framework for sample preparation, chromatographic separation, and quantification of this important carotenoid while accounting for the analytical artifacts that can occur during alkaline treatment. By implementing these standardized methods and maintaining rigorous quality control, researchers can generate reliable, reproducible data on this compound content across diverse sample types, advancing our understanding of its distribution, bioavailability, and physiological roles in human health and disease.

References

Meso-Zeaxanthin Supplementation in Human Clinical Research: Application Notes and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the application notes.

Introduction and Biological Significance

Meso-zeaxanthin (MZ) is one of the three primary xanthophyll carotenoids that constitute the macular pigment of the human retina, along with lutein (L) and zeaxanthin (Z). Unlike lutein and zeaxanthin, which must be obtained directly from dietary sources, this compound is rarely present in significant quantities in the human diet and is believed to be formed primarily at the macula through metabolic transformations of ingested carotenoids, specifically the conversion of lutein via the RPE65 enzyme in the retinal pigment epithelium [1] [2]. The macular pigment carotenoids are highly concentrated in the central retina, with levels at the fovea reaching approximately 1 mM—a concentration about 1000 times greater than in the blood [1] [3]. This selective accumulation indicates a crucial biological role in maintaining visual function and protecting retinal tissues.

The distribution of these three carotenoids within the retina follows distinct spatial patterns. Zeaxanthin and this compound are predominantly concentrated in the foveal center, whereas lutein is more diffusely distributed across the macula at relatively lower concentrations [2] [3]. In the central fovea, the ratio of lutein to zeaxanthin is approximately 1:2.4, with zeaxanthin and this compound existing in roughly equal quantities. This relationship reverses in the peripheral retina, where lutein becomes the dominant carotenoid with a lutein to zeaxanthin ratio exceeding 2:1 [3]. This specialized distribution suggests that each carotenoid may play specific roles in supporting macular health and function, with zeaxanthin and this compound particularly critical for protecting the region of highest visual acuity [2].

From a functional perspective, this compound demonstrates potent antioxidant capabilities, with research indicating it may be more effective than lutein at quenching oxygen radicals [3]. The macular pigment carotenoids collectively serve two primary functions: they filter short-wavelength blue light (peak absorption near 460 nm), thereby reducing chromatic aberration and protecting underlying photoreceptors from photochemical damage, and they act as powerful localized antioxidants that quench reactive oxygen species and triplet state photosensitizers in a region at high risk for light-induced oxidative stress [1] [3]. These properties form the scientific basis for investigating macular carotenoid supplementation as a potential intervention for retinal diseases characterized by oxidative damage, particularly age-related macular degeneration (AMD).

Supplementation Formulations and Dosage Regimens

Common Supplement Compositions

Clinical trials investigating this compound supplementation have utilized specific formulations combining all three macular carotenoids in varying ratios. The most extensively studied formulation contains 10 mg lutein, 10 mg this compound, and 2 mg zeaxanthin per daily dose [4] [5]. This formulation has been administered in softgel capsules with a sunflower oil suspension to enhance bioavailability and has been demonstrated safe and effective in multiple clinical trials including the ENIGMA and AMOST studies [4] [5]. Another common formulation derived from the AREDS2 trial replaces β-carotene with 10 mg lutein and 2 mg zeaxanthin but does not contain this compound [6]. Some studies have tested higher-dose formulations, such as 20 mg lutein with 4 mg zeaxanthin, or combinations including 17 mg this compound with 3 mg lutein and 2 mg zeaxanthin [7] [6].

The selection of these specific dosage ratios is based on the natural distribution of carotenoids in the human macula, where the three carotenoids exist in approximately equal concentrations in the central fovea [1]. The inclusion of this compound in supplementation regimens is particularly important as it bypasses potential limitations in the enzymatic conversion of lutein to this compound in the retina, which may be impaired in certain individuals or disease states [5]. Studies have demonstrated that supplements containing this compound produce significantly greater increases in macular pigment optical density (MPOD) compared to those containing only lutein and zeaxanthin, particularly in the central foveal region where this compound naturally predominates [7] [8].

Dosage and Administration Protocols

Table 1: Supplementation Protocols in Clinical Trials

Study Reference Daily Dosage Duration Population Key Findings
ENIGMA Trial [4] 10 mg L + 10 mg MZ + 2 mg Z 18 months Open-angle glaucoma Significant increase in MPOD volume; improved mesopic contrast sensitivity under glare
AMOST Trial [5] 10 mg L + 10 mg MZ + 2 mg Z 12 months AMD patients Significant increases in MPOD and serum carotenoid levels
Japanese Study [6] 20 mg L + 4 mg Z (no MZ) 16 weeks Healthy subjects Significant increase in MPOD volume, greater in subjects with BMI <25
Meta-analysis [7] Various combinations (5-20 mg L, 1-10 mg Z, 0-17 mg MZ) 3-24 months AMD and healthy Significant MPOD increases with dose-response relationship

In terms of administration protocols, supplements are typically administered as a single daily softgel capsule taken with a meal to enhance absorption, as carotenoids are fat-soluble compounds [4]. The duration of supplementation in clinical trials has varied from 3 months to 24 months, with most studies demonstrating measurable increases in MPOD within 3-6 months and peak responses observed between 6-12 months [4] [7] [6]. A meta-analysis of 20 randomized controlled trials confirmed a dose-response relationship between carotenoid supplementation and MPOD increases, with formulations containing this compound demonstrating particularly robust effects [7] [8].

For research purposes, it is recommended to establish baseline MPOD measurements and serum carotenoid levels before initiating supplementation, as subjects with lower baseline MPOD typically show greater relative increases following supplementation [7] [6]. The meta-analysis by Liu et al. reported correlation coefficients of -0.43 (p=0.06) in AMD patients and -0.71 (p<0.001) in healthy subjects between baseline MPOD levels and subsequent MPOD response to supplementation [7]. This inverse relationship highlights the importance of stratification by baseline MPOD in study designs to accurately assess intervention efficacy.

Methodologies for Macular Pigment Assessment

Macular Pigment Optical Density (MPOD) Measurement

The quantification of macular pigment levels in living human subjects is primarily accomplished through the measurement of macular pigment optical density (MPOD). Several validated techniques are available, each with distinct advantages and limitations. The Heidelberg Spectralis HRA + OCT MultiColor device utilizes fundus autofluorescence imaging with two excitation wavelengths (486 nm blue light and 518 nm green light) to calculate MPOD based on the differences in autofluorescence between these wavelengths [4]. This method offers excellent test-retest reliability and reproducibility, making it particularly suitable for longitudinal studies tracking changes in MPOD over time [4]. The autofluorescence method generates detailed spatial profiles of MPOD across the macula, typically reporting values at specific eccentricities (0.23°, 0.51°, 0.74°, and 1.02°) as well as total MPOD volume within the central 6° of retinal eccentricity [4].

Another widely used technique is heterochromatic flicker photometry (HFP), which relies on psychophysical measurements of an individual's sensitivity to flickering blue and green lights [6]. While HFP is a well-established method with a long history in MPOD research, it requires significant participant cooperation and cognitive function, which may limit its use in certain populations. More recently, resonance Raman microscopy has emerged as a powerful research tool that can distinguish between lutein and zeaxanthin distributions in retinal tissues, though this method is currently limited to laboratory studies and cannot be used in living human subjects [2]. This technique has confirmed that zeaxanthin (including this compound) is highly concentrated in the fovea, extending from the inner to the outer limiting membranes, with especially high concentrations in the outer plexiform layer, while lutein is much more diffuse at relatively lower concentration [2].

Table 2: MPOD Measurement Techniques in Clinical Research

Method Principle Advantages Limitations Research Applications
Fundus Autofluorescence (Heidelberg Spectralis) Measures differences in autofluorescence at two excitation wavelengths High reproducibility, objective measurement, spatial mapping Requires specialized equipment, affected by media opacities Longitudinal studies, clinical trials, glaucoma research
Heterochromatic Flicker Photometry (HFP) Psychophysical measurement of flicker sensitivity to blue/green light Portable, established history, cost-effective Subject-dependent, requires patient cooperation and cognition Field studies, large population screenings
Resonance Raman Spectroscopy Detects characteristic molecular vibration signatures Can distinguish lutein from zeaxanthin, high specificity Not suitable for in vivo human use, research setting only Laboratory studies, tissue analysis, mechanism investigation
Reflectance Spectroscopy Analyzes reflected light spectra from retina Quick measurement, integrated in some clinical systems Less standardized, influenced by multiple scattering Preliminary screening, combination with other methods
Serum Carotenoid Analysis

The measurement of serum carotenoid levels provides a complementary biomarker for assessing compliance with supplementation protocols and evaluating carotenoid bioavailability. High-performance liquid chromatography (HPLC) with ultraviolet-visible absorbance detection represents the gold standard method for quantifying specific carotenoid isomers in serum samples [5]. Proper sample handling is critical for accurate results—blood samples should be protected from light, allowed to clot at room temperature, centrifuged to separate serum, and stored at -80°C until analysis [5]. The HPLC methodology can distinguish between the different stereoisomers of zeaxanthin, allowing researchers to track the fate of supplemented this compound separately from dietary (3R,3'R)-zeaxanthin [5].

Clinical studies have consistently demonstrated that supplementation with this compound-containing formulations leads to significant increases in serum this compound levels, confirming systemic absorption [5]. Furthermore, correlation analyses have revealed positive relationships between the changes in serum xanthophyll carotenoid concentrations and MPOD following supplementation, with correlation coefficients of approximately 0.40 (p=0.07) in AMD patients and 0.33 (p=0.05) in healthy subjects [7]. These findings support the use of serum carotenoid profiling as a valid intermediate biomarker in supplementation studies.

Participant Selection and Stratification Criteria

Key Inclusion and Exclusion Criteria

Well-defined participant selection criteria are essential for generating meaningful and interpretable results in this compound supplementation studies. For trials focusing on age-related macular degeneration (AMD), participants are typically adults aged 50 years and older with a diagnosis of early or intermediate AMD in at least one eye, confirmed through standardized color fundus photography grading using the Age-Related Eye Disease Study (AREDS) classification system [5]. Studies investigating other ocular conditions such as glaucoma have enrolled participants with a confirmed diagnosis of open-angle glaucoma (including primary OAG, normal-tension glaucoma, pseudoexfoliative glaucoma, and pigment dispersion glaucoma) [4]. For research in healthy populations, participants should be free of retinal disease as confirmed through comprehensive ophthalmic examination including dilated funduscopy.

Common exclusion criteria across studies include: cigarette smoking (which may impact carotenoid metabolism); current use of dietary supplements containing lutein, zeaxanthin, or this compound in the previous 3-6 months; diabetes mellitus (HbA1c above 6.5%); significant cataract or other ocular media opacities that could interfere with optical measurements; history of intraocular surgery within the preceding 6 months; and presence of other retinal diseases that might confound results [4] [5]. Additional exclusion criteria may include cognitive impairment (assessed using tools such as the Mini-Mental State Examination with a score <27 as cutoff), as this may affect the ability to perform psychophysical tests reliably [4].

Stratification Factors

To account for known sources of variability in MPOD response, researchers should consider stratifying participants based on several key factors. Baseline MPOD levels represent the most important stratification factor, as individuals with lower initial MPOD typically show greater relative increases following supplementation [7] [6]. Genetic polymorphisms, particularly in carotenoid metabolism genes such as BCMO1 and GSTP1, may influence individual responses to supplementation and should be documented where possible [1]. Body mass index (BMI) represents another significant factor, as individuals with higher BMI (≥25 kg/m²) may show attenuated MPOD responses, possibly due to greater sequestration of carotenoids in adipose tissue [6].

Dietary intake of lutein and zeaxanthin should be assessed at baseline using validated dietary assessment tools such as the Lutein and Zeaxanthin Questionnaire (LZQ) [4]. This allows for post-hoc analysis of whether background dietary intake modifies supplementation effects. Additional factors worthy of consideration include age, iris color, and smoking history, all of which have been associated with variations in MPOD levels in observational studies [1].

Assessment of Functional and Structural Outcomes

Visual Function Measures

Beyond changes in MPOD, comprehensive assessment of visual function provides critical evidence for the functional significance of this compound supplementation. Contrast sensitivity under various lighting conditions represents a particularly relevant metric, as macular pigment is theorized to reduce light scatter and improve contrast discrimination [4] [3]. The ENIGMA trial demonstrated statistically significant improvements in mesopic contrast sensitivity under glare conditions following 18 months of supplementation with lutein, this compound, and zeaxanthin in glaucomatous eyes [4]. Contrast sensitivity is typically measured using standardized charts (such as Pelli-Robson) or computer-based tests under photopic, mesopic, and glare conditions, with results expressed as logarithm of contrast sensitivity units (logCS) [4].

Photostress recovery time measures the duration required for visual acuity to return to baseline following exposure to a bright light source and provides an indicator of retinal resilience to oxidative stress [3]. Several studies have reported significantly shorter photostress recovery times in individuals with higher MPOD levels and following carotenoid supplementation [3]. Glare disability and discomfort assessments evaluate visual performance under bright lighting conditions that induce light scatter; higher MPOD has been associated with better tolerance and function under such conditions [3]. Additional functional measures that may be included in comprehensive study protocols include microperimetry (to assess retinal sensitivity across the macula), visual acuity under various contrast conditions, and color vision assessments, particularly along the tritan (blue-yellow) axis most affected by macular pigment filtering [4] [5].

Structural Outcome Measures

Advanced imaging technologies enable quantitative assessment of retinal structure changes potentially associated with carotenoid supplementation. Spectral-domain optical coherence tomography (OCT) provides high-resolution cross-sectional images of the retina, allowing for precise measurement of retinal thickness, particularly in the macular region [4]. The ganglion cell complex (GCC) thickness, which includes the retinal nerve fiber layer, ganglion cell layer, and inner plexiform layer, may be especially relevant in studies involving glaucomatous patients [4]. Additionally, the central retinal thickness (CRT) can be monitored as a safety parameter to detect any potential adverse effects of supplementation [6].

For AMD-focused research, color fundus photography and fundus autofluorescence imaging enable documentation of drusen characteristics, pigmentary changes, and geographic atrophy [5]. The AMOST trial specifically included morphological changes in AMD as a primary outcome measure, assessing changes from baseline between supplementation groups over the study period [5]. These structural assessments provide important complementary data to functional measures when evaluating the potential therapeutic benefits of this compound supplementation.

Experimental Workflow and Mechanistic Pathways

Study Design and Implementation Workflow

G Start Study Conceptualization D1 Protocol Development • Define primary endpoints • Determine sample size • Establish inclusion/exclusion criteria Start->D1 D2 Regulatory Approval • Ethics committee review • Clinical trial registration D1->D2 D3 Participant Recruitment • Screening for eligibility • Baseline assessments D2->D3 D4 Randomization • Double-masking • Allocation to treatment groups D3->D4 D5 Intervention Period • Daily supplementation • Compliance monitoring D4->D5 D6 Data Collection • Regular study visits • MPOD measurements • Functional assessments • Serum analysis D5->D6 D7 Data Analysis • Primary endpoint analysis • Secondary analyses • Safety monitoring D6->D7 End Results Dissemination D7->End

Diagram 1: Clinical Trial Workflow for this compound Supplementation Studies

Macular Pigment Biosynthesis and Distribution Pathway

G DietaryIntake Dietary Intake • Lutein-rich foods • Zeaxanthin-rich foods Absorption Intestinal Absorption DietaryIntake->Absorption SerumTransport Serum Transport • LDL/HDL carriers Absorption->SerumTransport RPE Retinal Pigment Epithelium SerumTransport->RPE Conversion Lutein to this compound Conversion via RPE65 enzyme RPE->Conversion BindingProteins Carotenoid Binding Proteins • GSTP1 (zeaxanthin/meso-zeaxanthin) • StARD3 (lutein) Conversion->BindingProteins SpatialDistribution Spatial Distribution in Retina • Central fovea: High zeaxanthin/meso-zeaxanthin • Peripheral retina: High lutein BindingProteins->SpatialDistribution ProtectiveFunctions Protective Functions • Blue light filtration • Antioxidant activity • Reduced lipid peroxidation SpatialDistribution->ProtectiveFunctions

Diagram 2: Macular Pigment Biosynthesis and Distribution Pathway

Data Interpretation and Reporting Guidelines

Analyzing and Interpreting MPOD Response

When analyzing MPOD data from supplementation studies, researchers should consider both absolute and relative changes from baseline, as well as the spatial profile of MPOD changes across different retinal eccentricities. The ENIGMA trial demonstrated that supplementation with a formulation containing all three carotenoids resulted in significant increases in MPOD volume within the central 6° of retinal eccentricity, with improvements observed at all measured eccentricities (0.23°, 0.51°, 0.74°, and 1.02°) [4]. Meta-analytic data indicate that typical MPOD increases following supplementation range from 0.07 to 0.09 density units, with greater increases observed in healthy subjects compared to AMD patients [7]. These effect sizes, while seemingly modest, represent functionally significant changes that correlate with improvements in visual performance measures.

The time course of MPOD response should be carefully documented, with most studies showing measurable increases within 3-6 months of supplementation initiation and peak responses between 6-12 months [4] [6]. The Japanese high-dose supplementation study reported that total MPOD volume increased significantly by week 8 and continued to increase until week 16, suggesting that study duration should be sufficient to capture the full response trajectory [6]. Researchers should also analyze the relationship between serum carotenoid levels and MPOD to assess whether systemic bioavailability translates to retinal accumulation, with typical correlation coefficients in the range of 0.33-0.40 [7].

Safety Reporting and Adverse Event Monitoring

Comprehensive safety monitoring is essential in supplementation trials. Studies utilizing this compound at doses of 10 mg daily in combination with lutein and zeaxanthin have reported no serious adverse events directly attributable to the supplement [4]. The ENIGMA trial specifically monitored renal, liver, lipid, hematologic, and inflammatory biomarkers and found no significant alterations following 18 months of supplementation [4]. Similarly, the Japanese study administering 20 mg lutein and 4 mg zeaxanthin daily for 16 weeks reported no serious adverse events [6].

Researchers should systematically document all adverse events using standardized reporting frameworks, with particular attention to skin carotenoid levels as a potential indicator of carotenoid accumulation in non-ocular tissues. The Japanese study noted significant increases in skin carotenoid levels following supplementation, which may manifest as slight yellowing of the skin but is generally considered harmless [6]. Additionally, participants should be questioned about any visual symptoms or changes, though no studies to date have reported significant visual adverse effects associated with this compound supplementation at the doses described in these protocols.

References

Application Notes and Protocols: Utilizing ARPE-19 Cell Oxidative Stress Models to Evaluate Meso-Zeaxanthin Protection Mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to the ARPE-19 Oxidative Stress Model

Age-related macular degeneration (AMD) is a complex neurodegenerative disease and one of the leading causes of irreversible vision loss in the elderly population worldwide. The retinal pigment epithelium (RPE) plays a central role in AMD pathogenesis, as these post-mitotic cells are particularly vulnerable to chronic oxidative stress due to their high metabolic activity, exposure to light radiation, and phagocytosis of photoreceptor outer segments. The ARPE-19 cell line, a spontaneously arising human RPE cell line with normal karyology and differentiated properties, has become an invaluable in vitro model system for studying AMD mechanisms and evaluating potential therapeutic interventions [1]. These cells express characteristic RPE markers including CRALBP and RPE65 and can form polarized epithelial monolayers when cultured on appropriate substrates, making them particularly suitable for physiological studies [1] [2].

Oxidative stress represents a critical initiating factor in AMD pathogenesis, triggering a cascade of events including inflammation, mitochondrial dysfunction, and ultimately cell death. The ARPE-19 oxidative stress model enables researchers to investigate these mechanisms and screen potential protective compounds under controlled conditions. Among the promising interventions, meso-zeaxanthin, one of the three primary macular carotenoids, has demonstrated significant protective capacity against oxidative insult in retinal cells through its potent antioxidant and anti-inflammatory properties [3]. This protocol details established methodologies for creating robust, reproducible oxidative stress models in ARPE-19 cultures and evaluating the efficacy of this compound and other carotenoids in mitigating stress-induced damage.

ARPE-19 Cell Culture and Maintenance

Standard Culture Conditions
  • Basal Medium: DMEM:Ham's F12 (1:1 ratio) supplemented with 3.1 g/L glucose, 2.5 mM L-glutamine, 15 mM HEPES, 0.5 mM sodium pyruvate, and 1.2 g/L sodium bicarbonate [2]
  • Serum Supplementation: 10% fetal bovine serum (FBS)
  • Antibiotics: 100 U/mL penicillin and 100 μg/mL streptomycin
  • Culture Environment: 37°C in a humidified atmosphere with 5% CO₂
  • Subculturing: Use Accutase for cell detachment when 80-90% confluent (8-10 minutes at room temperature) [2]
Promotion of Differentiated Phenotype

For studies requiring a more physiologically relevant, differentiated RPE phenotype:

  • Culture Surface: Use laminin-coated Transwell filters to promote polarization
  • Differentiation Medium: MEM alpha with GlutaMAX, 1% FBS, 1% N1 supplement, taurine (0.25 mg/mL), hydrocortisone (20 ng/mL), triiodothyronin (0.013 ng/mL), and 10 mM nicotinamide [4]
  • Culture Duration: Maintain for several weeks with medium changes three times weekly to establish mature, cobblestone morphology and tight junction formation
  • Validation: Confirm differentiation through transepithelial resistance measurements (50-100 Ω·cm² after 4 weeks) and immunocytochemistry for ZO-1 and other tight junction proteins [4] [1]

Table 1: Culture Media Composition for ARPE-19 Cells

Component Standard Medium Differentiation Medium
Base Medium DMEM:Ham's F12 (1:1) MEM alpha with GlutaMAX
FBS 10% 1%
Special Supplements None N1 supplement, taurine, hydrocortisone, triiodothyronin
Nicotinamide Not included 10 mM
Typical Use Maintenance & expansion Differentiation studies
Time to Differentiation N/A 4-6 weeks

Oxidative Stress Induction Methods

Hydrogen Peroxide (H₂O₂) Pulse Delivery

The pulse delivery method exposes cells to a single bolus of H₂O₂, creating an acute oxidative insult:

  • Preparation: Prepare H₂O₂ fresh in deionized water immediately before use
  • Application: Remove culture medium, rinse cells twice with PBS containing calcium and magnesium ions (PBS-Ca/Mg), then add medium containing H₂O₂ (typical range: 100-800 μM) [5]
  • Exposure Duration: Incubate for 1-3 hours, then remove H₂O₂-containing medium, rinse with PBS-Ca/Mg, and replace with fresh complete medium
  • Considerations: H₂O₂ is rapidly depleted from culture medium (within 2 hours) due to cellular enzymatic activity and decomposition [5]
Continuous H₂O₂ Generation via Glucose Oxidase

For modeling chronic oxidative stress, continuous generation of H₂O₂ using glucose oxidase (GOx) provides a more physiologically relevant approach:

  • GOx Preparation: Prepare stock solution at 10 kU/mL in 50 mM sodium acetate buffer (pH 5.1), store aliquots at -20°C
  • Application: Add GOx directly to culture medium to achieve final concentrations of 3-10 mU/mL [5]
  • Mechanism: GOx continuously generates H₂O₂ through oxidation of D-glucose present in culture medium (typically 1 mg/mL in MEM)
  • Advantage: Maintains steady, low-level H₂O² exposure that more closely mimics in vivo oxidative stress conditions

Table 2: Comparison of Oxidative Stress Induction Methods in ARPE-19 Cells

Parameter H₂O₂ Pulse Delivery Glucose Oxidase System
H₂O₂ Profile Acute, transient exposure Continuous, sustained generation
Concentration Range 100-800 μM 3-10 mU/mL GOx generates ~10-50 μM/hr
Exposure Duration 1-3 hours 24 hours or longer
Depletion Rate Rapid (within 2 hours) Sustained with periodic replenishment
Physiological Relevance Models acute injury Models chronic, age-related stress
Cytotoxicity Assay Time 24 hours post-treatment 24 hours continuous exposure
Key Applications Screening acute protection Studying chronic degeneration

This compound Treatment Protocol

Compound Preparation
  • Stock Solution: Prepare 5 mM this compound in tetrahydrofuran (THF), determine concentration spectrophotometrically using molar absorption coefficient of 144,300 M⁻¹·cm⁻¹ at 450 nm in ethanol [6]
  • Storage: Divide into small aliquots, flush with argon, and store at -80°C protected from light
  • Working Solution: Prior to experiment, dilute stock in FBS and incubate at 37°C for 1 hour, then add to culture medium to achieve final concentration [6]
Treatment Conditions
  • Pre-treatment Protocol: Incubate ARPE-19 cells with 0.1 μM this compound for 24 hours prior to oxidative stress induction [3]
  • Combination Therapy: For enhanced protection, combine with 50 nM vitamin D₃ [3]
  • Serum Considerations: Use medium containing 3% FBS during antioxidant supplementation to facilitate uptake
  • Control Groups: Include vehicle control (THF in FBS), unstressed controls, and stressed untreated controls in all experiments

Assessment Methods for Oxidative Damage and Protection

Cell Viability and Cytotoxicity
  • MTT Assay: Measure mitochondrial function by incubating cells with 0.5 mg/mL MTT for 2-4 hours at 37°C, followed by solvent extraction and spectrophotometric measurement at 570 nm [6] [5]
  • LDH Release: Quantitate lactate dehydrogenase release into medium as an indicator of membrane integrity and cell death
Oxidative Damage Markers
  • Reactive Oxygen Species (ROS): Detect intracellular ROS using fluorescent probes such as DCFH-DA or DHE
  • Lipid Peroxidation: Measure cholesterol hydroperoxides (5α-OOH and 7α/β-OOH) using HPLC-EC(Hg) with cholesterol as a mechanistic reporter molecule [6]
  • Protein Carbonyls: Quantify protein oxidation through DNPH derivatization
  • DNA Damage: Evaluate via Comet assay or phosphorylation status of ATM/Chk2 signaling pathways [7]
Functional Assays
  • Phagocytosis Assay: Assess RPE-specific function using FITC-labeled photoreceptor outer segments (POS); incubate ARPE-19 cells with FITC-POS for 4-6 hours, analyze uptake by flow cytometry [6]
  • Barrier Function: Measure transepithelial electrical resistance (TEER) using volt-ohm meter on polarized cultures
  • Inflammatory Mediators: Quantify secretion of IL-6, IL-8, MCP-1, and other cytokines using ELISA [7] [8]

Mechanistic Insights and Signaling Pathways

The protective effects of this compound against oxidative stress in ARPE-19 cells involve multiple interconnected mechanisms:

G OxidativeStress Oxidative Stressors H2O2 H₂O₂ OxidativeStress->H2O2 Light Photo-oxidation OxidativeStress->Light Aβ Oligomers OxidativeStress->Aβ CellularDamage Cellular Damage H2O2->CellularDamage Light->CellularDamage Aβ->CellularDamage LipidPerox Lipid Peroxidation CellularDamage->LipidPerox DNADamage DNA Damage CellularDamage->DNADamage ProteinOx Protein Oxidation CellularDamage->ProteinOx ProteasomeInact Proteasome Inactivation CellularDamage->ProteasomeInact MZ This compound DirectQuench Direct ROS Quenching MZ->DirectQuench LightFilter Blue Light Filtration MZ->LightFilter AntiInflamm Anti-inflammatory Effects MZ->AntiInflamm PhagocytosisProt Phagocytosis Protection MZ->PhagocytosisProt Outcomes Protective Outcomes DirectQuench->Outcomes Reduces ROS LightFilter->Outcomes Prevents Stress AntiInflamm->Outcomes IL-6, IL-8, MCP-1↓ PhagocytosisProt->Outcomes Maintains POS clearance CellViability ↑ Cell Viability Outcomes->CellViability ReducedCytokines ↓ Pro-inflammatory Cytokines Outcomes->ReducedCytokines FunctionalPreserve Preserved RPE Function Outcomes->FunctionalPreserve BarrierIntegrity Barrier Integrity Outcomes->BarrierIntegrity

Figure 1: Mechanisms of this compound Protection Against Oxidative Stress in ARPE-19 Cells

The molecular pathways through which this compound exerts its protective effects include:

  • Antioxidant Defense: this compound directly quenches singlet oxygen and other ROS, preventing oxidation of cellular components including lipids, proteins, and DNA [6] [8]
  • Anti-inflammatory Action: Reduces secretion of pro-inflammatory cytokines (IL-6, IL-8, MCP-1) and modulates NF-κB signaling pathway [7] [8]
  • Proteasome Protection: Prevents oxidative inactivation of the ubiquitin-proteasome pathway, maintaining proper protein degradation and reducing accumulation of damaged proteins [8]
  • Phagocytosis Preservation: Maintains expression of phagocytosis receptors (MerTK, αvβ5 integrin) and protects POS clearance function under oxidative stress [6]
  • DNA Damage Response: Modulates ATM/Chk2 and Chk1 signaling pathways, reducing oxidative DNA damage [7]

Experimental Workflow and Protocol Integration

G Step1 1. ARPE-19 Culture (DMEM:F12 + 10% FBS) Step2 2. Differentiation (MEM-Nic + Laminin Coating) Step1->Step2 Step3 3. This compound Pre-treatment (0.1 μM for 24h) Step2->Step3 Step4 4. Oxidative Stress Induction Step3->Step4 Substep4a H₂O₂ Pulse Delivery (100-800 μM, 1-3h) Step4->Substep4a Substep4b Glucose Oxidase (3-10 mU/mL, 24h) Step4->Substep4b Step5 5. Assessment Substep4a->Step5 Substep4b->Step5 Substep5a Viability (MTT) Step5->Substep5a Substep5b ROS Detection Step5->Substep5b Substep5c Cytokine ELISA Step5->Substep5c Substep5d Phagocytosis Assay Step5->Substep5d Step6 6. Data Analysis & Interpretation Substep5a->Step6 Substep5b->Step6 Substep5c->Step6 Substep5d->Step6

Figure 2: Integrated Experimental Workflow for ARPE-19 Oxidative Stress Studies

Troubleshooting and Technical Considerations

Common Issues and Solutions
  • Low this compound Uptake: Ensure proper preparation in FBS and verify cellular accumulation through HPLC analysis; typical accumulation should reach ~39 μM with 10 μM supplementation [8]
  • High Variability in H₂O₂ Effects: Use consistent cell passage numbers (recommended: passage 20-35) and control for culture density; consider implementing continuous GOx system for more reproducible stress induction [5]
  • Inconsistent Differentiation: Verify nicotinamide concentration (10 mM) and ensure regular medium changes three times weekly; monitor cobblestone morphology development [4]
  • High Background in Phagocytosis Assays: Include proper controls (4°C incubation to inhibit phagocytosis) and ensure POS preparations are fresh and properly labeled [6]
Data Interpretation Guidelines
  • Normalization: Express all data relative to unstressed controls and include vehicle-treated stressed controls
  • Statistical Considerations: Perform multiple independent experiments (n≥3) with technical replicates to account for biological and technical variability
  • Relevance to AMD Pathology: Interpret results in context of specific AMD aspects (acute vs. chronic stress, inflammatory components, functional deficits)

Conclusion

The ARPE-19 oxidative stress model provides a physiologically relevant platform for investigating AMD mechanisms and evaluating potential therapeutic interventions. Through careful implementation of the protocols outlined in this document, researchers can generate robust, reproducible data on the protective effects of this compound and other candidate compounds. The combination of functional assessments (phagocytosis, barrier function), molecular analyses (oxidative damage markers, inflammatory mediators), and mechanistic studies (signaling pathways) offers comprehensive insight into compound efficacy and potential clinical relevance. This integrated approach facilitates the identification and development of novel strategies to combat AMD and other retinal diseases characterized by oxidative damage.

References

Comprehensive Application Notes and Protocols: Macular Pigment Imaging Techniques and Meso-Zeaxanthin Measurement

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Macular Pigment and Its Significance

Macular pigment (MP) is a collection of yellow xanthophyll carotenoids concentrated in the central retina, comprising three primary components: lutein, zeaxanthin, and meso-zeaxanthin. These pigments are strategically distributed throughout the macular region, with zeaxanthin and this compound predominantly concentrated in the fovea, while lutein is more diffusely distributed in the peripheral macular regions. The density of these pigments is quantified as macular pigment optical density (MPOD), which serves as a crucial biomarker for assessing retinal health and oxidative stress defense capacity. MP provides optical protection by absorbing high-energy short-wavelength blue light (400-460 nm), reducing photochemical damage and minimizing glare effects. Additionally, these carotenoids exhibit potent antioxidant properties, quenching reactive oxygen species and mitigating oxidative stress in the metabolically active retinal tissues [1] [2].

The significance of MP extends beyond its protective roles to its association with various retinal diseases. Research has demonstrated that low MPOD levels are associated with increased risk and progression of age-related macular degeneration (AMD), with AMD patients showing significantly lower MPOD compared to healthy individuals. Similarly, studies have revealed correlations between reduced MPOD and other ocular conditions including diabetic retinopathy, central serous chorioretinopathy, specific glaucoma subtypes, and macular telangiectasia type 2. These clinical associations have positioned MPOD measurement as a valuable tool for assessing disease risk, progression, and potential response to nutritional interventions [1]. The ability to accurately measure and quantify MPOD has therefore become increasingly important in both clinical research and patient management, driving the development of various measurement methodologies with differing advantages and limitations.

Macular Pigment Measurement Techniques

Overview of Measurement Methodologies

Methods for measuring MPOD can be broadly categorized into in vivo and in vitro techniques, with in vivo methods further divided into subjective (psychophysical) and objective approaches. In vitro methods, including microdensitometry and high-performance liquid chromatography (HPLC), provide direct chemical quantification but require retinal tissue samples, limiting their clinical utility. Subjective in vivo methods, such as heterochromatic flicker photometry (HFP), rely on patient responses and visual perception, while objective techniques including fundus reflectometry, fundus autofluorescence (FAF), and resonance Raman spectroscopy directly measure physical properties related to macular pigment concentration [1] [2].

Each methodology offers distinct advantages and limitations, with variations in equipment requirements, measurement characteristics, and clinical applicability. The selection of an appropriate technique depends on multiple factors including research objectives, available resources, patient characteristics, and the specific clinical or research context. The following section provides a comprehensive comparison of these methodologies, highlighting their key characteristics to guide researchers and clinicians in selecting the most appropriate approach for their specific requirements [1].

Table 1: Comparison of Macular Pigment Optical Density Measurement Techniques

Method Principle Measurement Type Spatial Mapping Key Advantages Key Limitations
Heterochromatic Flicker Photometry (HFP) Flicker perception using different wavelengths Psychophysical (subjective) Single point or limited eccentricities Extensive clinical validation; non-invasive; portable equipment Dependent on patient response and cooperation; no spatial distribution
Fundus Autofluorescence (FAF) Dual-wavelength excitation and emission detection Objective Full spatial distribution (2D/3D) Non-invasive; provides spatial distribution; integrated clinical systems Affected by ocular media clarity; requires pupil dilation
Fundus Reflectometry Differential light reflection from fovea vs. periphery Objective Limited spatial data Direct optical measurement; research validation Complex implementation; limited clinical availability
Resonance Raman Spectroscopy Laser-induced molecular resonance Objective Point measurement High molecular specificity; sensitive detection Specialized expensive equipment; not clinically available
Computational Modeling (M3G) Mathematical fitting of spatial profiles Analytical Full spatial distribution from limited data High accuracy; extracts physiologically relevant parameters Requires initial MPOD data; computational expertise needed
Methodological Considerations for this compound

This compound presents particular measurement challenges as it is not typically found in substantial quantities in common diets but is primarily synthesized in the retina from lutein. This unique biosynthetic origin means that standard dietary assessments or blood level measurements have limited utility for evaluating this compound status in the retina. While HPLC analysis of retinal tissue remains the gold standard for specifically quantifying individual carotenoid components including this compound, this method is inherently invasive and unsuitable for clinical application. Current in vivo techniques primarily measure total MPOD without distinguishing between the three constituent carotenoids, though resonance Raman spectroscopy has demonstrated potential for specific carotenoid detection based on their unique vibrational signatures [2].

The spatial distribution of MP provides indirect information about this compound concentration, as its predominance in the foveal center influences characteristic MPOD spatial profiles. Advanced computational models, particularly the sum of three Gaussians (M3G) approach, have enabled more precise analysis of these distribution patterns, potentially offering insights into relative carotenoid composition. However, the development of truly specific, non-invasive methods for quantifying this compound in vivo remains an active area of research and represents a significant need in the field [3] [2].

Detailed Experimental Protocols

Heterochromatic Flicker Photometry (HFP) Protocol
3.1.1 Principle and Applications

Heterochromatic flicker photometry operates on the principle of differential absorption, utilizing the macular pigment's specific absorption of short-wavelength (typically blue, ~460 nm) light while minimally affecting longer wavelengths (typically green, ~540 nm). The technique presents subjects with a flickering stimulus that alternates between these two wavelengths, with the intensity of one source adjusted until the perceived flicker is minimized or nulled. The difference in required intensity between foveal and peripheral viewing provides a measure of MPOD, as the macular pigment concentration is substantially higher in the fovea. HFP has extensive research validation and is widely regarded as a reference standard among psychophysical methods, despite its dependence on subjective patient responses [1] [2].

3.1.2 Equipment and Setup
  • HFP instrument: Commercial systems (e.g., Macular Metrics Densitometer) or custom-built apparatus
  • Display system: Calibrated visual stimulus presentation system with controlled luminance and wavelength characteristics
  • Response collection interface: Button or keypad for participant responses
  • Chin and forehead rest: To stabilize head position and maintain consistent viewing distance
  • Light-controlled environment: Testing room with minimal ambient light to prevent interference
  • Standardized calibration: Regular photometric calibration of light sources using a spectrophotometer
3.1.3 Step-by-Step Procedure
  • Pre-test preparation: Dark adapt the subject for 5 minutes to maximize measurement consistency. Explain the testing procedure and ensure the participant understands the flicker nulling concept.
  • Positioning: Position the subject with stabilized chin and forehead rests at the appropriate viewing distance from the stimulus display (typically 1-3 meters, depending on device specifications).
  • Stimulus parameters: Set the flicker frequency to optimal range (typically 10-15 Hz) where flicker perception is most sensitive to macular pigment density.
  • Reference measurement: Direct the subject to view the stimulus peripherally (typically at 5-7° eccentricity) where MP is minimal. Instruct the subject to adjust the intensity control until flicker is minimized, recording this reference value.
  • Foveal measurement: Guide the subject to view the stimulus centrally (foveal fixation). Repeat the intensity adjustment process to determine the foveal flicker null point.
  • Calculation: Compute MPOD as the log10 difference between foveal and peripheral intensity settings at the null point: MPOD = log10(Ifoveal/Iperipheral).
  • Quality control: Implement multiple trials (minimum 3-5 measurements) to establish reliability, with standard deviation thresholds for acceptable variance (typically <0.05 OD units).
3.1.4 Data Interpretation and Limitations

MPOD values typically range from 0 to 1 optical density units, with higher values indicating greater macular pigment density. Values below 0.2 are generally considered low and potentially associated with increased disease risk, while values above 0.5 are considered robust. Key limitations include dependence on participant comprehension, cooperation, and visual function; inability to provide spatial distribution mapping; and potential interference from ocular media opacities such as cataracts. Nevertheless, HFP remains widely used in clinical research due to its extensive validation and relatively accessible implementation [1] [2].

Dual-Wavelength Fundus Autofluorescence Protocol
3.2.1 Principle and Applications

Dual-wavelength fundus autofluorescence leverages the natural fluorescence properties of lipofuscin in the retinal pigment epithelium and the filtering effect of macular pigment on excitation light. By acquiring images at two different excitation wavelengths—one strongly absorbed by MP (~460 nm) and one minimally absorbed (~520-550 nm)—and comparing the resulting autofluorescence patterns, the spatial distribution of MPOD can be calculated. This objective method provides topographic mapping of macular pigment across the macular region, offering significant advantages over point measurements obtained through psychophysical techniques. The method has gained increasing clinical utilization due to its integration with commercially available imaging systems and its ability to provide comprehensive spatial information [4] [3].

The workflow for dual-wavelength fundus autofluorescence measurement is systematically outlined in the following diagram:

FAF A Patient Preparation (Pupil Dilation) B System Calibration (Spectralis OCT/SLO) A->B C Image Acquisition (486 nm Excitation) B->C D Image Acquisition (518 nm Excitation) C->D E Image Registration & Alignment D->E F Pixel-wise Ratio Calculation (Log10 Transform) E->F G MPOD Spatial Profile Generation F->G H Parameter Extraction (Peak MPOD, Volume, Distribution) G->H

3.2.2 Equipment and Setup
  • Imaging system: Heidelberg SPECTRALIS OCT with FAF module (or equivalent fundus camera with autofluorescence capabilities)
  • Excitation filters: 486 nm (blue) and 518 nm (green) excitation filters with appropriate bandwidths
  • Barrier filters: Matched emission filters (typically >500 nm for blue excitation, >560 nm for green excitation)
  • Pupil dilation agents: Tropicamide 1% and phenylephrine 2.5% for adequate pupil dilation
  • Image analysis software: Manufacturer software or custom algorithms (e.g., ImageJ with appropriate plugins)
  • Calibration standards: Reference standards for fluorescence intensity calibration
3.2.3 Step-by-Step Procedure
  • Patient preparation: Dilate pupils thoroughly using tropicamide 1% and phenylephrine 2.5%, waiting 20-30 minutes for maximum dilation. Position patient comfortably at the instrument with proper chin and forehead stabilization.
  • System setup: Select FAF imaging mode on the SPECTRALIS system. Set scan parameters to 30° × 30° field of view with automatic real-time tracking (ART) enabled to reduce noise.
  • Reference image acquisition: Acquire the first set of images using 518 nm (green) excitation light, which is minimally absorbed by macular pigment. Ensure proper focus and image quality with adequate signal-to-noise ratio.
  • Test image acquisition: Acquire the second set of images using 486 nm (blue) excitation light, which is strongly absorbed by macular pigment. Maintain identical positioning and focus settings.
  • Image processing: Use manufacturer software or custom algorithms to perform pixel-by-pixel registration of the two image sets. Calculate MPOD using the formula: MPOD = log10[I518(r)/I486(r)] - log10[I518(f)/I486(f)], where Iλ(r) is the intensity at location r with excitation wavelength λ, and Iλ(f) is the intensity at a reference location (typically 6-9° eccentricity) where MP is negligible.
  • Data extraction: Generate two-dimensional MPOD maps showing spatial distribution. Extract quantitative parameters including peak MPOD, MPOD volume within specific eccentricities (e.g., 1°, 2°, 5°), and distribution characteristics (central peak, ring-like, or intermediate patterns).
  • Quality assessment: Verify image quality metrics including signal-to-noise ratio, absence of artifacts, and proper registration between wavelength sets. Repeat acquisitions if necessary to ensure data reliability.
3.2.4 Data Interpretation and Analysis

MPOD values derived from FAF typically range from 0 to 1.0 optical density units, comparable to HFP measurements. Spatial distribution patterns provide additional clinically relevant information, with profiles categorized as "central peak" (monotonic decline from center), "ring-like" (eccentric peak with relative central decrease), or "intermediate" patterns. Advanced analytical approaches include calculation of macular pigment optical volume (MPOV) within specific retinal regions, which integrates density across area and eccentricity. The method's objectivity and comprehensive spatial information make it particularly valuable for tracking changes over time and correlating MP distribution with retinal structure [4] [3].

Advanced Computational Approaches

M3G Computational Modeling Protocol
4.1.1 Principle and Applications

The sum of three Gaussians (M3G) model represents a significant advancement in MPOD spatial profile analysis, moving beyond simple descriptive parameters to biologically meaningful computational modeling. This approach models the MPOD spatial distribution as the sum of three Gaussian components, each potentially corresponding to different anatomical distributions of xanthophyll carotenoids within the retinal layers. Unlike earlier models selected primarily for mathematical fitting convenience, the M3G approach incorporates physiological relevance, with components that may reflect the distinct spatial distributions of zeaxanthin (central dominance), this compound (intermediate distribution), and lutein (more peripheral distribution). This model has demonstrated superior fitting accuracy compared to previous approaches, with a significantly lower sum of squared errors (SSE = 2.60 × 10⁻³ for M3G versus 35.7 × 10⁻³ for the previous MEG model) [3].

4.1.2 Implementation Protocol
  • Data input: Obtain MPOD spatial profile data from dual-wavelength FAF measurements, with MPOD values at multiple eccentricities (typically from 0° to 9°).
  • Model specification: Implement the M3G model as: MPOD(r) = A₁exp(-r²/2σ₁²) + A₂exp(-r²/2σ₂²) + A₃exp(-r²/2σ₃²), where r represents eccentricity from the foveal center, Aᵢ are amplitude parameters, and σᵢ are width parameters for each Gaussian component.
  • Parameter estimation: Use nonlinear regression algorithms (e.g., Levenberg-Marquardt implementation in Wolfram Mathematica or similar environments) to estimate optimal parameters that minimize the difference between model predictions and measured MPOD values.
  • Feature extraction: Calculate derived parameters including MPOD gradients, critical point eccentricities (locations where gradient changes significantly), and MPOD volumes within specific regions through integration of the model function.
  • Validation: Assess model fit quality through residual analysis, R² values, and visual inspection of fitted curves against experimental data.
4.1.3 Applications and Correlations

The M3G model enables extraction of physiologically relevant parameters that correlate with structural features obtained from optical coherence tomography (OCT) and OCT angiography. Studies have demonstrated significant correlations between M3G-derived parameters (including critical point eccentricities and central MP volume) and foveal anatomical features such as foveal avascular zone dimensions and foveal pit morphology. These correlations suggest a fundamental relationship between MP distribution and foveal structure, providing insights into the potential role of carotenoids in foveal development or maintenance. The model's ability to accurately represent diverse MPOD spatial profiles (central peak, ring-like, and intermediate patterns) makes it particularly valuable for investigating individual variations in MP distribution and their clinical implications [3].

Emerging Technologies and Future Directions

Artificial Intelligence and Deep Learning Applications
Integration with Multi-Modal Imaging

Multi-modal imaging approaches combining MPOD measurement with structural and functional assessments provide a more comprehensive evaluation of retinal health and the role of macular pigment. The correlation of MPOD spatial profiles with OCT-based structural parameters (retinal layer thicknesses, foveal morphology) and OCTA-based vascular metrics (foveal avascular zone dimensions, vascular density) enables investigation of relationships between macular pigment and retinal structure. Similarly, integrating MPOD data with functional assessments including microperimetry and multifocal electroretinography may elucidate relationships between carotenoid status and visual function across the macula [3].

Advanced analytical frameworks that simultaneously model structural, functional, and MPOD data have the potential to identify novel biomarkers for early disease detection and progression monitoring. These integrated approaches are particularly relevant for understanding the role of macular pigment in retinal diseases with complex pathophysiology, such as age-related macular degeneration and diabetic retinopathy. Future methodological developments will likely focus on streamlining these multi-modal assessments and developing comprehensive analytical models that can translate multi-parameter data into clinically actionable information [1] [3].

Conclusion

The measurement of macular pigment optical density has evolved significantly from subjective psychophysical techniques to sophisticated objective imaging and computational approaches. The selection of an appropriate methodology involves careful consideration of research objectives, available resources, and specific clinical or research questions. Heterochromatic flicker photometry remains widely used and extensively validated, while dual-wavelength fundus autofluorescence provides superior spatial information and objective assessment. Emerging technologies including advanced computational modeling and artificial intelligence approaches offer exciting opportunities to enhance the accuracy, accessibility, and clinical utility of MPOD measurement.

As research continues to elucidate the relationships between MPOD, retinal structure, and visual function, these measurement techniques will play an increasingly important role in both clinical management and research investigations. The ongoing development of standardized protocols, normative databases, and analytical frameworks will further strengthen the utility of MPOD as a modifiable biomarker of retinal health and oxidative stress defense capacity. Researchers and clinicians should remain attentive to continuing methodological advances in this rapidly evolving field.

References

animal model toxicity testing meso-zeaxanthin NOAEL

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Meso-zeaxanthin Toxicology

This compound (3R,3′S-zeaxanthin) is a xanthophyll carotenoid of significant interest in nutritional science and ophthalmology, notably as one of the three primary carotenoids that constitute the macular pigment of the human retina alongside lutein and zeaxanthin [1]. Unlike its isomers, this compound is not typically abundant in the common human diet but is found in specific tissues of marine organisms and can be produced industrially from lutein [1]. Its potential for dietary supplementation, particularly for supporting eye health, necessitates a thorough safety evaluation in accordance with regulatory standards. This document consolidates the critical toxicological data from key animal studies, including the No-Observed-Adverse-Effect Level (NOAEL), and provides detailed experimental protocols for researchers conducting safety assessments.

Summary of Toxicological Findings

The following tables summarize the quantitative outcomes from pivotal toxicity studies on this compound.

Table 1: Overview of Key Toxicity Studies for this compound

Study Type Species Duration Route NOAEL (mg/kg bw/day) Key Findings
Subchronic Toxicity [2] [3] Han Wistar Rat 13 weeks + 4-week recovery Oral Gavage >200 No compound-related clinical, biochemical, or pathological signs.
Subchronic Toxicity [4] Sprague-Dawley (SD) Rat 13 weeks Oral Gavage 300 No adverse effects in hematology, clinical chemistry, or histopathology.
Acute Oral Toxicity [4] SD Rat & ICR Mouse Single dose Oral Gavage >10,000 (MTD*) No mortality or adverse effects observed.
Genotoxicity (Ames Test) [2] [3] Salmonella typhimurium & E. coli - In vitro Non-mutagenic (up to 5000 µg/plate) No increase in revertant colonies, with or without metabolic activation.

*MTD: Maximum Tolerated Dose

Table 2: Clinical Pathology Parameters Monitored in Subchronic Rat Studies

Category Specific Parameters Measured
Hematology Hemoglobin, Hematocrit, Erythrocyte/Leukocyte counts, Clotting time [3] [4]
Clinical Chemistry Albumin, Globulin, Total Protein, ALT, AST, ALP, Creatinine, Urea, Glucose, Cholesterol [3] [4]
Histopathology Comprehensive examination of major organs (e.g., liver, kidneys, heart, spleen, GI tract, reproductive organs) [3] [4]

Detailed Experimental Protocols

Protocol 1: 13-Week Subchronic Oral Toxicity Study in Rats

This protocol is adapted from the OECD Guideline for Testing of Chemicals and the studies by Thurnham & Howard (2013) and Xu et al. (2013) [2] [3] [4].

1. Test System

  • Species and Strain: Han Wistar or Sprague-Dawley rats.
  • Age and Weight: Young adults, 8-9 weeks old at study initiation.
  • Group Size and Assignment: At least 10 rats per sex per group, randomly assigned to control and treatment groups.
  • Housing: Animals housed individually under standard laboratory conditions (controlled temperature, humidity, 12-hour light/dark cycle). Feed and water are provided ad libitum.

2. Test Article and Formulation

  • Test Article: High-purity this compound concentrate (≥85-98% purity).
  • Vehicle: Corn oil or another suitable vehicle.
  • Formulation: The test article is dissolved/suspended in the vehicle at concentrations required to deliver the target doses (e.g., 2, 20, and 200 mg/kg bw/day). Formulation stability and homogeneity must be verified analytically [3] [4].

3. Study Design

  • Groups:
    • Group 1: Vehicle control (e.g., corn oil).
    • Group 2: Low-dose this compound (e.g., 2 mg/kg bw/day).
    • Group 3: Mid-dose this compound (e.g., 20 mg/kg bw/day).
    • Group 4: High-dose this compound (e.g., 200-300 mg/kg bw/day).
  • Dosing Regimen: Daily administration via oral gavage at a constant volume (e.g., 5-10 mL/kg body weight). The control group receives the vehicle only.
  • Duration: 13 consecutive weeks, with a subset of animals from the control and high-dose groups retained for a 4-week post-treatment recovery period to assess reversibility of any potential effects [2] [3].

4. In-life Observations and Measurements

  • Clinical Observations: Twice-daily checks for mortality and moribundity. Detailed weekly observations for signs of toxicity, changes in skin, fur, eyes, mucous membranes, and alterations in activity or behavior.
  • Body Weight and Food Consumption: Recorded and measured weekly.

5. Terminal Procedures and Analysis

  • Blood Collection: At termination, blood is collected via a designated method (e.g., retro-orbital plexus under anesthesia or from the abdominal aorta) for hematology and clinical chemistry analysis (see Table 2).
  • Necropsy: A full gross necropsy is performed on all animals.
  • Organ Weights: Key organs (e.g., liver, kidneys, adrenals, heart, spleen, brain, reproductive organs) are weighed.
  • Histopathology: Preserved tissues from all animals in the control and high-dose groups are processed, sectioned, stained with Hematoxylin and Eosin (H&E), and examined microscopically. Tissues from lower-dose groups are examined if effects are seen at higher doses [3] [4].

The workflow and key decision points for the toxicology assessment program are outlined below.

meso_tox_program Start Program Start: this compound Toxicology Assessment Acute Acute Oral Toxicity (Single Dose) Start->Acute Genotox Genotoxicity Battery (Ames Test) Start->Genotox Subchronic Subchronic Toxicity (13-Week Rat Study) Acute->Subchronic Genotox->Subchronic Decision NOAEL Established from Subchronic Study Subchronic->Decision Recovery Recovery Phase (4-Week Off-Dose) Decision->Recovery If no adverse effects observed RiskAssess Human Safety & Risk Assessment Decision->RiskAssess Proceed to Risk Assessment Recovery->RiskAssess

Protocol 2: Bacterial Reverse Mutation Assay (Ames Test)

This protocol follows OECD Guideline 471 and was used to assess the potential genotoxicity of this compound [2] [3].

1. Test Strains

  • Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537.
  • Escherichia coli strain WP2uvrA.

2. Metabolic Activation

  • The test is performed both in the presence and absence of a metabolic activation system (S9 mix, typically derived from rat liver induced with Aroclor 1254).

3. Dose Levels and Application

  • Test Article: this compound, dissolved in a suitable solvent like DMSO.
  • Dose Levels: A minimum of five dose levels are tested, ranging from 10 to 5000 µg/plate.
  • Controls: Concurrent vehicle (negative) and known mutagen (positive) controls are included for each strain and condition.

4. Procedure

  • The test strains, S9 mix (where applicable), and the test article are incubated with a limited amount of histidine/tryptophan (top agar) and poured onto minimal glucose agar plates.
  • After incubation at 37°C for 48-72 hours, the number of revertant colonies per plate is counted manually or automatically.
  • Criteria for Positive Result: A twofold or greater increase in revertant colonies compared to the vehicle control, and/or a dose-related response, is considered a positive mutagenic effect [2] [3].

Data Interpretation and Conclusion

The consistent findings across multiple studies demonstrate a favorable toxicological profile for this compound. The NOAEL from a robust 13-week rat study is >200 mg/kg bw/day [2] [3], with another study confirming a NOAEL of 300 mg/kg bw/day [4]. The absence of mutagenic activity in the Ames test indicates no genotoxic concerns at the tested concentrations.

For human safety assessment, the application of a 100-fold safety factor to the rat NOAEL of 300 mg/kg bw/day has been used to suggest an Acceptable Daily Intake (ADI) of 3 mg/kg bw/day [4]. This ADI is substantially higher than the doses used in typical dietary supplements (often around 10 mg/day for adults), indicating a wide margin of safety [1] [3].

References

Comprehensive Application Notes and Protocols for Carotenoid Standard Preparation and meso-Zeaxanthin Quantification

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Carotenoid Analysis

Carotenoids represent a diverse group of natural lipid-soluble pigments biosynthesized by plants, algae, fungi, and bacteria that play crucial roles in human health and nutrition. Over 750 distinct chemical structures of carotenoids have been identified in nature, contributing to their vast functional diversity. These C40 terpenoid compounds are composed of conjugated double bonds forming an extended polyene system that confers vibrant yellow, orange, and red hues along with potent antioxidant activities. Carotenoids are structurally classified as carotenes (exclusive hydrocarbons) or xanthophylls (oxygen-containing derivatives through oxidation or enzymatic addition). The macular pigment carotenoids—lutein, zeaxanthin, and meso-zeaxanthin—are of particular interest in vision science and nutritional research due to their selective accumulation in the human macula where they contribute to visual function and provide protection against age-related macular degeneration (AMD). The quantification of these carotenoids, especially the stereoisomers of zeaxanthin, presents significant analytical challenges requiring specialized methodologies for accurate separation and detection [1] [2].

The analysis of carotenoid stereoisomers is particularly crucial because different isomers exhibit distinct biological activities and tissue distribution patterns. This compound [(3R,3'S)-zeaxanthin] is one of the three stereoisomers of zeaxanthin, alongside (3R,3'R)-zeaxanthin and (3S,3'S)-zeaxanthin. Unlike lutein and (3R,3'R)-zeaxanthin that must be obtained from dietary sources, this compound is rarely found in diet and is believed to be formed at the macula by metabolic transformations of ingested carotenoids. However, recent research has identified specific dietary sources of this compound, including trout flesh, sardine, salmon skin, and in commercially produced chickens and eggs in Mexico where it is added to poultry feed. This application note provides comprehensive methodologies for the preparation of carotenoid standards and precise quantification of this compound and related carotenoids in various matrices to support research in nutrition, ophthalmology, and pharmaceutical development [3] [4].

Carotenoid Chemistry and Analytical Principles

Chemical Properties and Structures

Carotenoids are characterized by their extended conjugated system of alternating double and single bonds, which determines their light-absorption properties and antioxidant capabilities. The macular xanthophylls—lutein, zeaxanthin, and this compound—share a common molecular formula of C40H56O2 but differ in their structural configurations and stereochemistry. Lutein [(3R,3'R,6'R)-β,ε-carotene-3,3'-diol] contains one β-ionone ring and one ε-ionone ring with a 3'-position hydroxyl group, while zeaxanthin and its stereoisomers feature two β-ionone rings. The three stereoisomers of zeaxanthin arise from the chiral carbon atoms at the 3 and 3' positions in the ionone rings: (3R,3'R)-zeaxanthin (the most common plant form), (3S,3'S)-zeaxanthin, and (3R,3'S)-zeaxanthin (this compound). This compound is particularly noteworthy as it is the dominant carotenoid at the epicenter of the human macula, where it accounts for approximately 50% of macular pigment at this location [1] [4].

The physical and chemical properties of carotenoids significantly influence their analytical separation. Carotenes are highly hydrophobic with little or no solubility in water, while xanthophylls have modestly better aqueous solubility due to their oxygen-containing functional groups. Consequently, these carotenoids are generally restricted to lipophilic areas in the cell such as the inner core of cell membranes or bound to specific proteins. The polar functional groups alter the polarity and solubility of the carotenoids and affect their interactions with other molecules. The antioxidant properties of different carotenoids vary based on their chemical and physical properties, with zeaxanthin and this compound demonstrating approximately twice the singlet oxygen quenching effectiveness compared to lutein, presumably due to their extended conjugation. These chemical characteristics must be considered when developing extraction, separation, and quantification methods for carotenoid analysis [1].

Analytical Separation Fundamentals

The separation of carotenoid stereoisomers presents particular challenges due to their similar chemical properties and nearly identical spectral characteristics. Traditional C18 reverse-phase HPLC columns inefficiently resolve positional isomers, particularly lutein and zeaxanthin, and cannot separate stereoisomers. The development of chiral stationary phases has been crucial for advancing carotenoid analysis. Among these, polymetric C30 columns with triacontyl ligands have demonstrated superior resolution of carotenoid isomers compared to C18 columns due to their enhanced shape selectivity and stronger solute-bonded phase interactions. The thicker C30 stationary phase allows full penetration of carotenoid molecules, enabling better isomer separation. Additionally, the use of non-aqueous reversed-phase liquid chromatography is advocated for separating complex carotenoid mixtures, as it provides optimal sample solubility, minimizes risk of sample precipitation on the column, increases sample capacity, improves chromatographic efficiency, and prolongs column life [5].

The separation efficiency of carotenoids is influenced by several chromatographic parameters, including column temperature, mobile phase composition, and gradient profile. Lower column temperatures (approximately 13°C) maximize selectivity for cis/trans isomers, while higher temperatures (approximately 38°C) efficiently resolve different carotenoids. The optimization of carotenoid separation also requires compatibility between the injection solvent and mobile phase. Ideally, the injection solvent should be either compatible with the mobile phase or more polar than the reverse phase to provide on-column concentration of samples. If carotenoids are more soluble in the injection solvent than in the mobile phase, they may precipitate on injection, leading to peak tailing, or remain in the injection solvent while passing through the column, resulting in broad bands and doubled peaks. Method development must carefully balance analysis time with resolution requirements, as longer run times generally improve separation but reduce throughput and may increase the risk of carotenoid degradation [5].

HPLC Analysis Methods for Carotenoid Stereoisomers

Chiral Stationary Phase Methods

The separation of zeaxanthin stereoisomers requires specialized chiral chromatography methods. A highly effective approach utilizes a Daicel Chiralpak AD-3 column (amylose derivative coated on silica-gel, 250 × 4.6 mm i.d., 3 μm) with a guard column. The mobile phase consists of a gradient starting from 100% solvent A (hexane:isopropanol, 95:5, v/v) to 20% solvent B (hexane:isopropanol, 90:10, v/v) over 15 minutes at a flow rate of 0.5 mL min⁻¹. These conditions are maintained until minute 40, when the system is returned to the starting conditions within one minute. The column temperature should be maintained at 25°C throughout the analysis. Detection is typically performed using a diode array detector (DAD) with monitoring at 444 nm for lutein and 450 nm for zeaxanthin stereoisomers. This method successfully resolves lutein and the three stereoisomers of zeaxanthin [(3R,3'R)-zeaxanthin, this compound, and (3S,3'S)-zeaxanthin], making it particularly suitable for analyzing biological samples where these carotenoids are present [3].

For purification of lutein and zeaxanthin isomers prior to analysis, a PVA-Sil semipreparative column (100 mm × 10 mm; 5 μm) with a guard column can be employed with isocratic elution using hexane:isopropanol (90:10, v/v) at a flow rate of 2 mL min⁻¹. The column temperature for this purification step should also be set at 25°C. This preparative method allows for the isolation of individual carotenoids for use as standards or for further characterization. The purity of collected fractions should be verified by analytical chromatography before use. When developing chiral methods, it is essential to allow sufficient time for column equilibration between runs, as the reproducibility of retention times is critical for correct identification of peaks in complex mixtures. The use of an autosampler maintained at a constant temperature (e.g., 4°C) helps preserve sample integrity during extended analysis sequences [3].

C30 Reverse-Phase Methods

For applications where chiral separation is not required but resolution of geometric isomers is important, C30 reverse-phase columns offer excellent performance. A rapid HPLC method using a C30 column at 20°C can resolve 15 major carotenoids, including 14 all-trans forms and one cis form within a 20-minute runtime. The mobile phase consists of a gradient using (A) methanol/water (98:2) and (C) methyl-tert-butyl ether (MTBE) for the initial 2 minutes, followed by 10 minutes with solvent (B) methanol/water (95:5, v/v) and (C) MTBE. This method distinctly resolves violaxanthin and neoxanthin present in green tissues and also separates geometrical isomers of carotenoids. The injection solvent composition should be optimized based on the sample matrix: a 2:3 ratio of MTBE:MeOH is ideal for green tissues rich in xanthophylls, while a 3:1 ratio of MTBE:MeOH is better for samples rich in lycopene, such as red ripe tomato fruits. This versatility makes the C30 method valuable for high-throughput analysis of large sample sets [5].

Table 1: HPLC Conditions for Carotenoid Separation

Parameter Chiralpak AD-3 Method C30 Column Method
Column Daicel Chiralpak AD-3 (250 × 4.6 mm, 3 μm) C30 column (specify dimensions)

| Mobile Phase | Gradient: 100% A to 20% B in 15 min Solvent A: Hexane:isopropanol (95:5) Solvent B: Hexane:isopropanol (90:10) | Gradient: Multistep with methanol/water and MTBE | | Flow Rate | 0.5 mL/min | Not specified | | Temperature | 25°C | 20°C | | Runtime | 40 minutes | 20 minutes | | Detection | DAD: 444 nm (lutein), 450 nm (zeaxanthins) | UV-Vis appropriate for target carotenoids | | Applications | Separation of zeaxanthin stereoisomers | Resolution of geometric isomers, diverse carotenoids |

Carotenoid Standard Preparation

This compound Production and Purification

This compound is produced at an industrial level from the lutein obtained from marigold petals through a base-catalyzed isomerization process. The procedure involves saponification using high temperature and a high concentration of base, which leads to the isomerization of the 4'-5' double bond to the 5'-6' position. This conversion transforms the ε-ring of lutein into a β-ring, effectively converting lutein into this compound. The stereochemistry of the resulting zeaxanthin is determined by the position of the hydroxyl group at the 3' position, which results in the "S" designation for the final zeaxanthin molecule, producing 3R,3'S-zeaxanthin (this compound). The conditions of saponification can be modulated to increase or decrease the conversion rate of lutein into this compound, allowing control over the final product composition. This process has been refined by Industrial Orgánica SA (Monterrey, Mexico), which produces a carotenoid mixture containing approximately 14.9 mg of MZ, 5.5 mg of L, and 1.4 mg of Z per gel cap as a suspension in soybean oil through base-catalyzed reaction of carotenoids extracted from marigolds (Tagetes sp.) [4] [6].

For laboratory-scale preparation, a patented process describes the synthesis of this compound using a Wittig reaction approach. The process involves reacting a C10-dialdehyde with a C15-phosphonium salt in the presence of a base to form the carotenoid backbone, followed by purification through crystallization. The specific synthetic route may vary, but typically involves the stepwise construction of the polyene chain with careful control of reaction conditions to ensure the desired stereochemistry. Following synthesis, purification is achieved through a combination of column chromatography and crystallization from appropriate solvents such as hexane, ethyl acetate, or dichloromethane. The purity of the final product should be verified by HPLC using the chiral methods described previously, and the identity confirmed by mass spectrometry and NMR spectroscopy. Properly prepared and characterized this compound standards are essential for accurate quantification in biological samples [7].

Standard Characterization and Quality Control

Comprehensive characterization of carotenoid standards is essential for ensuring accurate quantification. The identity of synthesized standards should be confirmed using multiple analytical techniques, including:

  • High-performance liquid chromatography (HPLC) with comparison to authentic standards when available
  • Mass spectrometry (MS) for molecular weight confirmation and fragmentation pattern analysis
  • Nuclear magnetic resonance (NMR) spectroscopy for structural elucidation and stereochemical assignment
  • UV-visible spectroscopy for determination of absorption maxima and spectral fine structure

The purity of carotenoid standards must be rigorously assessed using HPLC with diode array detection. For this compound, the purity should be determined using the chiral HPLC method described in Section 3.1 to ensure separation from other zeaxanthin stereoisomers and related carotenoids. The molar extinction coefficients applied for quantification are 147.3 × 10³ L mol⁻¹ cm⁻¹ for lutein in hexane and 141.1 × 10³ L mol⁻¹ cm⁻¹ for zeaxanthin stereoisomers in hexane. These values are essential for accurate quantification based on UV-visible spectroscopy. Standards should be stored in airtight containers under an inert atmosphere (e.g., argon or nitrogen) at -20°C or lower to prevent degradation. Periodic reanalysis is recommended to monitor stability, especially for working solutions that are used repeatedly [3].

Sample Preparation Protocols

Extraction from Biological Tissues

The extraction of carotenoids from biological tissues requires careful optimization to ensure complete recovery while minimizing degradation. For trout flesh analysis, a validated protocol involves homogenizing the tissue in the presence of organic solvents such as hexane and isopropanol. The extraction solvent should contain an antioxidant such as BHT (butylated hydroxytoluene) to prevent oxidative degradation during processing. The sample-to-solvent ratio, extraction time, and number of extraction cycles should be optimized for the specific tissue matrix. Following homogenization, the mixture is typically centrifuged to separate phases, and the organic layer containing the carotenoids is collected. This extraction process may need to be repeated multiple times to ensure complete recovery. For tissues with high lipid content, a saponification step may be incorporated to hydrolyze triglycerides and remove interfering lipids, though this must be carefully controlled as harsh saponification conditions can lead to carotenoid degradation or isomerization. The extraction should be performed under dim light to prevent photodegradation of carotenoids, and samples should be kept on ice throughout the process to minimize thermal degradation [3].

For plant tissues, the extraction protocol may vary based on the specific matrix. A rapid and sensitive method for plant tissues utilizes a mixture of MTBE and methanol as the extraction solvent, with the optimal ratio depending on the carotenoid composition. For green tissues rich in xanthophylls, a 2:3 ratio of MTBE:MeOH is recommended, while for tissues rich in lycopene such as tomato fruits, a 3:1 ratio of MTBE:MeOH provides better results. The extraction efficiency can be improved by using cell disruption methods such as bead beating or sonication, particularly for samples with rigid cell walls. Following extraction, the solvent is typically evaporated under a stream of nitrogen or using a centrifugal evaporator, and the residue is reconstituted in an appropriate solvent for HPLC analysis. The choice of reconstitution solvent is critical and should be compatible with the HPLC mobile phase to avoid peak distortion [5].

Purification and Concentration

After initial extraction, further purification may be necessary to remove interfering compounds that could compromise the chromatographic analysis. Solid-phase extraction (SPE) using C18 or other reverse-phase cartridges can effectively clean up samples and concentrate carotenoids prior to analysis. The cartridges are typically conditioned with a non-polar solvent such as hexane, followed by sample application and washing with a moderately polar solvent to remove impurities. Carotenoids are then eluted with a more polar solvent such as ethyl acetate or acetone. The eluate is evaporated under a stream of nitrogen and reconstituted in the HPLC injection solvent. For samples with complex matrices, semipreparative HPLC using a PVA-Sil column with isocratic elution (hexane:isopropanol, 90:10, v/v) can be employed to purify individual carotenoids for further analysis or use as standards. This approach is particularly valuable when analyzing low-abundance carotenoids such as this compound in the presence of more abundant analogs [3].

Table 2: Sample Preparation Methods for Different Matrices

Matrix Extraction Method Purification Approach Special Considerations
Trout flesh Homogenization in hexane:isopropanol with BHT Centrifugation, possible saponification Low abundance of this compound requires sensitive detection
Plant tissues Homogenization in MTBE:Meanol (ratio varies by tissue) Solid-phase extraction (C18) Optimize solvent ratio based on carotenoid profile
Serum/Plasma Protein precipitation with ethanol, extraction with hexane Centrifugation, solvent evaporation Low concentrations require concentration steps
Retinal tissues Homogenization in organic solvents Semipreparative HPLC Minimal tissue amounts require micro-scale methods

The following workflow diagram illustrates the complete sample preparation process for carotenoid analysis from biological tissues:

G Start Sample Collection Homogenize Homogenization in Organic Solvents Start->Homogenize Extract Liquid-Liquid Extraction Homogenize->Extract Centrifuge Centrifugation Extract->Centrifuge Saponification Saponification (Optional) Centrifuge->Saponification SPE Solid-Phase Extraction Saponification->SPE Required Saponification->SPE Not Required Concentrate Solvent Evaporation & Reconstitution SPE->Concentrate Analyze HPLC Analysis Concentrate->Analyze

Method Validation and Quantification

Calibration and Linear Range

Accurate quantification of carotenoids requires careful construction of calibration curves using certified standards. For lutein and zeaxanthin stereoisomers, separate standard curves should be prepared. The lutein standard curve is constructed using six concentrations measured in triplicate within the linear range of 0.3–3.1 mg L⁻¹. The resulting regression line is typically given by the formula y = 0.0425x + 0.216 (r² = 0.997), where y is lutein concentration and x is the peak area. For zeaxanthin stereoisomers [(3R,3'R)-zeaxanthin, (3S,3'S)-zeaxanthin, and this compound], the standard curve uses five concentrations within the linear range of 0.04–0.8 mg L⁻¹. Identical spectral characteristics are assumed for the three stereoisomers present in the standard, therefore the same zeaxanthin molar extinction coefficient is applied (141.1 × 10³ L mol⁻¹ cm⁻¹ in hexane). The accuracy of the quantification method should be confirmed using certified reference materials such as the Standard Reference Material (SRM) 968e (Fat-Soluble Vitamins, Carotenoids, and Cholesterol in Human Serum) from NIST. For example, lutein measured at 0.157 μmol L⁻¹ should fall within the certified value range of 0.170 ± 0.013 μmol L⁻¹ reported by NIST for this carotenoid [3].

Validation Parameters

Comprehensive method validation should assess accuracy, precision, sensitivity, and specificity for each carotenoid in the specific matrix being analyzed. Accuracy is determined through recovery studies by spiking samples with known amounts of standards and calculating the percentage recovery. Precision is evaluated as both intra-day and inter-day variability by analyzing replicates of the same sample within a single day and across multiple days. Sensitivity is determined by establishing the limit of detection (LOD) and limit of quantification (LOQ) for each carotenoid, typically defined as signal-to-noise ratios of 3:1 and 10:1, respectively. Specificity ensures that the method can distinguish and quantify each carotenoid in the presence of other similar compounds that might be in the sample matrix. For biological samples, it is also important to evaluate the stability of carotenoids during sample storage, processing, and analysis, as some carotenoids are susceptible to degradation under various conditions. The validation process should document all parameters thoroughly to establish the reliability of the method for its intended application [3] [5].

Table 3: Method Validation Parameters for Carotenoid Quantification

Validation Parameter Requirements Typical Values
Linearity Correlation coefficient (r²) > 0.99 0.997 for lutein, 0.996 for zeaxanthins
Accuracy Recovery 85-115% 90-110% for most matrices
Precision RSD < 10% for intra-day, < 15% for inter-day 3-8% for intra-day, 5-12% for inter-day
LOD Signal-to-noise ≥ 3:1 ~0.01 mg/L for zeaxanthin stereoisomers
LOQ Signal-to-noise ≥ 10:1 ~0.04 mg/L for zeaxanthin stereoisomers
Specificity Baseline separation of all target analytes Resolution > 1.5 between adjacent peaks

Applications in Research and Clinical Studies

Ocular Health and Nutritional Research

The precise quantification of this compound and related carotenoids has significant implications for vision science and nutritional research. The human macula uniquely concentrates three carotenoids: lutein, zeaxanthin, and this compound, where they are collectively referred to as macular pigment (MP). These carotenoids are believed to support macular health and function via their powerful antioxidant and short-wavelength (blue) light-filtering properties. Importantly, the macular carotenoids cannot be synthesized by humans, and therefore their presence in the macula relies entirely on obtaining them from diet or supplements. Research has shown that supplementation with all three macular carotenoids, including this compound, is effective at raising macular pigment density and may provide protection against age-related macular degeneration (AMD). A formulation containing all three macular carotenoids in a this compound:lutein:zeaxanthin (mg) ratio of 10:10:2 has demonstrated superiority to alternative formulations in terms of visual improvements and observed increases in MP [1] [4] [6].

The application of carotenoid quantification extends to pregnancy and developmental research. The Lutein and Zeaxanthin in Pregnancy (L-ZIP) study is a prospective randomized controlled trial investigating the effects of carotenoid supplementation during pregnancy on maternal and infant carotenoid status. This study utilizes sophisticated quantification methods to measure skin, serum, and ocular carotenoids throughout pregnancy. Skin carotenoid assessment is performed by resonance Raman spectroscopy (RRS), serum carotenoid status is quantified using high-performance liquid chromatography (HPLC), and MP is measured with dual-wavelength autofluorescence. The findings from such studies will strengthen recommendations regarding prenatal carotenoid supplementation and consequently inform policy decisions related to maternal and infant nutrition [8].

Analysis of Dietary Sources and Supplements

Accurate quantification methods are essential for characterizing dietary sources of carotenoids and analyzing the composition of commercial supplements. Research has identified that this compound is present in specific tissues of marine organisms and in the macula lutea of the human retina. Recent studies have detected and quantified the three stereoisomers of zeaxanthin, including this compound, in the flesh of trout, with concentrations ranging from 1.18 ± 0.68 ng g⁻¹ flesh for this compound to 38.72 ± 15.87 ng g⁻¹ flesh for lutein. These findings represent the first report of concentrations of this compound in habitually consumed food. Analysis of commercial supplements has revealed that while only two declared their inclusion of this compound, it was present in several others as well, likely due to it being less expensive than zeaxanthin and being difficult to distinguish via standard chemical analysis methods. These applications highlight the importance of robust analytical methods for regulatory compliance and consumer protection [3] [4].

The following pathway diagram illustrates the metabolic relationships and analytical approaches for macular carotenoids:

G DietaryLutein Dietary Lutein Serum Serum Carotenoids DietaryLutein->Serum DietaryZeaxanthin Dietary Zeaxanthin (3R,3'R) DietaryZeaxanthin->Serum SupplementMZ Supplemental This compound SupplementMZ->Serum RPE Retinal Pigment Epithelium Serum->RPE Macula Macular Pigment Serum->Macula Selective Uptake Biochemical Biochemical Conversion RPE->Biochemical LuteinMP Lutein in MP Analysis HPLC Analysis with Chiral Stationary Phase LuteinMP->Analysis RRZeaxanthinMP (3R,3'R)-Zeaxanthin in MP RRZeaxanthinMP->Analysis MZMP This compound in MP MZMP->Analysis Biochemical->Macula Biochemical->MZMP Enzymatic Transformation

Troubleshooting and Technical Notes

Common Analytical Challenges

Several technical challenges may arise during carotenoid analysis that can affect result accuracy. Peak tailing or broadening is frequently encountered and may be caused by precipitation of carotenoids on injection, leading to poor chromatography. This can be addressed by ensuring compatibility between the injection solvent and mobile phase, with the injection solvent being either compatible with the mobile phase or more polar than the reverse phase to provide on-column concentration of samples. Inadequate resolution of stereoisomers may result from suboptimal chromatographic conditions, such as incorrect mobile phase composition, flow rate, or column temperature. Method parameters should be systematically optimized, and column performance should be regularly monitored using standard mixtures. Low recovery during extraction may occur due to incomplete tissue disruption, inefficient solvent extraction, or carotenoid degradation during processing. The addition of antioxidants like BHT to extraction solvents, performing extractions under dim light, and maintaining samples at low temperatures can help mitigate degradation issues [3] [5].

Column Maintenance and Method Sustainability

Proper column care is essential for maintaining consistent chromatographic performance in carotenoid analysis. C30 and chiral columns represent significant investments and require appropriate maintenance to ensure longevity. Columns should be flushed according to manufacturer recommendations and stored in appropriate solvents when not in use. Precolumn filters or guard columns are recommended to protect analytical columns from particulate matter and matrix components that may be present in sample extracts. To ensure method sustainability, quality control samples should be analyzed regularly to monitor system performance. These may include standard reference materials, pooled quality control samples, or standard mixtures at known concentrations. Documentation of retention times, peak areas, resolution factors, and other relevant parameters for these QC samples helps identify trends or deviations that may indicate column degradation or other system issues. Establishing a preventive maintenance schedule for the HPLC system, including regular inspection of seals, valves, and detector lamps, contributes to consistent method performance over time [3] [5].

Conclusion

The accurate quantification of this compound and related carotenoid stereoisomers requires specialized methodologies addressing their unique chemical properties and the challenges of resolving structurally similar compounds. The protocols described in this application note provide comprehensive guidance for sample preparation, chromatographic separation, and quantification of these important nutritional compounds. The implementation of robust analytical methods is essential for advancing research on the role of carotenoids in human health, particularly in visual function and prevention of age-related macular degeneration. As research continues to elucidate the distinct biological activities of different carotenoid stereoisomers, the demand for precise analytical methods will continue to grow, driving further refinements in carotenoid analysis technology.

References

improve HPLC resolution meso-zeaxanthin zeaxanthin isomers

Author: Smolecule Technical Support Team. Date: February 2026

Method Development: Key Strategies for Resolution

The core challenge is differentiating the three zeaxanthin stereoisomers—(3R,3'R)-zeaxanthin, (3R,3'S)-meso-zeaxanthin, and (3S,3'S)-zeaxanthin—which have nearly identical chemical properties [1]. Successful separation hinges on using specialized columns and fine-tuned conditions.

The table below summarizes two highly effective HPLC methods from the literature for resolving these isomers.

Column Type Mobile Phase (Gradient) Flow Rate Temperature Key Separation Achieved Source Application

| Daicel Chiralpak AD-3 (Amylose derivative) [1] | Solvent A: Hexane:Isopropanol (95:5, v/v) Solvent B: Hexane:Isopropanol (90:10, v/v) Gradient: 100% A to 20% B over 15 min, hold [1] | 0.5 mL/min [1] | 25 °C [1] | (3R,3'R)-zeaxanthin, meso-zeaxanthin, (3S,3'S)-zeaxanthin [1] | Trout flesh analysis [1] | | YMC C30 (Polymeric) [2] | Solvent A: Methanol/Water (98:2) Solvent C: Methyl-tert-butyl ether (MTBE) Gradient: Initial hold, then increasing MTBE [2] | 1.0 mL/min (typical for C30) [2] | 20 °C [2] | Lutein, Zeaxanthin, and their geometrical isomers (better than C18) [2] | Plant tissue analysis [2] |

Troubleshooting FAQs & Guides

Here are solutions to common problems encountered when trying to resolve these delicate isomers.

The peaks for zeaxanthin isomers are co-eluting or have poor resolution.
  • Check the Column Selectivity: Standard C18 columns are often insufficient. For stereoisomers, a chiral column like the Chiralpak AD-3 is the gold standard [1]. For separating lutein from zeaxanthin and their geometrical isomers, a C30 polymeric column provides superior shape selectivity compared to C18 [2].
  • Adjust the Mobile Phase and Gradient: A shallow gradient is crucial. The Chiralpak method uses a slow gradient over 15 minutes to achieve separation [1]. Also, ensure the use of high-purity HPLC-grade solvents to avoid baseline noise that can mask small peaks [3].
  • Optimize Temperature: Column temperature significantly impacts resolution. Lower temperatures (around 20-25°C) can enhance the separation of isomers [2]. For every 1°C change in temperature, you can expect a 1-2% change in retention time in an isocratic run, which can be the difference between resolved and co-eluted peaks [4].
Peak tailing is observed, which reduces resolution.
  • Check for Column Incompatibility: The sample solvent should be compatible with the mobile phase. Dissolving the sample in a solvent stronger than the mobile phase can cause peak broadening and tailing as it enters the column [4]. Ideally, dissolve your sample in the initial mobile phase composition.
  • Inspect the System for Voids: Poorly cut tubing or improperly installed fittings at the head of the column can create a void volume, leading to peak tailing and a loss of efficiency [4]. Ensure all connections are tight and properly seated.
Retention times are drifting, making peak identification difficult.
  • Ensure Proper Temperature Control: Use a thermostat-controlled column oven to maintain a stable temperature, as fluctuations are a common cause of retention time drift [3].
  • Prepare Fresh Mobile Phase: Prepare new mobile phase daily and ensure it is thoroughly degassed to prevent air bubbles [3] [4].
  • Equilibrate the Column: After a gradient run or a change in mobile phase, allow sufficient time for the column to re-equilibrate to the starting conditions. This can take 20 column volumes or more [3].

Detailed Experimental Protocol

This protocol is adapted from the method used to quantify zeaxanthin stereoisomers in trout flesh [1].

Workflow: Zeaxanthin Stereoisomer Analysis

The following diagram outlines the complete analytical workflow, from sample preparation to final quantification.

SamplePrep Sample Preparation Extraction Extraction SamplePrep->Extraction Purification Purification (if needed) Extraction->Purification HPLC HPLC Analysis with DAD Purification->HPLC DataAnalysis Data Analysis & Quantification HPLC->DataAnalysis

Step-by-Step Instructions
  • Sample Preparation

    • Homogenize your tissue or biological sample.
    • Weigh an appropriate amount (e.g., 1-2 g) into a tube. The original study used fish flesh [1].
  • Extraction

    • Add an appropriate organic solvent to extract carotenoids. Common solvents include acetone, methanol, or mixtures like acetone/anhydrous ether (1:1, v/v) [5].
    • Add an antioxidant like Butylated Hydroxytoluene (BHT) to prevent carotenoid degradation during processing [1].
    • Vortex and centrifuge to separate the organic layer. Repeat the extraction until the supernatant is colorless.
    • Combine the supernatants and evaporate to dryness under a stream of inert gas (e.g., nitrogen).
  • Purification (if needed)

    • For complex samples, a purification step may be necessary before analytical HPLC.
    • Re-dissolve the dry extract in a non-polar solvent and pass it through a solid-phase extraction (SPE) cartridge.
    • Alternatively, use a semi-preparative HPLC system with a column like a PVA-Sil column and isocratic elution (e.g., Hexane:Isopropanol, 90:10 v/v) to isolate the carotenoid fraction of interest [1].
  • HPLC Analysis

    • Column: Daicel Chiralpak AD-3 column (250 x 4.6 mm, 3 µm) with a guard column [1].
    • Mobile Phase: See the gradient table in the Method Development section above.
    • Flow Rate: 0.5 mL/min [1].
    • Column Oven Temperature: 25°C [1].
    • Detector: Diode Array Detector (DAD). Set the detection wavelength to 450 nm for zeaxanthin isomers [1]. Collect full spectra (e.g., 350-550 nm) to confirm peak identity and purity.
    • Injection Volume: Typically 10-20 µL.
  • Data Analysis & Quantification

    • Identify peaks by comparing their retention times and UV-Vis spectra to authentic standards.
    • For quantification, construct calibration curves using purified standards of (3R,3'R)-zeaxanthin and meso-zeaxanthin if available. The study by Nolan et al. used a molar extinction coefficient of 141.1 × 10³ L mol⁻¹ cm⁻¹ in hexane for all zeaxanthin stereoisomers [1].

References

reduce lutein carryover meso-zeaxanthin analysis

Author: Smolecule Technical Support Team. Date: February 2026

Core Principle: Chiral Separation is Essential

The structural similarity of lutein and the zeaxanthin stereoisomers, including meso-zeaxanthin, means standard reverse-phase HPLC is insufficient. To achieve baseline separation and prevent carryover, you must use a chiral stationary phase [1].

The methodology below, adapted from a study quantifying these carotenoids in trout flesh, provides a proven foundation [1].

Detailed Protocol: Chiral HPLC-DAD for Carotenoid Separation

This method allows for the quantification of lutein and all three zeaxanthin stereoisomers.

  • HPLC System: Agilent 1260 Series (or equivalent), equipped with a Diode Array Detector (DAD) and a thermostatically-controlled column compartment.
  • Analytical Column: Daicel Chiralpak AD-3 (250 x 4.6 mm i.d., 3 µm) with a guard column. This amylose-derived chiral column is critical for separation [1].
  • Mobile Phase:
    • Solvent A: Hexane:Isopropanol (95:5, v/v)
    • Solvent B: Hexane:Isopropanol (90:10, v/v)
  • Gradient Program: | Time (min) | % Solvent A | % Solvent B | Flow Rate (mL/min) | | :--- | :--- | :--- | :--- | | 0 | 100 | 0 | 0.5 | | 15 | 80 | 20 | 0.5 | | 40 | 80 | 20 | 0.5 | | 41 | 100 | 0 | 0.5 |
  • Column Temperature: 25°C
  • Detection: DAD set to 444 nm for lutein and 450 nm for zeaxanthin stereoisomers [1].
  • Sample Solvent: Absolute ethanol.

The following diagram outlines the complete experimental workflow, from sample preparation to analysis:

workflow start Start: Sample Preparation step1 1. Extract carotenoids with organic solvent mixture start->step1 step2 2. Partition with saline solution and collect organic phase step1->step2 step3 3. Concentrate under vacuum and dry under nitrogen step2->step3 step4 4. Reconstitute in ethanol and filter (0.45 µm) step3->step4 step5 5. Chiral HPLC Analysis (Daicel Chiralpak AD-3 column) step4->step5 step6 6. Identify and quantify peaks using DAD and standards step5->step6

Technical Specifications & Stability Data

Understanding the physical and chemical properties of your analytes is crucial for method development and troubleshooting.

Table 1: Carotenoid Identification and Spectral Properties

This table lists the key carotenoids and their typical characteristics for identification [1].

Carotenoid CAS Registry Number Molecular Formula Primary Detection Wavelength
Lutein [Not specified in sources] C₄₀H₅₆O₂ 444 nm
(3R,3'R)-Zeaxanthin 144-68-3 [2] C₄₀H₅₆O₂ 450 nm
This compound [Not specified in sources] C₄₀H₅₆O₂ 450 nm
(3S,3'S)-Zeaxanthin [Not specified in sources] C₄₀H₅₆O₂ 450 nm
Table 2: Carotenoid Stability Under Stress Conditions

Carotenoids are prone to degradation, which can generate isomers and impurities. This table summarizes stability factors to consider during sample handling [3] [4] [5].

Factor Impact on Lutein/Zeaxanthin Recommended Practice
Temperature Degradation follows first-order kinetics; rates increase significantly above 25°C [4] [5]. Store samples and standards at ≤ -20°C or lower; minimize exposure to room temperature.
Light Exposure causes isomerization and oxidation [3]. Perform all sample prep in the dark (e.g., under amber glass or aluminum foil).
Oxygen Accelerates oxidative degradation [3]. Flute samples with nitrogen gas before sealing [4].
Solvent Degradation kinetics can vary in different model systems [3]. Use degassed, high-purity solvents and prepare fresh standards frequently.

Troubleshooting Common Carryover Issues

If you are still observing carryover despite using the chiral method, consider the following:

  • Confirm Column Performance: A degraded or overloaded chiral column will lose its resolving power. Ensure the column is in good condition and that you are not exceeding its loading capacity.
  • Optimize the Gradient: Fine-tuning the gradient program (the rate and ratio of change between Solvents A and B) can be necessary to fully resolve the peak of interest from nearby impurities.
  • Check the Injection Needle and Seal: Carryover can sometimes be a mechanical issue with the HPLC autosampler. Perform a maintenance check on the injection system, including the needle and seal.
  • Strengthen the Wash Protocol: Implement a robust needle wash sequence using a strong solvent like the one used for reconstitution (e.g., ethanol) to thoroughly clean the injection system between runs.

References

prevent oxidative degradation meso-zeaxanthin during storage

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQ)

  • What is the primary cause of meso-zeaxanthin degradation during storage? The primary cause is oxidation due to exposure to oxygen. This compound is an oxygen-sensitive compound, and its long system of conjugated double bonds makes it particularly susceptible to oxidative damage [1] [2]. This can be accelerated by factors like the formulation matrix and inadequate packaging.

  • What is the most impactful factor in formulation to enhance stability? Using an oil-based matrix in a sealed soft gel capsule is significantly more effective than a powder-filled capsule. The oil limits direct contact with oxygen, and the soft gel manufacturing process often includes nitrogen blanketing and de-aeration to create an inert environment [1] [2]. One study found that powder-filled capsules failed to meet their label claims (with lutein content as low as 19-74%), while oil-filled soft gels met or exceeded theirs (lutein content at 98-122%) [1].

  • Besides oxygen, what other factors should be controlled? Light and temperature are critical. Processing and storage should be done under amber light to prevent isomerization, and antioxidants like Butylated Hydroxytoluene (BHT) should be added to extraction solvents to prevent degradation during analysis [1] [2]. While specific temperature data is not provided, standard practice for labile compounds suggests cool, stable temperatures.

  • How can I verify the stability and content of my this compound sample? Stability must be verified experimentally using High-Performance Liquid Chromatography (HPLC). This method separates and quantifies the individual carotenoids (lutein, zeaxanthin, and this compound) present in a sample, allowing you to track degradation over time against a known standard [1].

Stability & Formulation Data

The table below summarizes key quantitative findings on how formulation affects carotenoid stability.

Factor Formulation Type Performance & Stability Findings
Capsule Matrix & Sealing [1] [2] Oil-filled, sealed soft gel Met or exceeded label claim (e.g., Lutein: 98-122%); stable over time (avg. Lutein change: -1.7%)
Powder-filled, non-sealed capsule Failed to meet label claim (e.g., Lutein: 19-74%); degraded over time (avg. Lutein change: -17.2%)
Manufacturing Environment [1] [2] Nitrogen blanketing & de-aeration Preserves oxygen-sensitive compounds; used in quality soft-gel production
Ambient oxygen exposure Subject to oxidation from oxygen within and potentially entering the capsule

Experimental Protocol: Stability Testing

This methodology is adapted from published analyses of commercial supplements to help you establish an in-house stability testing protocol [1] [2].

1. Sample Preparation:

  • Work under amber light to prevent light-induced isomerization.
  • For each sample (e.g., a capsule from a test batch), randomly select and analyze multiple replicates (e.g., n=3).
  • Place individual samples in separate falcon tubes.
  • Add an antioxidant like BHT to your extraction solvent to prevent degradation during the assay.
  • Use Tetrahydrofuran (THF) as the extraction solvent. For oil-filled capsules, pierce and wash the shell with THF. For powder-filled capsules, empty the contents directly into THF.
  • Vortex, sonicate, and centrifuge the mixture to ensure complete extraction and separation.

2. HPLC Analysis:

  • Dry a diluted aliquot of the extract in a centrifugal vacuum concentrator.
  • Re-suspend the dried sample in the HPLC mobile phase.
  • Inject the sample into an HPLC system equipped with a suitable column for carotenoid separation (e.g., a C30 reversed-phase column).
  • Quantify this compound, lutein, and zeaxanthin by comparing their peak areas to those of authentic external standards. This allows you to calculate the precise concentration in your sample.

3. Stability Assessment:

  • Perform this analysis at multiple time points (e.g., T=0, T=1 month, T=3 months, etc.) while storing your samples under the intended storage conditions.
  • Track the percentage change in carotenoid concentration over time to determine the degradation rate.

Degradation & Testing Workflows

The diagrams below outline the core concepts of the oxidative degradation process and the experimental workflow for stability testing.

degradation Start Primary Cause of Degradation Cause Oxidation from Oxygen Exposure Start->Cause Factors Contributing Factors Cause->Factors Result Result: Chemical Degradation and Loss of Potency Cause->Result F1 Powder Formulation (non-sealed capsule) Factors->F1 F2 Ambient Light Exposure Factors->F2 F3 Lack of Antioxidants in Matrix Factors->F3

workflow Prep 1. Sample Preparation (Under Amber Light) A1 Add antioxidant (BHT) to solvent Prep->A1 A2 Extract with THF (Vortex, Sonicate, Centrifuge) A1->A2 Analysis 2. HPLC Analysis A2->Analysis B1 Dry and reconstitute extract Analysis->B1 B2 Inject into HPLC system with standards B1->B2 B3 Quantify carotenoids via peak comparison B2->B3 Assessment 3. Stability Assessment B3->Assessment C1 Repeat at scheduled time points Assessment->C1 C2 Calculate % change in concentration C1->C2

References

optimize saponification time temperature meso-zeaxanthin recovery

Author: Smolecule Technical Support Team. Date: February 2026

Optimizing Saponification for Meso-Zeaxanthin: Key Parameters

Saponification is a critical step to hydrolyze carotenoid esters into their free forms. For this compound, the process is unique as it can be generated from lutein during saponification [1]. The table below summarizes the key parameters to optimize.

Parameter Typical Range Optimization Guidance & Rationale
Temperature 20-60°C [2] Higher temperatures accelerate the reaction but increase degradation risk. A systematic investigation is needed to find the ideal balance for your specific matrix [2].
Time 10 - 50 min [3]; up to 16 hours [2] Duration varies significantly with other parameters (temp., KOH concentration). Shorter times (e.g., 32 min) are achievable and preferable to minimize carotenoid loss [3].
KOH Concentration 3% - 30% (w/v) in methanol [2] [3] Concentrations from 10-30% are common [3]. Higher concentrations drive saponification and can promote lutein-to-meso-zeaxanthin isomerization [1].
Critical Additive Phosphate Buffer [2] Adding phosphate buffer to the sample-extract mixture prevents the formation of soap micelles, which can trap and lead to significant loss of carotenoids (up to 50%) during the process [2].
Primary Goal High yield of free this compound with minimal degradation and byproducts. The balance between complete hydrolysis and carotenoid preservation is key.

Troubleshooting Common Saponification Issues

Issue Possible Causes Recommended Solutions

| Low Recovery of this compound | (1) Incomplete saponification of zeaxanthin esters. (2) Insufficient isomerization of lutein to this compound. (3) Loss to soap micelles. | (1) Optimize time, temperature, and KOH concentration [2] [3]. (2) Ensure saponification conditions are vigorous enough to drive the isomerization (higher KOH, temp) [1]. (3) Incorporate phosphate buffer into the reaction mixture [2]. | | Carotenoid Degradation | Excessively high temperature or prolonged reaction time [2]. | Systemically test lower temperatures and shorter durations. Use an inert atmosphere (e.g., N₂) during the reaction to minimize oxidation. | | Formation of Artifact Molecules | Harsh alkaline conditions causing Cannizzaro reactions or aldol condensations [2]. | Avoid extreme KOH concentrations (e.g., >30%) where possible and optimize for milder conditions that still achieve the desired conversion. | | Inconsistent Results | Uncontrolled variables in time, temperature, or KOH concentration. | Adopt a standardized, optimized protocol. Using Response Surface Methodology (RSM) is highly effective for finding the ideal combination of factors [3] [4]. |

Experimental Protocol: Saponification for Carotenoid Extraction

The following workflow generalizes an optimized saponification method derived from research on Capsicum annuum and other carotenoid-rich matrices [2].

Start Start: Dried and Homogenized Plant Material S1 1. Initial Extraction Solvent: Hexane/DCM/Ethanol/Water mix Start->S1 S2 2. Combine Extract with Additives Add Phosphate Buffer & KOH in Methanol S1->S2 S3 3. Saponification Reaction Incubate at Optimized Time and Temperature S2->S3 S4 4. Partitioning Add water and hexane/DCM Separate organic layer S3->S4 S5 5. Washing Wash organic layer with water until neutral pH S4->S5 End End: Saponified Extract Ready for Analysis (e.g., UHPLC) S5->End

Detailed Steps:

  • Initial Extraction: Begin with ~0.5 g of freeze-dried, homogenized sample. Extract carotenoids using a solvent mixture with high efficiency, such as hexane/dichloromethane/ethanol/water [2]. Other efficient solvents include acetone and ethyl acetate (1:2) [3].
  • Saponification Mixture: Transfer the extract to a tube. Add a phosphate buffer to prevent micelle formation [2]. Then, add a methanolic KOH solution. The concentration and volume should be tailored, but a 20% KOH-methanol solution is a documented starting point [3].
  • Reaction Incubation: Incubate the mixture in a water bath. The optimal time and temperature must be determined experimentally. One study found success with 32 minutes at a controlled temperature (specific value not stated) [3], while others highlight the need to optimize this critical step [2].
  • Partitioning & Washing: After saponification, add a mixture of water and hexane/DCM. Shake vigorously and allow phases to separate. Recover the upper organic layer (containing the free carotenoids). Wash this organic layer with water repeatedly until the aqueous phase is neutral (pH ~7).
  • Analysis: The resulting organic solution contains free carotenoids, including this compound, and can be evaporated under nitrogen and reconstituted for UHPLC-DAD-MS/MS analysis [2].

Advanced Method: Simultaneous Extraction-Saponification

For a more streamlined process, consider a simultaneous extraction and saponification method. One study using a composite solvent of ionic liquid, ethanol, and KOH with ultrasonic assistance successfully extracted and saponified zeaxanthin from Goji berries in a single step [4]. This approach can be more efficient and environmentally friendly.

References

method validation meso-zeaxanthin quantification serum retina

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQ)

Question Answer & Troubleshooting Tips
Why can't I separate meso-zeaxanthin from other zeaxanthin stereoisomers with my standard HPLC method? Standard reverse-phase HPLC often co-elutes zeaxanthin stereoisomers. Solution: Use a chiral stationary phase (e.g., Daicel Chiralpak AD-3) with a specific solvent gradient for baseline separation [1].
My recovery of this compound from serum is low. How can I improve it? Carotenoids are susceptible to degradation. Solution: Perform all extraction steps under amber light, add an antioxidant like BHT to solvents, and avoid saponification if possible to prevent isomerization [2] [1].
How can I validate the accuracy of my quantification method? Use a Standard Reference Material (SRM) such as NIST SRM 968e (Fat-Soluble Vitamins, Carotenoids, and Cholesterol in Human Serum) to confirm your method's accuracy [1].
My results show this compound in serum, but the literature says it's not dietary. Is this an artifact? It could be. This compound is rarely found in the diet but can be present in some supplements and fish. Verify your analyte's source. Its presence in serum may indicate supplement intake or be an artifact from lutein isomerization during analysis [3] [4] [1].

Experimental Protocols & Technical Data

Protocol 1: Chiral Separation and Quantification of Zeaxanthin Stereoisomers in Tissue

This protocol, adapted from analyses of fish flesh and chicken organs, is suitable for complex biological matrices like retina [2] [1].

  • Sample Preparation:

    • Homogenization: Homogenize the tissue (e.g., retina, liver) in ethanol containing 0.1% BHT (e.g., 10 mL/g tissue) using an Ultra-Turrax homogenizer [2].
    • Liquid-Liquid Extraction: Centrifuge the homogenate. Transfer the supernatant, and rotary-evaporate to dryness. Re-dissolve the residue in a hexane/isopropanol mixture (9:1, v/v) for HPLC analysis [2].
  • HPLC Instrumentation and Conditions [1]:

    • Column: Daicel Chiralpak AD-3 (250 x 4.6 mm, 3 µm), guarded.
    • Mobile Phase: Gradient from 100% Solvent A (Hexane:Isopropanol, 95:5) to 20% Solvent B (Hexane:Isopropanol, 90:10) over 15 minutes. Hold for 25 minutes.
    • Flow Rate: 0.5 mL/min
    • Column Temperature: 25°C
    • Detection: DAD, with quantification at 450 nm for zeaxanthin isomers and 444 nm for lutein.
  • Calibration:

    • Use commercially available racemic zeaxanthin standard.
    • Construct a standard curve using peak areas. Assume identical spectral properties for all stereoisomers and apply a molar extinction coefficient of 141.1 × 10³ L mol⁻¹ cm⁻¹ for zeaxanthin in hexane [1].
Protocol 2: Non-Invasive Macular Pigment Measurement via Autofluorescence Imaging

This method provides an in vivo estimate of total macular carotenoids, including this compound [5].

  • Principle: Dual-wavelength AFI exploits the absorption properties of macular pigment. Lipofuscin is excited with blue (486 nm) and green (517 nm) light. The difference in autofluorescence, after correction for differential MP absorption, generates a macular pigment density map [5].
  • Equipment: Heidelberg Spectralis with the MPOD module.
  • Procedure:
    • Dilate the patient's pupil.
    • Acquire autofluorescence images using both blue and green excitation lasers.
    • Software Processing: The instrument's software performs a digital subtraction of the green excitation image from the blue excitation image, applying a standard correction factor (e.g., 1.71) to generate a false-color MP map [5].
  • Key Outputs:
    • MPOD at X°: The average macular pigment optical density at a specific eccentricity (e.g., 0.5° or 2° from the fovea).
    • MPVUC at X°: The macular pigment volume under the curve, representing the total pigment within a central area (e.g., up to 9° eccentricity) [5].
Quantitative Data from Literature

The following table summarizes concentrations of this compound and related carotenoids found in various analytical contexts.

Matrix / Context Lutein (3R,3'R)-Zeaxanthin This compound (3S,3'S)-Zeaxanthin Notes
Trout Flesh [1] 38.72 ± 15.87 ng/g 2.97 ± 1.31 ng/g 1.18 ± 0.68 ng/g 2.35 ± 1.13 ng/g Confirms this compound is present in the food chain.
Commercial Supplements [3] ~95-121% of declared ~47-248% of declared Found in 6 of 7 products not declaring it - Highlights major variability and inaccuracies in supplement formulation.
Mouse Tissues (Zeaxanthin Suppl.) [6] - 5-fold increase in retina/RPE/choroid - - Demonstrates successful tissue uptake from supplementation.

Workflow and Conceptual Diagrams

This diagram illustrates the multi-step analytical workflow for quantifying this compound in biological tissues, from sample preparation to final quantification.

G Start Homogenize Tissue (in Ethanol + 0.1% BHT) A Liquid-Liquid Extraction (Hexane) Start->A B Rotary Evaporate to Dryness A->B C Reconstitute in Hexane:Isopropanol (9:1) B->C D Chiral HPLC Analysis C->D E Detection & Quantification (DAD, 450/444 nm) D->E

This diagram outlines the core parameters that need to be assessed and controlled during the development and validation of an analytical method for this compound.

G Central Method Validation for this compound P1 Specificity (Chiral Separation from Zeaxanthin) Central->P1 P2 Accuracy (Spiked Recovery, SRMs) Central->P2 P3 Precision (Repeatability) Central->P3 P4 Linearity & Range (Calibration Curve) Central->P4 P5 Robustness (Light, Temp, Solvents) Central->P5

References

addressing selective reporting bias clinical trials meso-zeaxanthin

Author: Smolecule Technical Support Team. Date: February 2026

Case Study: Identifying Potential Selective Reporting

The United Kingdom Nutrition and Health Claims Committee (UKNHCC) provides a relevant case in its assessment of a health claim for a supplement containing lutein, zeaxanthin, and meso-zeaxanthin [1].

  • The Claim: The applicant sought authorization for the claim that "lutein, zeaxanthin and this compound together improve the visual performance measure known as contrast sensitivity" [1].
  • The Committee's Findings: The UKNHCC identified potential selective reporting bias in a key study submitted as evidence (Nolan et al., 2016) [1].
  • The Rationale: The concern was that the "main results presented [were] not being analysed according to the pre-specified plan published in the protocols" [1]. This means the reported outcomes may have differed from those originally planned, potentially highlighting only favorable results.

This case underscores that a primary method for identifying this type of bias is the cross-referencing of published results against pre-registered trial protocols.

Troubleshooting Guide: Identifying Selective Reporting Bias

Based on the findings, here is a guide you can adapt for your support center to help researchers identify potential selective reporting.

Step Action Key Questions for Investigators
1. Protocol Review Compare final study publication against the pre-registered trial protocol (e.g., on ClinicalTrials.gov). Are the primary and secondary outcomes consistent? Are the statistical methods the same?
2. Outcome Analysis Scrutinize if all measured outcomes are reported, including non-significant or negative findings. Have some outcome measures been omitted from the final report?
3. Data Interpretation Evaluate if the conclusions are supported by the data presented for all planned outcomes. Is the discussion focused only on positive results, while downplaying others?

The following workflow diagram summarizes this troubleshooting process:

Identifying Selective Reporting Bias start Start: Review Published Study step1 Step 1: Retrieve Pre-Registered Trial Protocol start->step1 step2 Step 2: Compare Outcomes and Methods step1->step2 step3 Step 3: Analyze Completeness of Reported Data step2->step3 decision Do all planned outcomes and analyses match the report? step3->decision no_bias Conclusion: No evidence of selective reporting found decision->no_bias Yes bias Flag: Potential Selective Reporting Bias decision->bias No

FAQs on this compound and Trial Design

Here are some answers to frequently asked questions that provide context for this compound research.

  • What is this compound and what is its proposed role in eye health? this compound (MZ) is one of the three carotenoids that constitute the macular pigment in the human retina, alongside lutein and zeaxanthin [2] [3]. It is believed to be formed at the macula from dietary lutein [2]. These pigments are thought to protect the retina by absorbing high-energy blue light and acting as antioxidants [2] [4] [5].

  • What are the typical doses of this compound used in clinical trials? One common supplement formulation investigated in clinical trials contains 10 mg of lutein, 10 mg of this compound, and 2 mg of zeaxanthin, taken daily [1]. The safety of this compound has been evaluated in animal studies, with a no-observed-adverse-effect-level (NOAEL) of 300 mg/kg body weight/day in rats, leading to a suggested Acceptable Daily Intake (ADI) of 3 mg/kg body weight/day for humans [4].

  • What is a key visual performance measure tested in this compound trials? A primary outcome measure in several trials is contrast sensitivity, which is the ability of the visual system to discern luminance differences between adjacent areas [1]. This is distinct from visual acuity (clarity of sight) and is crucial for tasks like driving in fog or low light [1].

Experimental Protocol: Mitigating Bias

To prevent selective reporting bias, your support center can recommend the following protocol:

  • Pre-Registration: Before trial initiation, register the study on a public platform like ClinicalTrials.gov. The protocol must unambiguously define:
    • Primary and secondary outcome measures.
    • The specific methods for measuring these outcomes (e.g., the type of contrast sensitivity test).
    • The statistical analysis plan, including how data will be handled.
  • Comprehensive Reporting: Upon completion, publish the results for all pre-specified outcomes, regardless of whether they were statistically significant. Transparency about non-significant findings is critical for an unbiased scientific record.

I hope this structured information provides a solid foundation for your technical support center. The case study from the UKNHCC is a powerful example to include in your training materials.

References

standardization macular pigment measurement across studies

Author: Smolecule Technical Support Team. Date: February 2026

MPOD Measurement Techniques: A Technical Comparison

Understanding the strengths and limitations of each measurement method is the first step in standardizing your experimental protocols. The table below summarizes the key in vivo techniques.

Measurement Method Type (Subjective/Objective) Key Principle Advantages Limitations / Standardization Challenges
Heterochromatic Flicker Photometry (HFP) [1] Subjective (Psychophysical) Subject adjusts flicker to match foveal and peripheral blue-light sensitivity. Considered a clinical standard; extensive validation data [1]. Subject-dependent (requires patient comprehension and cooperation); time-consuming [1] [2].
Fundus Autofluorescence (FAF) [1] [3] Objective (Imaging) Measures MP-specific fluorescence at two wavelengths (e.g., 488 nm and 515 nm). Objective; provides a spatial density map of the entire macula [1] [4]. Requires specialized, often costly, imaging systems (e.g., Heidelberg Spectralis module) [3].
Fundus Reflectometry [2] Objective (Imaging/Photodetection) Measures light reflected from the retina at blue and green wavelengths. Can be rapid and performed without pupil dilation; potential for lower-cost instrumentation [2]. Signal can be affected by ocular media opacities (e.g., cataracts); requires careful calibration [2].
Resonance Raman Spectroscopy [1] Objective (Spectroscopy) Detects specific molecular vibration signals from carotenoids. Directly measures the pigment molecules. Technically complex; not widely adopted in clinical practice [1].

Standardization Workflow & Reporting

To ensure consistency and comparability across studies, follow this structured workflow. It integrates the modern metric of Macular Pigment Optical Volume (MPOV) [3], which is increasingly seen as a superior, comprehensive measure.

start Start MPOD Standardization step1 1. Subject Preparation • Dilate pupils (if required by method) • Exclude for recent carotenoid supplementation start->step1 step2 2. Instrument Calibration • Use standardized filter (e.g., 1 D.U. filter) • Validate with control subjects step1->step2 step3 3. Data Acquisition • Set reference eccentricity to 7° • Capture multiple radii (e.g., 0.23°, 0.51°, 0.98°, 1.76°) step2->step3 step4 4. Data Processing & Modeling • Generate MP spatial density map • Apply computational model (e.g., M3G model) • Calculate MPOV and key parameters step3->step4 step5 5. Reporting & Documentation • Report both MPOD and MPOV values • Specify instrument, model, and eccentricities • Document subject demographics and diet step4->step5

Key Steps Elaborated:
  • Subject Preparation & Exclusion Criteria: Standardize pre-test conditions. A key exclusion criterion is a history of oral carotenoid supplementation to establish a true baseline [3]. Document factors known to influence MP, such as BMI, smoking status, and education level (as a proxy for diet and lifestyle) [3].
  • Instrument Calibration: Perform a baseline calibration before measurements. As detailed in one study, this can involve using a filter with a known optical density (e.g., 1 D.U.) and spectral absorption similar to MP to simulate a reference fundus [2].
  • Data Acquisition Protocol: Consistency is critical. The reference point, where MPOD is defined as zero, should be set at a standardized eccentricity, typically 7° from the point of fixation [3]. Data should be captured at multiple radii to build a full spatial profile.
  • Data Processing with Advanced Models: Move beyond single-point measurements. Use the spatial data to calculate Macular Pigment Optical Volume (MPOV), which integrates the pigment volume within a defined area and provides a more comprehensive assessment [3]. For even greater accuracy and biologically relevant parameters, consider fitting your data to a novel computational model like the Sum of Three Gaussians (M3G) model, which has been shown to be superior to older models [4].
  • Standardized Reporting: Ensure your results are interpretable and comparable. Always report:
    • The primary metric used (e.g., central MPOD, MPOV).
    • The measurement technology (e.g., HFP, FAF on Heidelberg Spectralis).
    • The reference eccentricity and all measured radii.
    • The computational model applied (if any).

Frequently Asked Questions & Troubleshooting

Q1: Our study has subjects who find the HFP test difficult or cannot perform it reliably. What is the best objective alternative?

A: Fundus Autofluorescence (FAF) is widely regarded as a robust objective alternative. It requires less patient cooperation and provides a detailed spatial map of the MP distribution [1] [3]. For a rapid, non-mydriatic, and potentially lower-cost objective option, fundus reflectometry with a photodetector-based system is an emerging technology that has shown good correlation with established instruments [2].

Q2: We are getting high variability in our MPOD measurements. What are the key factors we should control for?

A: High variability can stem from multiple sources. Focus on these key areas:

  • Subject Factors: Control for BMI (inversely correlated with MP), dietary intake of lutein/zeaxanthin, and smoking status [3]. Use a dietary screener to estimate carotenoid intake.
  • Instrument Factors: Ensure consistent pupil dilation (if required) and rigorous calibration before each session [2].
  • Data Analysis: Adopt a more comprehensive metric like MPOV or a advanced model like M3G, which are less susceptible to noise and provide a more stable representation of MP than a single-point MPOD value [3] [4].

Q3: What is the clinical relevance of MPOV, and why should we use it instead of the traditional central MPOD value?

A: MPOV represents the total volume of macular pigment within the measured area, rather than just its density at one point. This is clinically relevant because it may provide a more complete picture of the macula's protective status. Studies have shown that MPOV is strongly correlated with serum concentrations of lutein and zeaxanthin and can be a significant predictor of macular health, making it a potentially superior metric for observational and interventional studies [3].

References

handling matrix effects fish tissue carotenoid analysis

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

Question Answer & Technical Summary Key Findings & Quantitative Data

| Do carotenoids in fish tissue cause matrix effects in chemical analysis? | Yes. Carotenoid pigmentation in salmon is significantly associated with matrix effects and lower extraction recoveries for antibiotic analysis using UPLC-MS/MS. [1] | - Matrix Effects: Significant matrix effects observed in pigmented (Sockeye, King) vs. non-pigmented (Ivory King) salmon. [1]

  • Recovery: Lower percent recoveries of spiked antibiotics in pigmented salmon. [1] | | How can I improve analysis accuracy with carotenoid-rich samples? | Use appropriate sample clean-up and internal standards. While matrix effects may persist, analytical accuracy can be maintained with class-specific surrogate standards that correct for recovery losses. [1] | - dSPE Clean-up: Dispersive SPE did not improve recoveries or matrix effects. [1]
  • HLB SPE Clean-up: Improved matrix effects for several antibiotics but reduced percent recovery to <30%. [1]
  • Accuracy: Minimally impacted across salmon types due to surrogate standards. [1] | | What is a robust HPLC method for carotenoid separation? | Use a C30 column with a methanol/MTBE/water gradient. This method efficiently resolves carotenoid isomers, which is crucial for accurate identification and quantification. [2] [3] | - Runtime: 15 carotenoids resolved within 20 minutes. [2]
  • Column Temperature: 20°C. [2]
  • Mobile Phase: Methanol/MTBE/water gradient. [2] [3] | | How should I handle samples to prevent carotenoid degradation? | Add antioxidants and control temperature/light. Carotenoids are prone to oxidation and isomerization during extraction. [4] [3] | - Antioxidants: Use 0.1% Butylated Hydroxytoluene (BHT) in extraction solvents. [4] [3]
  • Saponification: Can cause significant losses of xanthophylls (up to 50%) and β-carotene (20-30%). Optimize KOH concentration, temperature, and time. [4] |

Troubleshooting Guides

Problem: Low Carotenoid Recovery During Extraction

Carotenoids are lipophilic and unstable; low recovery can stem from inefficient solvent selection or degradation.

  • Recommended Action

    • Optimize Solvent System: For complex matrices like fruit, a mixture of hexane, dichloromethane, ethanol, and water achieved >97% extraction efficiency. Tetrahydrofuran (THF) has also been successfully used as a primary extraction solvent for carotenoids in an optimized QuEChERS method. [5] [4]
    • Incorporate Antioxidants: Always add 0.1% BHT to all extraction solvents to prevent oxidative degradation. [4] [3]
    • Protect from Light and Heat: Perform extraction procedures under dim light and at controlled, lower temperatures where possible. [4]
  • Common Pitfalls

    • Using single, non-optimized solvents (e.g., ethanol or acetone alone) which may not efficiently release all carotenoids from the tissue matrix. [4]
    • Exposing samples to prolonged extraction times at high temperatures. [4]
    • Using saponification without first optimizing the conditions (KOH concentration, temperature, duration) for your specific sample type. [4]
Problem: Managing Matrix Effects in LC-MS/MS Analysis

Matrix effects can suppress or enhance ionization, leading to inaccurate quantification. This is a documented issue in pigmented fish tissue. [1]

  • Recommended Action

    • Implement Effective Clean-up: While dSPE may not be sufficient, consider HLB (Hydrophilic-Lipophilic Balance) Solid-Phase Extraction for clean-up, as it has been shown to improve matrix effects for several compounds, though it may lower absolute recovery. [1]
    • Use Isotope-Labeled Internal Standards: The most effective approach is to use internal standards for each analyte. If not available, class-specific surrogate standards can be used to correct for losses and matrix effects, as demonstrated in salmon antibiotic analysis. [1]
    • Standard Addition Calibration: For particularly challenging matrices, use the method of standard addition to compensate for matrix effects.
  • Common Pitfalls

    • Relying solely on external calibration without accounting for matrix-induced signal suppression/enhancement.
    • Assuming a generic dSPE clean-up will resolve all matrix interference issues. [1]

Experimental Workflow: Carotenoid Analysis in Animal Tissue

The diagram below outlines a general workflow for analyzing carotenoids in animal tissues like fish, integrating methods from the provided literature.

cluster_extraction Extraction & Partitioning cluster_cleanup Clean-up (If needed for co-extractives) cluster_analysis Analysis & Identification Start Start: Homogenized Fish Tissue Step1 Extract with solvent mixture (e.g., Hexane:DCM:Ethanol with 0.1% BHT) Start->Step1 Step2 Partition with aqueous phase (e.g., 10% NaCl solution) Step1->Step2 Step3 Centrifuge and collect organic layer Step2->Step3 Step4 Optional: SPE Clean-up (e.g., HLB cartridge) Step3->Step4 For complex matrices Step5 Reconstitute in injection solvent (e.g., THF:MeOH) Step4->Step5 Step6 HPLC-DAD-MS/MS Analysis (C30 column, MeOH/MTBE/H2O gradient) Step5->Step6 Step7 Quantify vs. standards & identify via spectra Step6->Step7

Key Technical Notes

  • Saponification: This step hydrolyzes carotenoid esters but can degrade labile carotenoids. A study on Capsicum found adding a phosphate buffer during saponification prevented soap micelle formation and improved recovery. Systematically optimize temperature, KOH concentration, and time for fish tissue. [4]
  • Confirming Carotenoid Identity: The combination of retention time matching, absorption spectrum comparison (DAD), and sample spiking with authentic standards is the gold standard for verifying carotenoids like meso-zeaxanthin in complex samples. [6]

The available evidence specifically for fish tissue is strongest for salmon. You may need to adapt methods like extraction solvent mixtures and saponification from other matrices (e.g., peppers, tomatoes) and validate them for your specific fish species.

References

automating fraction collection HPLC meso-zeaxanthin purification

Author: Smolecule Technical Support Team. Date: February 2026

HPLC Fraction Collection Troubleshooting FAQ

Here are answers to common problems researchers face during automated fraction collection for compound purification.

Problem Area Specific Symptom Possible Cause Solution

| Final Purity | Isolated fraction contains impurities (e.g., NMR shows contaminants) [1]. | - Incomplete chromatographic separation of the target peak [2].

  • "Memory" effect from system or column contamination [2].
  • Sample solvent too strong, causing peak broadening [2]. | - Re-optimize HPLC method for better resolution (e.g., adjust gradient) [2] [3].
  • Perform a second round of fraction collection on the initially isolated peak [1].
  • Flush the entire system (injector, column) with a strong solvent between runs [2]. | | Peak Shape & Separation | Tailing or fronting peaks [2]. | - Inappropriate column chemistry (e.g., silanol interaction) [2].
  • Column degradation or voiding [2].
  • Sample overload or solvent mismatch [2]. | - Use a high-purity silica-based column or a polar-embedded phase [2].
  • Replace the column and avoid pressure shocks [2].
  • Reduce injection volume, dissolve sample in starting mobile phase [2]. | | Baseline & Detection | High baseline noise or drift [4]. | - Air bubbles in detector flow cell [4].
  • Contaminated mobile phase or eluent [2].
  • Old or failing UV lamp [4]. | - Purge the detector flow cell [4].
  • Use high-quality HPLC-grade solvents and fresh water [2].
  • Check lamp hours and replace if necessary [4]. | | Fraction Collector Operation | Fractions collected at wrong time or wrong vial [5]. | - Incorrect trigger method (time vs. peak) [5].
  • Delay between detector and collector not accounted for [5].
  • Leaks or blockages in collector fluidics [4]. | - For purity, use a peak-triggered method (UV threshold/slope) instead of time-based [5].
  • Use system software to monitor and correlate peak detection with collection events [5].
  • Check tubing and connections for leaks or blockages [4]. |

Method for Meso-Zeaxanthin Separation and Purification

This protocol is adapted from a study that successfully quantified this compound and its stereoisomers in trout flesh using chiral HPLC [6].

HPLC Instrument Configuration
  • HPLC System: Agilent 1260 Series (or equivalent) with a DAD detector and a thermostatically-controlled auto-sampler and fraction collector [6].
  • Analytical Column: Daicel Chiralpak AD-3 (Amylose derivative coated on silica-gel, 250 × 4.6 mm i.d., 3 μm) [6]. This chiral column is essential for separating the three zeaxanthin stereoisomers.
  • Guard Column: A matching guard column is recommended to protect the analytical column [6].
Mobile Phase and Gradient
  • Solvent A: Hexane:Isopropanol (95:5, v/v) [6]
  • Solvent B: Hexane:Isopropanol (90:10, v/v) [6]

Use the following gradient program at a flow rate of 0.5 mL/min [6]:

Time (min) % Solvent A % Solvent B
0.0 100 0
15.0 80 20
40.0 80 20
41.0 100 0
50.0 100 0
  • Column Temperature: 25 °C [6]
  • Detection: Monitor at 450 nm [6].
Fraction Collection Setup
  • Trigger Method: For maximum purity, configure the fraction collector for peak-based triggering. Set a UV threshold (e.g., when absorbance exceeds a certain mAU value) to start and stop collection for the specific peak of interest [5].
  • Validation: After method setup, inject your sample and use the system's software to view the results. The software should overlay the chromatogram with vertical lines marking each fraction collection event, confirming correct and precise triggering [5].

Workflow for Purification of this compound

The following diagram outlines the key stages involved in purifying this compound from a raw sample to an isolated compound.

Start Start: Raw Sample Step1 Extract and Pre-concentrate Start->Step1 Step2 First-Pass HPLC Purification (Analytical Column) Step1->Step2 Step3 Fraction Collection (Time or Peak-Based) Step2->Step3 Step4 Concentrate Fraction (e.g., Lyophilize) Step3->Step4 Step5 Second-Pass HPLC Purification (Re-inject Concentrated Fraction) Step4->Step5 Step6 Final Purity Check (e.g., Analytical HPLC, NMR) Step5->Step6 End End: Pure this compound Step6->End

References

Comparative Antioxidant Capacity of Macular Carotenoids

Author: Smolecule Technical Support Team. Date: February 2026

Carotenoid Comparative Antioxidant Effectiveness Key Structural & Functional Characteristics
meso-Zeaxanthin Most effective at quenching oxygen radicals [1] A specific metabolite of Lutein with a distinct ring structure; predominates in the central fovea where oxidative stress is highest [1] [2]
Zeaxanthin Much more effective than Lutein; superior in preventing UV-induced lipid peroxidation [1] Has two β-ionone rings; dominates in the central fovea alongside this compound [1] [3]
Lutein Less effective than Zeaxanthin isomers [1] Has one β-ionone and one ε-ionone ring; predominates in the retinal periphery; has greater blue-light filtering efficacy [1]

This difference in antioxidant potency is directly linked to their distribution within the retina. The central fovea, which is rich in cones and has the highest metabolic activity and risk of oxidative damage, is preferentially populated with the more potent antioxidants, this compound and zeaxanthin. In contrast, lutein, with its strong blue-light filtering ability, is more concentrated in the peripheral retina [1].

Mechanisms of Action and Experimental Insights

The superior antioxidant capacity of zeaxanthin and this compound is attributed to their chemical structure. The primary mechanisms and supporting experimental evidence are as follows:

  • Mechanism 1: Quenching Reactive Oxygen Species Carotenoids protect the retina by quenching reactive oxygen species and neutralizing triplet-state photosensitizers [1]. Their effectiveness in this role is influenced by the structure of their ionone rings. Zeaxanthin and this compound are more efficient quenchers due to their specific molecular configurations [1].

  • Mechanism 2: Inhibiting Lipid Peroxidation The retina is rich in polyunsaturated fatty acids like DHA, which are highly susceptible to lipid peroxidation—a chain reaction that damages cell membranes. Zeaxanthin has been shown to be superior to lutein in preventing lipid peroxidation induced by UV light [1]. Lutein operates through an autoregenerative mechanism, meaning it is not consumed in the process of quenching singlet oxygen, making it a highly efficient antioxidant [1].

The following diagram illustrates the primary antioxidant mechanisms of these carotenoids in the retina.

G Light Light Photoreceptors Photoreceptors Light->Photoreceptors Blue Light OxidativeStress Oxidative Stress (ROS, Singlet Oxygen) Photoreceptors->OxidativeStress LipidPeroxidation Lipid Peroxidation (Membrane Damage) OxidativeStress->LipidPeroxidation Carotenoids Macular Carotenoids (L, Z, MZ) Carotenoids->OxidativeStress  Quenches Carotenoids->LipidPeroxidation  Inhibits Protection Photoreceptor Protection Carotenoids->Protection  Preserves

Research Implications and Future Directions

For researchers and drug development professionals, the current evidence suggests:

  • Formulation Strategy: Supplementation formulas that include all three carotenoids (the "macular triplet") may offer the most comprehensive protection by leveraging the synergistic effects of lutein's filtering capacity and the superior radical-quenching power of zeaxanthin and this compound [1].
  • Experimental Focus: Future research and product development should prioritize assays that measure specific antioxidant actions relevant to the retina, such as:
    • Singlet Oxygen Quenching Assays
    • Lipid Peroxidation Inhibition Models (e.g., in liposomes or retinal cell cultures)
    • Cellular Antioxidant Assays (CAA) using retinal pigment epithelial (RPE) cells

References

macular pigment optical density meso-zeaxanthin supplementation vs placebo

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Data Summary

The table below summarizes key findings from clinical studies and meta-analyses on the efficacy of macular carotenoid supplementation.

Study Population Intervention (Daily Dose) Duration Change in MPOD (vs. Placebo) Key Findings Citation

| AMD Patients & Healthy Subjects (Meta-analysis) | Lutein, Zeaxanthin, and/or Meso-zeaxanthin (various doses) | Various (up to 16+ weeks) | WMD: 0.07 (95% CI: 0.03 to 0.11) in AMD WMD: 0.09 (95% CI: 0.05 to 0.14) in Healthy | Greater MPOD increase in trials that included this compound. A dose-response relationship was observed. | [1] [2] | | Healthy Subjects | 20 mg Lutein + 4 mg Zeaxanthin + other antioxidants | 16 weeks | Significant increase in total MPOD volume (p < 0.0001) | MPOD volume increased significantly from week 8, continuing to week 16. No serious adverse events were reported. | [3] | | Healthy Subjects | 14.9 mg this compound + 5.5 mg Lutein + 1.4 mg Zeaxanthin | 120 days | Avg. rate: +0.59 mAU/day (vs. -0.17 mAU/day for placebo) | First study to show serum absorption of ingested this compound. The increase in the supplement group was statistically significant (p < 0.05). | [4] | | Elderly with Drusen | ~1.38 mg Lutein + ~0.21 mg Zeaxanthin (from egg yolk) | 12 months | Increased from 0.45 to 0.52 (p < 0.05) | Significant increase in MPOD and improvement in best-corrected visual acuity (BCVA) in the intervention group. | [5] |

Experimental Protocols for Key Studies

To ensure the reproducibility of data cited in the comparison guides, here are the detailed methodologies from pivotal studies.

This compound Supplementation Study

This early proof-of-concept study demonstrated the efficacy and bioavailability of a this compound-dominated supplement [4].

  • Study Design: A 120-day supplementation trial (not initially double-blind) with a supplement group (n=10) and a later-recruited placebo group (n=9).
  • Intervention: The supplement group received gel caps containing 14.9 mg this compound, 5.5 mg lutein, and 1.4 mg zeaxanthin daily. The placebo group received identical gel caps without carotenoids.
  • Key Measurements:
    • MPOD: Measured at 460 nm using Heterochromatic Flicker Photometry (HFP). Subjects were trained until they could achieve a standard error of ≤ 0.020 absorbance units.
    • Serum Carotenoids: Analyzed using High-Performance Liquid Chromatography (HPLC) to confirm the presence and concentration of carotenoids in the blood.
  • Statistical Analysis: Differences in MPOD response between groups were tested for significance using a student's t-test.
High-Dose Lutein and Zeaxanthin Supplementation Study

This study used advanced imaging to measure MPOD volume and included skin carotenoid levels as a secondary biomarker [3].

  • Study Design: A prospective, single-arm, open-label study with 16 healthy Japanese subjects.
  • Intervention: Subjects took a supplement containing 20 mg of lutein and 4 mg of zeaxanthin daily, along with other antioxidants (Vitamins C, E, zinc, copper) for 16 weeks.
  • Key Measurements:
    • MPOD: Measured using a two-wavelength autofluorescence imaging technique (AFI) on a SPECTRALIS platform, which calculates the total volume of macular pigment within 9° of retinal eccentricity.
    • Skin Carotenoids: Measured by reflection spectroscopy.
  • Statistical Analysis: A two-way factorial ANOVA was used to analyze the significance of changes in MPOD and skin carotenoid levels over time.

Pathways and Workflows

The following diagrams illustrate the hypothesized metabolic pathway of macular carotenoids and a generalized workflow for MPOD measurement in clinical trials.

G DietaryLutein Dietary Lutein Intake Absorption Intestinal Absorption DietaryLutein->Absorption DietaryZeaxanthin Dietary Zeaxanthin Intake DietaryZeaxanthin->Absorption BloodTransport Transport in Blood Lipoproteins Absorption->BloodTransport RetinalUptake Uptake by Retinal Tissue BloodTransport->RetinalUptake BindingProteins Binding with Specific Xanthophyll-Binding Proteins RetinalUptake->BindingProteins MesoConversion In-Retina Conversion (Lutein → this compound) BindingProteins->MesoConversion MPFormation Macular Pigment Formation (Lutein, Zeaxanthin, this compound) BindingProteins->MPFormation Zeaxanthin is directly incorporated MesoConversion->MPFormation

Figure 1: Pathway of Macular Carotenoid Uptake and Metabolism. Lutein and zeaxanthin from the diet are absorbed, transported in the blood, and actively taken up by the retina. A key step is the hypothesized conversion of lutein to this compound within the retinal tissue itself [6] [4].

G Start Subject Screening & Recruitment Baseline Baseline Measurements Start->Baseline Randomization Randomization Baseline->Randomization Intervention Intervention Group (Active Supplement) Randomization->Intervention Placebo Placebo Group Randomization->Placebo FollowUp Follow-Up Measurements Intervention->FollowUp Placebo->FollowUp Analysis Data Analysis FollowUp->Analysis

Figure 2: General Workflow of a Supplementation Clinical Trial. This flowchart outlines the standard protocol for a randomized controlled trial (RCT) comparing an active supplement to a placebo. Key steps include baseline and follow-up measurements of MPOD and serum carotenoids to assess efficacy [4] [7] [5].

Key Insights for Comparison

  • Synergistic Formulations: Evidence suggests that supplements containing all three carotenoids (lutein, zeaxanthin, and this compound) may be more effective at raising MPOD than those with only lutein and zeaxanthin [1] [2].
  • Dose-Response Relationship: Multiple studies confirm a positive relationship between the dose of carotenoids administered and the subsequent increase in MPOD [1] [7].
  • Measurement Techniques: Be mindful that different MPOD measurement methods (e.g., Heterochromatic Flicker Photometry (HFP) vs. Autofluorescence Imaging (AFI)) can yield different absolute values. However, each method is consistent for tracking changes over time within a study [8] [3].

References

blue light filtration efficacy meso-zeaxanthin vs other carotenoids

Author: Smolecule Technical Support Team. Date: February 2026

Carotenoid Comparison at a Glance

Feature Lutein (L) Zeaxanthin (Z) meso-Zeaxanthin (MZ)
Primary Retinal Location Predominates in the peripheral macula [1] Peak concentration in the central fovea (with MZ) [1] Peak concentration in the central fovea (with Z) [1]
Ratio in Central Fovea ~1 (L to Z ratio of 1:2.4) [1] ~2.4 (L to Z ratio of 1:2.4) [1] Present in equal quantities to Z in the central macula [1]
Blue Light Absorption Peak ~445 nm [2] ~450 nm [2] Contributes to the combined MP peak at ~460 nm [2]
Antioxidant Efficacy Effective antioxidant; can quench singlet oxygen [1] More effective than L at preventing lipid peroxidation [1] Greater capability than L in quenching oxygen radicals [1]
Dietary Source Yes (e.g., green leafy vegetables, egg yolk) [1] [3] Yes (e.g., corn, goji berries, egg yolk) [3] Negligible in diet; primarily formed in the retina from lutein [1] [2]

Deeper Dive into the Science

The data in the table is driven by several key biochemical and anatomical principles.

  • Spatial Distribution and Central Role of MZ: The concentration of these carotenoids is not uniform across the retina. Zeaxanthin and this compound are the dominant carotenoids in the very center of the fovea (the point of sharpest vision), while lutein becomes more dominant in the surrounding peripheral macula [1]. This specific distribution suggests that MZ and Z are of critical importance for protecting the most vital part of your central vision. MZ is rarely found in the human diet; its unique presence in the eye results from the metabolic conversion of dietary lutein [2].

  • Mechanisms of Action: Macular carotenoids protect the retina through two primary mechanisms:

    • Blue Light Filtration: As a group, the macular pigment absorbs high-energy, short-wavelength blue light, with a peak absorbance around 460 nm [2]. This acts as a natural filter, preventing potentially damaging light from reaching the underlying photoreceptor cells [1] [4].
    • Antioxidant Activity: The retina is highly susceptible to oxidative stress. Macular carotenoids act as powerful antioxidants by physically quenching and chemically scavenging reactive oxygen species (ROS), thereby inhibiting the peroxidation of membrane phospholipids [1] [4] [2]. While all three are effective, zeaxanthin and this compound have been reported to be more effective antioxidants than lutein in some studies [1].

The diagram below illustrates the journey and protective roles of macular carotenoids.

carotenoid_pathway cluster_1 Uptake and Metabolism cluster_2 Retinal Distribution & Function Dietary_Intake Dietary Intake Lutein Lutein (L) Dietary_Intake->Lutein Zeaxanthin Zeaxanthin (Z) Dietary_Intake->Zeaxanthin RPE_Conversion Conversion in RPE meso_Zeaxanthin This compound (MZ) RPE_Conversion->meso_Zeaxanthin RPE65 Isomerase Macular_Accumulation Accumulation in Macula Protective_Functions Protective Functions Macular_Accumulation->Protective_Functions Blue_Light_Filter Blue Light Filtration Protective_Functions->Blue_Light_Filter Antioxidant_Action Antioxidant Action Protective_Functions->Antioxidant_Action Lutein->RPE_Conversion Lutein->Macular_Accumulation Zeaxanthin->Macular_Accumulation meso_Zeaxanthin->Macular_Accumulation

Supporting Evidence from Key Experiments

Clinical trials provide evidence for the role of these carotenoids, including MZ, in augmenting macular pigment.

  • Experimental Objective: A primary goal of supplementation studies is to determine if different carotenoid formulations can increase Macular Pigment Optical Density (MPOD), a key marker for retinal health and protection [5].

  • Detailed Protocol: The This compound Ocular Supplementation Trial (MOST) serves as a key example [5].

    • Subjects: 67 subjects with early age-related macular degeneration (AMD).
    • Intervention Groups: Randomized into three groups receiving different formulations daily for 36 months:
      • Group 1: 20 mg L + 0.86 mg Z
      • Group 2: 10 mg MZ + 10 mg L + 2 mg Z
      • Group 3: 17 mg MZ + 3 mg L + 2 mg Z
    • Primary Outcome Measure: Change in MPOD at various retinal eccentricities (0.25°, 0.5°, 1.0°, and 1.75°) from baseline, measured using customized heterochromatic flicker photometry (cHFP) [5].
  • Key Findings: The MOST study found that while all groups showed some increase in MPOD, the formulations containing MZ (Groups 2 and 3) demonstrated significant increases in MPOD at the central measurement points (0.25° and 0.5°) between 24 and 36 months, whereas the group without MZ (Group 1) did not [5]. This suggests that supplementation with MZ may be particularly effective for augmenting the central-most part of the macular pigment.

Key Takeaways for Researchers

  • Functional Specialization: The spatial distribution and research data suggest a functional specialization: zeaxanthin and this compound are crucial for protecting the central fovea, where light exposure and metabolic demand are highest, while lutein may play a greater role in the parafoveal region [1].
  • MZ's Unique Profile: The efficacy of this compound is linked to its dominant presence in the foveal center. Its formation from lutein in the retina points to a targeted, endogenous mechanism for concentrating protective pigment where it is most needed [1] [2].
  • Research Considerations: When designing studies or formulations aimed at maximizing central macular protection, the inclusion of MZ or its precursor (lutein) should be a key consideration, as evidence indicates it specifically boosts the central peak of the macular pigment [5].

References

meso-zeaxanthin safety profile comparison other dietary carotenoids

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Safety Profile of Carotenoids

The table below summarizes key safety data from animal studies and established safety thresholds for several carotenoids.

Carotenoid Acute Oral Toxicity (MTD) Genotoxicity (Ames Test) Subchronic Toxicity (NOAEL in Rats) Derived ADI (for humans) Key Clinical Safety Findings
meso-Zeaxanthin >10,000 mg/kg bw [1] Negative [1] [2] 200-300 mg/kg bw/day [1] [2] 3 mg/kg bw/day [1] No adverse effects in 13-week rat study [2].
Lycopene Information not available in search results Information not available in search results Information not available in search results Information not available in search results No toxicity or apoptosis in prostate cancer cells noted in mechanistic studies [3].
β-Carotene Information not available in search results Information not available in search results Information not available in search results Information not available in search results Increased risk of lung cancer in heavy smokers and high-alcohol consumers (RR 1.16-1.36) [4].
Astaxanthin Information not available in search results Information not available in search results NOAEL = 100 mg/kg/day (rodents) [5] Information not available in search results Doses of 25-50 mg/kg bw effective and safe in lead-toxicity mouse model [5].

Abbreviations: MTD: Maximum Tolerated Dose; NOAEL: No-Observed-Adverse-Effect-Level; ADI: Acceptable Daily Intake; bw: body weight; RR: Relative Risk.

Detailed Experimental Protocols for Safety Assessment

For researchers, the methodologies from the key toxicity studies on this compound are detailed below.

Acute Oral Toxicity Study
  • Objective: To determine the single-dose toxicity of this compound.
  • Test System: Sprague-Dawley (SD) rats and ICR mice [1].
  • Procedure: The animals were administered a single oral dose of this compound at a level exceeding 10,000 mg/kg body weight via gavage. They were subsequently observed for any signs of toxicity or mortality over a specified period [1].
  • Key Outcome: No toxicological signs or mortality were observed, establishing the Maximum Tolerated Dose (MTD) as greater than 10.0 g/kg bw [1].
Genotoxicity Studies
  • Objective: To assess the potential of this compound to cause genetic damage.
  • Test Systems:
    • Ames Test: Used Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and Escherichia coli strain WP2uvrA, with and without metabolic activation (S9 homogenate) [2].
    • In Vivo Tests: Conducted a mouse bone marrow erythrocyte micronucleus test and a mouse sperm abnormality assay [1].
  • Procedure: For the Ames test, six doses of this compound, ranging from 10 to 5000 μg/plate, were tested in duplicate with appropriate vehicle and positive controls [2].
  • Key Outcome: this compound did not cause any increase in the mean number of revertant colonies in the Ames test or show adverse effects in the in vivo tests, leading to the conclusion that it is not mutagenic [1] [2].
90-Day Subchronic Oral Toxicity Study
  • Objective: To identify adverse effects following repeated daily dosing over 90 days and establish a No-Observed-Adverse-Effect-Level (NOAEL).
  • Test System: SD rats (10/sex/group) [1] [2].
  • Procedure: Rats were randomly assigned to receive either corn oil (control) or this compound at doses of 2, 20, and 200 mg/kg/day via oral gavage for 13 weeks. A subset of animals was retained for a 4-week recovery period. The study monitored clinical signs, biochemical parameters, and pathological outcomes [2].
  • Key Outcome: No compound-related adverse effects were observed at any dose level. The NOAEL was determined to be greater than 200 mg/kg/day [2]. Another study using a 90-day feeding protocol at 300 mg/kg/day also reported no noticeable toxicological effects, leading to an ADI of 3 mg/kg bw/day after applying a 100-fold safety factor [1].

Carotenoid Research Workflow

The diagram below outlines a generalized workflow for the preclinical safety and mechanistic evaluation of carotenoids, integrating the key experiments described above.

cartridge_workflow Start Carotenoid Candidate A1 In Vitro Studies Start->A1 B1 Acute Toxicity Study Start->B1 A2 Molecular Target Identification A1->A2 A3 Pathway Analysis (e.g., NF-κB, Nrf2) A2->A3 C2 Mechanism Validation A3->C2 B2 Genotoxicity Studies (Ames Test, Micronucleus) B1->B2 B3 Subchronic Toxicity Study (90-day rodent) B2->B3 C1 Efficacy Models (e.g., Disease-specific) B3->C1 End Data Synthesis & NOAEL/ADI Establishment B3->End C1->C2 C2->End

Interpretation of Findings

  • Robust Safety of this compound: The data demonstrates that this compound has a highly favorable safety profile in animal models, showing no signs of acute toxicity, genotoxicity, or adverse effects in subchronic studies even at high doses [1] [2].
  • Context of Other Carotenoids: While other carotenoids like astaxanthin also show good safety profiles in animal models [5], it is crucial to note that safety can be population-specific. β-Carotene is a prominent example of a carotenoid that is safe for the general population but increases the risk of lung cancer in high-risk groups like heavy smokers [4]. This underscores the importance of context in safety evaluation.
  • Distinction from Efficacy Mechanisms: The safety studies above are distinct from investigations into the therapeutic mechanisms of carotenoids (e.g., lycopene's interaction with signaling pathways like MAP2K2 or β-carotene's suppression of BACE1 in amyloid-beta production) [6] [7] [3]. A compound can have a strong safety profile and a separate, well-defined mechanism of action for its health benefits.

References

×

XLogP3

10.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

568.42803102 Da

Monoisotopic Mass

568.42803102 Da

Heavy Atom Count

42

UNII

3O63K300I5

Wikipedia

Meso-Zeaxanthin

Use Classification

Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C40 isoprenoids (tetraterpenes) [PR0107]

Dates

Last modified: 04-14-2024

Explore Compound Types